N-(2-Oxo-2-phenylethyl)formamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-phenacylformamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-7-10-6-9(12)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDKEOJQWVXKSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CNC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80504314 | |
| Record name | N-(2-Oxo-2-phenylethyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80504314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73286-37-0 | |
| Record name | N-(2-Oxo-2-phenylethyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80504314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(2-Oxo-2-phenylethyl)formamide: Properties, Synthesis, and Synthetic Utility
This guide provides a comprehensive technical overview of N-(2-Oxo-2-phenylethyl)formamide, a versatile bifunctional intermediate crucial for constructing complex molecular architectures, particularly within the domain of heterocyclic chemistry and drug development. As a molecule combining a phenacyl ketone moiety with a formamide group, it offers multiple reaction pathways for synthetic chemists. This document moves beyond a simple recitation of data to provide field-proven insights into its synthesis, characterization, and strategic application.
Core Molecular Profile and Physicochemical Properties
This compound, also known as N-phenacylformamide, is a key organic building block. Its structure is characterized by an acetophenone core where the alpha-carbon is substituted with a formamide group. This arrangement makes it a valuable precursor for α-functionalized ketones and a variety of heterocyclic systems.
While extensive experimental data on its physical properties is not widely reported in common databases, its fundamental characteristics can be summarized.[1] The lack of a reported melting or boiling point suggests it may be primarily generated and used in situ or is an intermediate that is not routinely isolated and characterized for these specific properties.[1]
Table 1: Physicochemical and Computational Data for this compound
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 73286-37-0 | [2] |
| Molecular Formula | C₉H₉NO₂ | [2] |
| Molecular Weight | 163.17 g/mol | [2] |
| SMILES | O=C(CNC=O)C1=CC=CC=C1 | [2] |
| Topological Polar Surface Area | 46.17 Ų | [2] |
| LogP (Calculated) | 0.6153 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Rotatable Bonds | 4 | [2] |
Synthesis and Purification Protocol
The synthesis of this compound is most logically achieved via the N-formylation of 2-aminoacetophenone. While various sophisticated formylating agents exist, a robust and scalable method utilizes the direct reaction with formic acid, often from the commercially available hydrochloride salt of the parent amine. This approach is rooted in the principles of nucleophilic acyl substitution.[3]
Experimental Protocol: Formylation of 2-Aminoacetophenone Hydrochloride
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminoacetophenone hydrochloride (1.0 eq).
-
Reagent Addition: Add an excess of formic acid (e.g., 5-10 eq), which will serve as both the formylating agent and the reaction solvent.
-
Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes.
-
Scientist's Insight: Driving the reaction with an excess of formic acid ensures complete consumption of the starting amine and pushes the equilibrium toward the product. The hydrochloride salt is often more stable and easier to handle than the free amine, and the formic acid is sufficiently acidic to liberate the free amine in situ for the reaction to proceed.
-
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water. This will precipitate the product and dilute the excess formic acid.
-
Neutralization & Isolation: Slowly neutralize the aqueous solution by adding a saturated solution of sodium bicarbonate until effervescence ceases. The this compound product will precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.
Caption: Reaction pathway for the synthesis of 5-phenyloxazole.
This reactivity profile makes this compound a valuable precursor for libraries of compounds in medicinal chemistry, where the oxazole core is a common pharmacophore.
Safety and Handling
No specific toxicology data is available for this compound. Therefore, it must be handled with the assumption that it is hazardous.
-
General Precautions: Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Inhalation/Contact: Avoid inhalation of dust or contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
-
Analogy to Formamide: The parent compound, formamide, is classified as a substance that may damage fertility or the unborn child and is suspected of causing cancer. [4]Given the structural similarity, this compound should be treated with a high degree of caution until specific toxicological data becomes available.
Conclusion
This compound is a foundational building block in organic synthesis. While detailed experimental data on its physical properties are sparse, its synthesis is straightforward, and its spectroscopic characteristics can be confidently predicted. Its true power is realized in its application as a versatile precursor to a wide range of nitrogen-containing heterocycles, making it an indispensable tool for researchers in drug discovery and materials science. Proper understanding of its reactivity, combined with cautious handling, allows chemists to fully leverage its synthetic potential.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 140995, Formamide, N-(2-phenylethyl)-. Available at: [Link]. Accessed January 6, 2026.
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ResearchGate. Synthesis of N-phenylformamide. [Diagram]. Available at: [Link]. Accessed January 6, 2026.
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Gomez, S. et al. (2018). Experimental 1H NMR and Computational Studies of Internal Rotation of Solvated Formamide. ResearchGate. Available at: [Link]. Accessed January 6, 2026.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 99684, Formylaminoacetophenone. Available at: [Link]. Accessed January 6, 2026.
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Al-Amin, M. et al. (2014). Approach for the synthesis of N-phenylamides from β-ketobutylanilides using dimethylformamide and dimethylacetamide as the acyl donors. Journal of Saudi Chemical Society. Available at: [Link]. Accessed January 6, 2026.
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Reich, H.J. Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin. Available at: [Link]. Accessed January 6, 2026.
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National Institute of Standards and Technology. Formamide. In NIST Chemistry WebBook; Linstrom, P.J., Mallard, W.G., Eds.; NIST Standard Reference Database Number 69: Gaithersburg, MD. Available at: [Link]. Accessed January 6, 2026.
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National Institute of Standards and Technology. Formamide, N-(2-phenylethyl)-. In NIST Chemistry WebBook; Linstrom, P.J., Mallard, W.G., Eds.; NIST Standard Reference Database Number 69: Gaithersburg, MD. Available at: [Link]. Accessed January 6, 2026.
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National Institute of Standards and Technology. Formamide, N-(2-phenylethyl)- IR Spectrum. In NIST Chemistry WebBook; Linstrom, P.J., Mallard, W.G., Eds.; NIST Standard Reference Database Number 69: Gaithersburg, MD. Available at: [Link]. Accessed January 6, 2026.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 21893541, N-(2-oxo-2-phenylethyl)methanesulfonamide. Available at: [Link]. Accessed January 6, 2026.
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National Institute of Standards and Technology. Formamide, N-(2-phenylethyl)- Mass Spectrum. In NIST Chemistry WebBook; Linstrom, P.J., Mallard, W.G., Eds.; NIST Standard Reference Database Number 69: Gaithersburg, MD. Available at: [Link]. Accessed January 6, 2026.
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SpectraBase. N-METHYLN-(2-PHENOXYETHYL)-FORMAMIDE;MAJOR-ISOMER - Optional[13C NMR]. Available at: [Link]. Accessed January 6, 2026.
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Le, Z.G. (2012). Formylation of Amines. Molecules, 17(9), 10325-10345. Available at: [Link].
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ResearchGate. N-Acylation Reactions of Amines. Available at: [Link]. Accessed January 6, 2026.
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Maleki, A., & Kamalzare, S. (2023). N-Formamide as a carbonyl precursor in the catalytic synthesis of Passerini adducts under aqua and mechanochemical conditions. RSC Advances, 13(6), 3986-3993. Available at: [Link].
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Organic Chemistry Portal. Direct Condensation of Sulfonamide and Formamide. Available at: [Link]. Accessed January 6, 2026.
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Demchuk, O. M. et al. (2018). Novel Convenient Approach to 6-, 7-, and 8-Numbered Nitrogen Heterocycles Incorporating Endocyclic Sulfonamide Fragment. Molecules, 23(11), 2905. Available at: [Link].
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SpectraBase. N-(2,2-Diphenylethyl)formamide - Optional[Vapor Phase IR]. Available at: [Link]. Accessed January 6, 2026.
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Wikipedia. Supramolecular chemistry. Available at: [Link]. Accessed January 6, 2026.
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Bastin, L. D. et al. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Green Chemistry Letters and Reviews, 12(2), 127-135. Available at: [Link].
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"N-(2-Oxo-2-phenylethyl)formamide" molecular structure and weight
An In-depth Technical Guide to N-(2-Oxo-2-phenylethyl)formamide: Structure, Properties, and Synthesis
Abstract
This compound is a bifunctional organic compound featuring both a ketone and a formamide moiety. This unique combination makes it a versatile building block in synthetic organic chemistry, particularly for the construction of nitrogen-containing heterocycles and other complex molecular architectures relevant to pharmaceutical and materials science. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed synthetic protocol, and an expert analysis of its reactivity and potential applications for researchers, scientists, and professionals in drug development.
Chemical Identity and Physicochemical Properties
This compound, with the CAS Number 73286-37-0, is structurally characterized by a phenacyl group attached to the nitrogen atom of a formamide.[1] The molecule's systematic IUPAC name is this compound, and it is also known by synonyms such as N-phenacylformamide.[2]
Molecular Structure
The core structure consists of a benzene ring connected to a carbonyl group (acetophenone moiety), which is in turn linked via a methylene bridge to the nitrogen of a formamide group (-NHCHO).
Caption: 2D representation of this compound.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₂ | [1] |
| Molecular Weight | 163.17 g/mol | [1][2] |
| CAS Number | 73286-37-0 | [1] |
| SMILES | O=C(CNC=O)C1=CC=CC=C1 | [1] |
| Topological Polar Surface Area (TPSA) | 46.17 Ų | [1] |
| LogP (calculated) | 0.6153 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 4 | [1] |
Synthesis and Mechanistic Insights
The synthesis of this compound is most logically achieved through the N-formylation of 2-aminoacetophenone. Commercially, 2-aminoacetophenone is often supplied as a hydrochloride salt to improve its shelf-life, necessitating an in-situ neutralization step during the reaction.
Causality in Experimental Design
The chosen synthetic pathway involves the reaction of 2-aminoacetophenone hydrochloride with a formylating agent, such as ethyl formate, in the presence of a mild base.
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Choice of Base: A non-nucleophilic organic base like triethylamine (TEA) is ideal. Its primary role is to neutralize the hydrochloride salt, liberating the free amine (2-aminoacetophenone). This free amine is the active nucleophile required to attack the formylating agent. Using a stronger, nucleophilic base like sodium hydroxide could lead to unwanted side reactions, such as hydrolysis of the ethyl formate or aldol condensation reactions involving the ketone.
-
Choice of Formylating Agent: Ethyl formate is an effective and economical choice. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the ester. Ethanol is generated as a benign byproduct.
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Solvent Selection: A polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is suitable for dissolving the organic reactants while not interfering with the reaction mechanism.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a self-validating system; progress can be monitored via Thin Layer Chromatography (TLC) by observing the consumption of the 2-aminoacetophenone starting material.
-
Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminoacetophenone hydrochloride (1.0 eq).
-
Dissolution: Add dichloromethane (DCM, approx. 10 mL per gram of starting material) to the flask and stir to create a suspension.
-
Formylation: Add ethyl formate (1.5 eq) to the suspension.
-
Neutralization: Cool the flask in an ice bath. Slowly add triethylamine (TEA, 1.1 eq) dropwise over 10 minutes. The formation of triethylammonium chloride salt is often observed as a white precipitate.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction's progress by TLC (e.g., using a 1:1 ethyl acetate/hexane mobile phase), staining with potassium permanganate.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove any acidic impurities), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from the orthogonal reactivity of its two primary functional groups. This allows for selective chemical transformations, making it a valuable scaffold for building molecular diversity.
Ketone Moiety Transformations
The phenacyl ketone is a versatile handle for constructing five- and six-membered heterocycles, which are privileged structures in medicinal chemistry.
-
Hantzsch Thiazole Synthesis: Reaction with a thiourea or thioamide yields a 2-aminothiazole derivative.
-
Paal-Knorr Pyrrole Synthesis: Condensation with a primary amine under acidic conditions can be used to form substituted pyrroles.
-
Gewald Aminothiophene Synthesis: Reaction with an activated nitrile and elemental sulfur can produce substituted thiophenes.
-
Reductive Amination: The ketone can be converted to an amine, introducing a new chiral center and functional group.
Formamide Moiety Transformations
The formamide group is not merely a protecting group but an active participant in key chemical reactions.
-
Dehydration to Isonitrile: Treatment with a dehydrating agent (e.g., POCl₃, tosyl chloride) converts the formamide into a highly reactive isonitrile (isocyanide). This intermediate is a crucial component in multicomponent reactions.
-
Ugi and Passerini Reactions: As an isonitrile precursor, it enables participation in powerful multicomponent reactions to rapidly assemble complex, drug-like molecules from simple inputs.
-
Bischler-Napieralski Reaction: Following reduction of the ketone, the formamide can be used to construct isoquinoline ring systems, a common core in natural products and pharmaceuticals.
Caption: Potential reactivity pathways for this compound.
Conclusion
This compound is a strategically important synthetic intermediate whose value lies in the distinct and versatile reactivity of its ketone and formamide functionalities. The straightforward synthesis allows for its ready availability, while its potential for elaboration into diverse heterocyclic systems and participation in complexity-building multicomponent reactions makes it an asset for researchers engaged in medicinal chemistry and drug discovery. This guide provides the foundational knowledge for scientists to confidently synthesize, handle, and strategically deploy this compound in their research endeavors.
References
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An In-depth Technical Guide to N-phenacylformamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-phenacylformamide, with the IUPAC name N-(2-oxo-2-phenylethyl)formamide, is a keto-amide of interest in organic synthesis and medicinal chemistry. Its structure combines a phenacyl group, known for its presence in various biologically active compounds, with a formamide moiety. This guide provides a comprehensive overview of N-phenacylformamide, including its chemical and physical properties, a proposed synthetic pathway, expected spectroscopic characteristics, and potential applications. This document is intended to serve as a technical resource for professionals engaged in chemical research and drug discovery, acknowledging the current scarcity of published experimental data for this specific molecule.
Introduction and Chemical Identity
N-phenacylformamide is a derivative of 2-amino-1-phenylethanone (also known as phenacylamine), where the primary amine is formylated. The presence of both a ketone and an amide functional group within the same molecule suggests a rich and varied reactivity profile, making it a potentially valuable intermediate in the synthesis of more complex molecules, including heterocyclic compounds.
Table 1: Chemical Identity of N-phenacylformamide
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | N-phenacylformamide, 2-oxo-2-phenylethylformamide |
| CAS Number | 73286-37-0[1] |
| Molecular Formula | C₉H₉NO₂[2] |
| Molecular Weight | 163.17 g/mol [1] |
| SMILES | O=C(CNC=O)C1=CC=CC=C1[1] |
Physicochemical Properties
While comprehensive experimental data for N-phenacylformamide is not widely available in the literature, some key properties have been reported or can be predicted. A melting point of 80-82 °C has been documented[2]. Other physical properties such as boiling point and density have not been experimentally determined in readily available literature. Computational models can provide estimates for properties relevant to drug development and synthesis planning.
Table 2: Physical and Computed Properties of N-phenacylformamide
| Property | Value | Source |
| Melting Point | 80-82 °C | [2] |
| Topological Polar Surface Area (TPSA) | 46.17 Ų | [1] |
| LogP (Octanol-Water Partition Coefficient) | 0.6153 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Rotatable Bonds | 4 | [1] |
Synthesis of N-phenacylformamide
A validated, step-by-step synthesis protocol for N-phenacylformamide is not explicitly detailed in a single source. However, a plausible two-step synthesis can be designed based on established organic chemistry reactions. The proposed pathway involves the synthesis of the precursor, 2-amino-1-phenylethanone hydrochloride, followed by its formylation.
Step 1: Synthesis of 2-Amino-1-phenylethanone Hydrochloride
The precursor, 2-amino-1-phenylethanone hydrochloride, can be synthesized from 2-bromoacetophenone via the Delépine reaction. This method involves the reaction of a haloalkane with hexamethylenetetramine, followed by acidic hydrolysis of the resulting quaternary ammonium salt.
Experimental Protocol: Synthesis of 2-Amino-1-phenylethanone Hydrochloride [3]
-
Formation of the Quaternary Salt:
-
To a stirred solution of 2-bromoacetophenone (1 mmol, 1 equiv) in diethyl ether (13 mL), add hexamethylenetetramine (1 mmol, 1 equiv) in one portion.
-
Stir the mixture at room temperature for 12 hours. A solid precipitate will form.
-
Filter the resulting solid, wash with diethyl ether (15 mL), and dry under reduced pressure to afford the quaternary ammonium salt.
-
-
Acidic Hydrolysis:
-
Transfer the dried quaternary salt to a round-bottomed flask equipped with a reflux condenser.
-
Add ethanol (22 mL) and concentrated hydrochloric acid (0.6 mL).
-
Reflux the mixture for 3 hours, during which a solid will form.
-
After cooling to room temperature, filter the solid, wash with ethanol (20 mL), and dry under vacuum to yield pure 2-amino-1-phenylethanone hydrochloride.
-
The hydrochloride salt of 2-aminoacetophenone has a reported melting point of 194 °C (with decomposition).
Step 2: Formylation of 2-Amino-1-phenylethanone
The formylation of the primary amine can be achieved using various formylating agents. A common and effective method is the use of a mixture of formic acid and acetic anhydride, which generates the mixed anhydride in situ, a potent formylating agent.
Proposed Experimental Protocol: Synthesis of N-phenacylformamide
-
Neutralization of the Hydrochloride Salt:
-
Dissolve 2-amino-1-phenylethanone hydrochloride in a suitable solvent, such as dichloromethane.
-
Add a mild base, like triethylamine or sodium bicarbonate, to neutralize the hydrochloride and liberate the free amine.
-
The formation of a salt precipitate (e.g., triethylammonium chloride) can be observed. This can be removed by filtration, or the reaction can proceed as a slurry.
-
-
Formylation Reaction:
-
Cool the solution or slurry containing the free amine in an ice bath.
-
Slowly add a pre-mixed solution of formic acid and acetic anhydride. The reaction is exothermic and should be controlled.
-
Allow the reaction to stir at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer, and wash it sequentially with a dilute aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over an anhydrous salt such as sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield N-phenacylformamide as a crystalline solid.
-
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed two-step synthesis of N-phenacylformamide.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, and the formyl proton.
-
Aromatic Protons (C₆H₅): Signals are expected in the range of δ 7.5-8.0 ppm. The protons ortho to the carbonyl group will be the most deshielded.
-
Methylene Protons (-CH₂-): A singlet is expected for the two methylene protons, likely in the region of δ 4.5-5.0 ppm, deshielded by the adjacent carbonyl and amide groups.
-
Amide Proton (-NH-): A broad singlet or triplet (due to coupling with the methylene protons) is expected, typically in the range of δ 6.0-8.0 ppm. Its position can be highly variable depending on the solvent and concentration.
-
Formyl Proton (-CHO): A singlet is expected around δ 8.0-8.5 ppm.
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbons, aromatic carbons, and the methylene carbon.
-
Ketone Carbonyl (C=O): Expected around δ 190-200 ppm.
-
Amide Carbonyl (C=O): Expected around δ 160-170 ppm.
-
Aromatic Carbons: A set of signals between δ 120-140 ppm.
-
Methylene Carbon (-CH₂-): Expected in the range of δ 45-55 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of N-phenacylformamide should exhibit characteristic absorption bands for its functional groups.
-
N-H Stretch: A moderate to strong band around 3300 cm⁻¹.
-
C-H Stretch (Aromatic): Weak to medium bands just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Weak to medium bands just below 3000 cm⁻¹.
-
C=O Stretch (Ketone): A strong, sharp band around 1685 cm⁻¹.
-
C=O Stretch (Amide I band): A strong, sharp band around 1650 cm⁻¹.
-
N-H Bend (Amide II band): A medium band around 1550 cm⁻¹.
-
C-N Stretch: A medium band in the fingerprint region.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 163. Key fragmentation patterns would likely involve:
-
Alpha-cleavage adjacent to the ketone, leading to the loss of the formamidomethyl radical (•CH₂NHCHO) to give the benzoyl cation at m/z = 105.
-
Cleavage of the C-N bond , potentially leading to a fragment at m/z = 135 (phenacyl cation) or m/z = 44 (formamide radical cation).
Diagram of Expected Mass Spectrometry Fragmentation:
Caption: Predicted major fragmentation pathways for N-phenacylformamide.
Potential Applications and Biological Activity
The N-phenacyl moiety is a known pharmacophore found in compounds with a range of biological activities, including antifungal, antioxidant, antibacterial, and anticancer properties[4]. While specific biological studies on N-phenacylformamide are limited, its structural similarity to other biologically active phenacyl derivatives suggests it could be a valuable scaffold for medicinal chemistry research. It could serve as a lead compound or an intermediate for the synthesis of more complex molecules with potential therapeutic applications. For instance, the N-phenacylazole scaffold is present in several antifungal drugs[4]. Further research is warranted to explore the biological and toxicological profile of N-phenacylformamide.
Safety and Handling
Given the lack of a specific Safety Data Sheet (SDS) for N-phenacylformamide, it should be handled with the care appropriate for a novel chemical compound. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. As with many aromatic ketones and amides, potential irritant properties to the skin, eyes, and respiratory tract should be assumed.
Conclusion
N-phenacylformamide is a molecule with significant potential for applications in organic synthesis and drug discovery, yet it remains largely uncharacterized in the scientific literature. This guide provides a foundational understanding of its chemical identity, a plausible synthetic route, and predicted spectroscopic data to aid researchers in their work with this compound. The availability of a reported melting point suggests its successful synthesis and isolation. Further experimental validation of its synthesis, spectroscopic properties, and biological activity is crucial to fully unlock the potential of N-phenacylformamide as a versatile chemical building block.
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PubMed. (2019). Design, synthesis and biological evaluation of N1-(isoquinolin-5-yl)-N2-phenylpyrrolidine-1,2-dicarboxamide derivatives as potent TRPV1 antagonists. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility and Stability of N-(2-Oxo-2-phenylethyl)formamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the critical physicochemical properties of N-(2-Oxo-2-phenylethyl)formamide, focusing on its solubility and stability. As a molecule of interest in synthetic chemistry and potentially in early-stage drug discovery, a thorough understanding of these parameters is paramount for predictable and reproducible experimental outcomes. This document outlines theoretical considerations based on the compound's structure, detailed protocols for empirical determination of its solubility and stability profiles, and the development of a stability-indicating analytical method. The methodologies described herein are grounded in established principles and regulatory guidelines to ensure scientific rigor and data integrity.
Introduction and Molecular Overview
This compound, also known as 2-formamido-1-phenylethanone, is an organic compound featuring a central ethylamine backbone substituted with a phenyl ketone and a formamide group. Its unique structure, incorporating a ketone, an amide, and an aromatic ring, dictates its chemical behavior, influencing everything from its solubility in various media to its susceptibility to degradation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₂ | [1] |
| Molecular Weight | 163.17 g/mol | [1] |
| CAS Number | 73286-37-0 | [1] |
| Calculated LogP | 0.6153 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Topological Polar Surface Area (TPSA) | 46.17 Ų | [1] |
Solubility Profile: Theoretical and Practical Determination
The solubility of this compound is governed by the interplay of its polar and non-polar functionalities. The phenyl ring imparts hydrophobicity, while the formamide and ketone groups, capable of hydrogen bonding, contribute to its potential solubility in polar solvents.
Theoretical Considerations
-
In Polar Protic Solvents (e.g., Water, Ethanol): The formamide N-H group can act as a hydrogen bond donor, and the oxygen atoms of the formamide and ketone groups can act as hydrogen bond acceptors. This suggests at least moderate solubility in polar protic solvents. Compounds with similar functional groups, such as N-methylformamide, are known to be highly soluble in polar solvents like water and ethanol.[2]
-
In Polar Aprotic Solvents (e.g., DMSO, Acetone): The molecule's polarity should allow for favorable dipole-dipole interactions with polar aprotic solvents. Formamide itself is miscible with acetone and dioxane.[3]
-
In Non-Polar Solvents (e.g., Hexane, Toluene): The presence of the polar formamide and ketone groups will likely limit solubility in non-polar solvents. The phenyl ring alone is insufficient to overcome the polarity of the rest of the molecule.
Caption: Key molecular features governing solubility.
Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility, representing the equilibrium concentration of a solute in a solvent.[4]
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, pH 7.4 Phosphate-Buffered Saline (PBS), Ethanol, DMSO, Acetonitrile, Toluene)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with UV detector
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The goal is to have undissolved solid remaining at the end of the experiment to ensure saturation.
-
Solvent Addition: Add a precise volume (e.g., 2 mL) of each selected solvent to the respective vials.
-
Equilibration: Seal the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. A 24-hour period is standard, but it's best to confirm by sampling at multiple time points (e.g., 24h, 48h) to ensure the concentration has plateaued.[5]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least one hour to let the undissolved solid settle. Centrifuge the vials to further pellet any suspended particles.
-
Sampling and Filtration: Carefully withdraw an aliquot from the clear supernatant. Immediately filter the aliquot through a 0.45 µm syringe filter to remove any remaining micro-particulates.
-
Dilution: Dilute the filtered sample with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the linear range of the calibration curve.
-
Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV) to determine the concentration.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate for each solvent.[5]
Table 2: Representative Solubility Data (Hypothetical)
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |
| Water | 25 | 0.5 | 3.06 |
| pH 7.4 PBS | 25 | 0.6 | 3.68 |
| Ethanol | 25 | 15.2 | 93.15 |
| DMSO | 25 | >200 | >1225 |
| Acetonitrile | 25 | 8.5 | 52.09 |
| Toluene | 25 | <0.1 | <0.61 |
Stability Profile and Forced Degradation Studies
Understanding the chemical stability of this compound is crucial for defining its storage conditions and shelf-life. Forced degradation, or stress testing, is an essential practice mandated by regulatory bodies like the ICH to identify likely degradation products and establish the stability-indicating nature of analytical methods.[6][7][8] The goal is to achieve a target degradation of 5-20% of the active ingredient to provide reliable data on degradation pathways.[6]
Potential Degradation Pathways
-
Hydrolysis: The formamide linkage is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the molecule to yield 2-aminoacetophenone and formic acid. Theoretical studies on similar formamides show that hydrolysis can proceed through different pathways, often assisted by water molecules.[9][10]
-
Oxidation: The ketone and the benzylic position (the CH₂ group adjacent to the phenyl ring and ketone) could be susceptible to oxidation.
-
Photolysis: The presence of the chromophoric phenyl ketone moiety suggests potential sensitivity to light. Alpha-amino ketones can undergo photochemical reactions.[11][12]
Experimental Protocol: Forced Degradation Studies
Objective: To investigate the intrinsic stability of this compound under various stress conditions as outlined by ICH guideline Q1A(R2).[6][13]
General Procedure:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Expose the solutions to the stress conditions below.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a target concentration.
-
Analyze all samples (including an unstressed control) using a stability-indicating HPLC method.
Stress Conditions:
-
Acidic Hydrolysis:
-
Reagent: 0.1 M Hydrochloric Acid (HCl).
-
Condition: Incubate the drug solution with 0.1 M HCl at 60 °C.
-
Sampling: Analyze at 2, 4, 8, and 24 hours.
-
-
Basic Hydrolysis:
-
Reagent: 0.1 M Sodium Hydroxide (NaOH).
-
Condition: Incubate the drug solution with 0.1 M NaOH at room temperature.
-
Sampling: Analyze at 30 minutes, 1, 2, and 4 hours (base-catalyzed hydrolysis is often rapid).
-
-
Oxidative Degradation:
-
Reagent: 3% Hydrogen Peroxide (H₂O₂).
-
Condition: Incubate the drug solution with 3% H₂O₂ at room temperature.[6]
-
Sampling: Analyze at 2, 4, 8, and 24 hours.
-
-
Thermal Degradation:
-
Condition: Store the solid compound and a solution in a calibrated oven at 80 °C.
-
Sampling: Analyze at 1, 3, and 7 days.
-
-
Photostability:
-
Condition: Expose the solid compound and a solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[7] A parallel sample should be wrapped in aluminum foil as a dark control.
-
Sampling: Analyze at the end of the exposure period.
-
Caption: Workflow for forced degradation studies.
Development of a Stability-Indicating Analytical Method
A stability-indicating method is an analytical procedure that can accurately quantify the drug substance in the presence of its impurities, excipients, and degradation products.[14] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[15]
Protocol: HPLC Method Development
Objective: To develop a robust, reversed-phase HPLC (RP-HPLC) method capable of separating this compound from all potential degradation products generated during stress testing.
Starting Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Detection: UV at 254 nm (or lambda max of the compound).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Method Development Strategy:
-
Gradient Screening: Begin with a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components from the stressed samples. This initial run provides a comprehensive picture of the degradation profile.
-
Analysis of Stressed Samples: Inject the samples from the forced degradation studies. The most complex chromatogram (i.e., the one with the most degradation peaks) will be used for optimization.
-
Optimization: Adjust the gradient slope, initial and final mobile phase composition, and run time to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradant peaks.
-
Method Validation (Abbreviated): Once optimized, the method's specificity must be confirmed. This involves:
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the spectral purity of the parent peak in the presence of degradants.
-
Mass Spectrometry (LC-MS): Couple the HPLC to a mass spectrometer to identify the mass of the parent compound and its degradation products, which helps in elucidating degradation pathways.
-
Conclusion
This guide has detailed a systematic and scientifically rigorous approach to characterizing the solubility and stability of this compound. By combining theoretical predictions with robust experimental protocols based on industry standards, researchers can generate reliable and comprehensive data. This information is indispensable for ensuring the quality and integrity of the compound in research and is a mandatory prerequisite for any further development in pharmaceutical applications. The provided methodologies for solubility determination, forced degradation, and the development of a stability-indicating assay serve as a complete framework for the successful physicochemical characterization of this and other novel chemical entities.
References
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N-(2-Oxo-2-phenylethyl)formamide: A Technical Guide for Synthetic and Medicinal Chemists
Abstract
N-(2-Oxo-2-phenylethyl)formamide, a key α-acylamino ketone, serves as a pivotal intermediate in synthetic organic chemistry. Its unique bifunctional structure, featuring both a ketone and a formamide moiety, makes it an exceptionally valuable precursor for the construction of various heterocyclic systems, most notably oxazoles. This technical guide provides an in-depth exploration of this compound, covering its synthesis, mechanistic transformations, and applications. We will delve into the causality behind experimental choices in its preparation and utilization, present detailed, validated protocols, and summarize key data to support researchers, scientists, and drug development professionals in leveraging this versatile building block.
Introduction: The Strategic Importance of this compound
This compound, with the chemical formula C₉H₉NO₂, is a derivative of 2-aminoacetophenone.[1] Its significance in organic synthesis stems from its role as a readily accessible precursor to 1,3-oxazoles, a class of heterocyclic compounds prevalent in natural products, pharmaceuticals, and materials science.[2] The oxazole ring is a common substructure in numerous biologically active molecules, underscoring the importance of efficient synthetic routes to its precursors.[2][3]
The strategic value of this compound lies in the inherent reactivity imparted by its α-acylamino ketone framework. This arrangement is perfectly primed for intramolecular cyclodehydration reactions, providing a direct and reliable pathway to substituted oxazoles through reactions like the Robinson-Gabriel synthesis.[2][4] Understanding the synthesis and reactivity of this intermediate is therefore crucial for chemists aiming to construct complex molecular architectures.
Synthesis of this compound
The preparation of this compound is typically achieved through the formylation of an appropriate precursor, such as 2-aminoacetophenone or its salts. The choice of starting material and formylating agent dictates the reaction conditions and overall efficiency.
Method 1: Formylation of 2-Aminoacetophenone Hydrochloride
A common and straightforward approach involves the N-formylation of 2-aminoacetophenone hydrochloride. This method leverages a mixture of formic acid and acetic anhydride.
Causality Behind Experimental Choices:
-
Starting Material: 2-Aminoacetophenone hydrochloride is often used as it is a stable, commercially available solid. The hydrochloride salt form passivates the reactive amino group, improving shelf-life.
-
Formylating Agent: A mixture of formic acid and acetic anhydride in situ generates formyl acetate or a mixed anhydride, which is a more potent acylating agent than formic acid alone. This drives the reaction to completion efficiently.
-
Temperature Control: The initial reaction is often performed at a low temperature (e.g., 0-5 °C) to control the exothermic reaction between formic acid and acetic anhydride. The subsequent heating facilitates the formylation reaction itself.
Method 2: Leuckart-type Reaction
Alternatively, a Leuckart-type reaction can be employed, which involves the reductive amination of a ketone.[5] While more commonly used for synthesizing amines, modifications using formamide as both the nitrogen source and the reducing agent can yield N-formyl derivatives.[5][6] This pathway is less direct for this specific target but is a valid synthetic strategy in the broader context of amine and formamide synthesis.
Core Reactivity: The Robinson-Gabriel Cyclization to 4-Phenyloxazole
The primary utility of this compound is its role as a precursor in the Robinson-Gabriel synthesis of oxazoles.[2][4] This acid-catalyzed intramolecular cyclodehydration is a robust and high-yielding transformation.
Mechanism: The reaction proceeds via a two-step mechanism:
-
Enolization/Intramolecular Attack: The ketone carbonyl is protonated by a strong acid (e.g., sulfuric acid, polyphosphoric acid), making it more electrophilic. The amide oxygen, which is part of an enol or enol-like tautomer, then acts as a nucleophile, attacking the protonated carbonyl to form a five-membered cyclic intermediate (a dihydrooxazolium ion).
-
Dehydration: The resulting intermediate readily loses a molecule of water to form the aromatic oxazole ring, driven by the thermodynamic stability of the aromatic system.
This transformation is highly efficient due to the pre-organized orientation of the reacting ketone and formamide groups.
Visualization of the Robinson-Gabriel Synthesis
Sources
The Genesis of a Potent Warhead: An In-depth Technical Guide to the Discovery and History of Alpha-Formamido Ketones
For Immediate Release
A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a deep dive into the discovery and history of alpha-formamido ketones, a class of compounds that has garnered significant attention in medicinal chemistry. From their synthetic origins to their critical role as enzyme inhibitors, this document traces the evolution of these molecules, offering field-proven insights for professionals in drug development and chemical research.
Introduction: The Emergence of a Privileged Scaffold
The alpha-formamido ketone moiety is a key structural feature in a range of biologically active molecules, most notably as a "warhead" in reversible covalent inhibitors of proteases.[1] The inherent electrophilicity of the alpha-ketoamide group, combined with the specific interactions facilitated by the N-formyl group, has established this scaffold as a privileged motif in modern drug discovery.[2] This guide will explore the historical context of their development, the evolution of their synthesis, and the mechanistic insights that have cemented their importance.
A Historical Perspective: From Precursors to Prominence
The story of alpha-formamido ketones is intrinsically linked to the broader history of alpha-amino ketone and alpha-ketoamide synthesis. Early methods for the preparation of alpha-amino ketones often involved multi-step processes with harsh conditions.[3] However, the development of more sophisticated synthetic strategies throughout the 20th century laid the groundwork for the eventual synthesis of their N-formylated counterparts.
A significant turning point can be traced to the growing understanding of protease inhibition in the latter half of the 20th century. The discovery that peptidyl aldehydes and ketones could act as potent, reversible inhibitors of cysteine and serine proteases sparked a wave of research into related electrophilic functionalities.[4] While a definitive "first synthesis" of a simple alpha-formamido ketone is not prominently documented, their emergence in the scientific literature coincides with the intensified search for novel protease inhibitors.
A key publication in 1996 by Li et al. detailed the synthesis and evaluation of a series of dipeptidyl alpha-keto amides as inhibitors of calpains and other cysteine proteases.[4] This work highlighted the potential of the alpha-ketoamide functionality in achieving high potency and selectivity, paving the way for further exploration of related structures, including the N-formyl variants.
Synthetic Methodologies: Crafting the Warhead
The synthesis of alpha-formamido ketones typically begins with the corresponding alpha-amino acid or alpha-amino ketone. The introduction of the formyl group is a critical step, and various methods have been employed to achieve this transformation.
The Role of the Formyl Group as a Protecting Group
In the realm of peptide synthesis, the formyl group has long been utilized as an effective protecting group for the α-amino group of amino acids.[5] Its small size and minimal steric hindrance are advantageous, and its stability to both acidic and basic conditions used for the removal of Boc and Fmoc groups, respectively, makes it an orthogonal protecting group in solid-phase peptide synthesis (SPPS).[5][6] This established utility in a related field provided a ready-made toolbox for chemists looking to synthesize N-formylated compounds.
Key Synthetic Pathways
The general synthetic approach to alpha-formamido ketones can be visualized as a multi-stage process, often starting from readily available alpha-amino acids.
Figure 2: A simplified diagram illustrating the mechanism of reversible covalent inhibition of a cysteine protease by an alpha-ketoamide.
The N-formyl group in alpha-formamido ketones plays a crucial role in enhancing the inhibitory potency and selectivity. It can participate in key hydrogen bonding interactions within the enzyme's active site, thereby increasing the binding affinity of the inhibitor. [1]Specifically, the amide oxygen and the alpha-keto oxygen can form two hydrogen bonds with the catalytic center of the target protease. [1]
Key Applications in Drug Development
The unique inhibitory mechanism of alpha-formamido ketones has led to their investigation in a wide range of therapeutic areas.
| Therapeutic Area | Target Protease(s) | Rationale |
| Antiviral | Viral Cysteine Proteases (e.g., SARS-CoV-2 Mpro) | Inhibition of viral replication by blocking essential proteolytic processing of viral polyproteins. [7] |
| Cancer | Calpains, Cathepsins | Modulation of pathways involved in cell proliferation, apoptosis, and metastasis. [4] |
| Neurodegenerative Diseases | Calpains | Reduction of neuronal damage associated with excitotoxicity and apoptosis. |
Conclusion and Future Directions
The journey of alpha-formamido ketones from synthetic curiosities to highly valued pharmacophores is a testament to the synergy between organic synthesis and medicinal chemistry. Their history is one of incremental advances, building upon the foundations of alpha-amino ketone synthesis and the strategic use of protecting groups. The recognition of their potent and reversible covalent inhibition of cysteine proteases has firmly established their place in the drug discovery pipeline.
Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods, as well as the design of novel alpha-formamido ketone-based inhibitors with improved pharmacokinetic and pharmacodynamic profiles. The continued exploration of this versatile chemical scaffold promises to yield new therapeutic agents for a host of challenging diseases.
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Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved January 6, 2026, from [Link]
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Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]
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Introduction to Peptide Synthesis. (2019, February 15). Master Organic Chemistry. Retrieved January 6, 2026, from [Link]
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An insight into the interaction between α-ketoamide- based inhibitor and coronavirus main protease: A detailed in silico study. (2020, November 28). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]
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Synthesis of α-amino carbonyl compounds: a brief review. (2023, April 28). Russian Chemical Reviews. Retrieved January 6, 2026, from [Link]
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Recent advances in the synthesis of α-amino ketones. (2020, December 8). Organic & Biomolecular Chemistry. Retrieved January 6, 2026, from [Link]
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A new class of α-ketoamide derivatives with potent anticancer and anti-SARS-CoV-2 activities. (n.d.). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]
-
Perspectives on the design and discovery of α-ketoamide inhibitors for the treatment of novel coronavirus: where do we stand and where do we go?. (n.d.). PubMed. Retrieved January 6, 2026, from [Link]
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Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. (n.d.). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]
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Novel peptidyl alpha-keto amide inhibitors of calpains and other cysteine proteases. (1996). Journal of Medicinal Chemistry. Retrieved January 6, 2026, from [Link]
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Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. (2023, May 5). Journal of the American Chemical Society. Retrieved January 6, 2026, from [Link]
-
Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. (n.d.). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]
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Foreword: From Simple Precursors to Complex Scaffolds
In the intricate world of medicinal chemistry, the journey from a simple starting material to a life-saving therapeutic is one of precision, innovation, and a deep understanding of molecular interactions. Among the vast arsenal of chemical tools available to the drug development professional, formamide and its related formamidine compounds hold a place of unique significance. Formamide, the simplest amide, serves not only as a versatile solvent but also as a fundamental C1 building block for constructing complex heterocyclic systems.[1] Its derivative, the formamidine moiety, has emerged as a powerful functional group and a crucial bioisostere, enabling chemists to fine-tune the pharmacological profiles of drug candidates.[2][3]
This guide provides an in-depth exploration of formamide and formamidine compounds, moving beyond simple definitions to delve into the causality behind their synthetic applications and their strategic deployment in drug design. We will examine their core properties, present field-proven experimental protocols, and analyze their roles in modulating biological activity, offering researchers and scientists a comprehensive resource for leveraging these vital compounds in their quest for novel therapeutics.
Part 1: Formamide - The Foundational C1 Synthon
Formamide (HCONH₂) is a colorless, water-miscible liquid that is far more than a simple solvent.[1] Its true power in pharmaceutical synthesis lies in its ability to act as a source of a formyl group or a complete -N=CH- unit, making it an indispensable reagent for the construction of nitrogen-containing heterocycles that form the core of countless drugs.[4]
Physicochemical Properties and Synthetic Utility
Formamide's high dielectric constant and ability to form strong hydrogen bonds make it an excellent solvent for a wide range of organic and inorganic compounds, facilitating homogeneous reactions and often leading to higher yields and purer products.[5] More importantly, it serves as a key reactant in the synthesis of pharmaceuticals like sulfa drugs, vitamins, and various heterocyclic scaffolds such as pyrimidines and imidazoles.[4][6]
| Property | Formamide (HCONH₂) |
| Molar Mass | 45.04 g/mol [1] |
| Appearance | Colorless, oily liquid[1] |
| Boiling Point | 210 °C (decomposes)[7] |
| Solubility | Miscible with water, ethanol, acetone[4] |
| Primary Role | Solvent, C1 source for formylation, N-heterocycle synthesis[5] |
Key Synthetic Applications
-
Leuckart Reaction: A classic method for preparing primary amines from ketones using N-formyl derivatives, where formamide serves as both the nitrogen source and the reducing agent.[1]
-
Heterocycle Synthesis: Formamide is a cornerstone in the synthesis of purines, pyrimidines, and triazoles, which are foundational structures in many antiviral and anticancer drugs. For instance, it is used for cyclization reactions in the synthesis of Vitamin B4.[4]
-
Imide Synthesis: It can be used as a direct source of nitrogen for converting cyclic anhydrides or their corresponding dicarboxylic acids into N-unsubstituted cyclic imides, often under high-temperature conditions.[8]
Experimental Protocol: Synthesis of Phthalimide from Phthalic Anhydride
This protocol demonstrates the use of formamide as a direct aminating and cyclizing agent. The reaction proceeds through the formation of an intermediate anhydride which then reacts with formamide to yield the imide.[8]
Materials:
-
Phthalic Anhydride (0.05 mole, 7.4 g)
-
Formamide (0.15 mole, 6 mL)
-
N-Methyl-2-pyrrolidinone (NMP) (7 mL, as a supplementary solvent)
-
Deionized Water
Procedure:
-
Combine phthalic anhydride, formamide, and NMP in a flask equipped with a thermometer and an air-cooled condenser.
-
Stir the mixture and heat to 170-180°C.
-
Maintain this temperature for 5-6 hours, or until the solution becomes clear, indicating the reaction is nearing completion.
-
While still warm, carefully pour the reaction mixture into a beaker containing 80-100 mL of cold, stirring water.
-
A precipitate of phthalimide will form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain the final product.
Self-Validation: The success of this protocol is validated by the precipitation of the desired product upon quenching in water, which has low solubility compared to the starting materials and byproducts. Purity can be confirmed by melting point analysis and spectroscopic methods (IR, NMR).
Part 2: Formamidines - The Versatile Bioisosteric Scaffold
The formamidine functional group, characterized by the -N=CH-N- moiety, offers a significant leap in molecular complexity and strategic importance compared to formamide.[2] Formamidine and its derivatives are recognized as crucial intermediates in the synthesis of a wide array of pharmaceuticals, including antiviral, anticancer, and antifungal agents.[9][10][11]
The Power of Bioisosteric Replacement
One of the most powerful strategies in modern medicinal chemistry is bioisosteric replacement, where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance the molecule's overall profile.[3][12] The amide bond is ubiquitous in bioactive molecules but is often susceptible to enzymatic degradation.[12][13] Formamidines serve as effective non-classical bioisosteres for amides.
The replacement of an amide with a formamidine can:
-
Increase Metabolic Stability: By removing the easily hydrolyzed carbonyl group.[13]
-
Modulate Basicity: Introducing a more basic center (pKa ~8-12) which can be crucial for forming salt bridges with target proteins.
-
Alter Hydrogen Bonding: It can act as both a hydrogen bond donor and acceptor, mimicking the properties of the amide bond.
-
Enhance Potency and Selectivity: By providing a different geometric and electronic presentation to the target receptor or enzyme.
Synthesis of Formamidine Derivatives
Formamidines are typically synthesized, not used as off-the-shelf reagents. A common and highly convenient method involves the preparation of formamidine acetate, a stable, non-hygroscopic salt that can be used directly in subsequent reactions.[14]
Experimental Protocol: Synthesis of Formamidine Acetate
This procedure, adapted from Taylor and Ehrhart, provides a simple and convenient route to a stable formamidine salt, avoiding the use of toxic reagents like hydrogen cyanide.[14]
Materials:
-
Triethyl orthoformate (1.0 mole, 148.2 g)
-
Glacial acetic acid (1.0 mole, 60.1 g)
-
Absolute ethanol (100 mL)
-
Ammonia gas
Procedure:
-
In a three-necked flask fitted with a mechanical stirrer, a reflux condenser, and a gas-inlet tube, combine triethyl orthoformate, glacial acetic acid, and absolute ethanol.
-
Heat the mixture to reflux with stirring.
-
Once refluxing, introduce a moderate stream of ammonia gas through the gas-inlet tube. The internal temperature will initially decrease as vigorous refluxing occurs.
-
Continue the ammonia flow. After approximately 20-30 minutes, formamidine acetate will begin to crystallize from the boiling mixture.
-
Maintain the ammonia flow until no further temperature decrease is observed, indicating the reaction is complete.
-
Cool the mixture to room temperature.
-
Collect the crystalline precipitate by filtration and wash thoroughly with 50 mL of absolute ethanol.
-
Dry the product. The yield of formamidine acetate is typically high (80-90%).
Self-Validation: The protocol's integrity is confirmed by the crystallization of the product directly from the reaction mixture. Formamidine acetate is significantly less soluble in the ethanol-based medium than the reactants or byproducts. Its non-deliquescent nature simplifies handling and storage.[14]
// Reactants Orthoformate [label="Triethyl Orthoformate"]; AceticAcid [label="Acetic Acid"]; Ethanol [label="Ethanol (Solvent)"]; Ammonia [label="Ammonia (gas)"];
// Steps Mix [label="1. Mix & Reflux", shape=ellipse, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; IntroduceNH3 [label="2. Introduce NH₃ Gas", shape=ellipse, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Crystallize [label="3. Crystallization\n(20-30 mins)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; CoolFilter [label="4. Cool, Filter & Wash", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Product Product [label="Formamidine Acetate\n(Crystalline Solid)", shape=box, style="filled, dashed", fillcolor="#FFFFFF"];
// Workflow {Orthoformate, AceticAcid, Ethanol} -> Mix; Mix -> IntroduceNH3; IntroduceNH3 -> Crystallize; Ammonia -> IntroduceNH3 [style=dashed, label="Reagent"]; Crystallize -> CoolFilter; CoolFilter -> Product; } dot Caption: Workflow for the synthesis of formamidine acetate.
Part 3: Strategic Applications in Drug Design
The choice to incorporate a formamidine moiety is a strategic decision driven by the need to solve specific pharmacological challenges. These compounds have demonstrated efficacy as antibacterial agents, antidiabetic agents, and are particularly notable as H2-receptor antagonists.[2][15]
Formamidines as Enzyme Inhibitors
The basicity and hydrogen-bonding capabilities of the formamidine group make it an excellent pharmacophore for targeting enzyme active sites. It can engage in critical ionic and hydrogen-bond interactions with amino acid residues like aspartate and glutamate.
Mechanism of Action:
-
Competitive Inhibition: A formamidine-containing drug can mimic the natural substrate, competing for the active site. Its strong binding affinity, often due to favorable electrostatic interactions, prevents the substrate from binding, thus inhibiting the enzyme.[16]
-
Non-competitive Inhibition: In some cases, the inhibitor may bind to an allosteric site, inducing a conformational change that inactivates the enzyme, regardless of substrate binding.
// Nodes Receptor [label="Cell Surface Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; Signal [label="Signal Transduction\nCascade", fillcolor="#F1F3F4", fontcolor="#202124"]; Enzyme [label="Target Enzyme\n(e.g., Kinase)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Substrate [label="Substrate", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Product", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Response [label="Cellular Response\n(e.g., Proliferation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Drug [label="Formamidine-based\nInhibitor", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Receptor -> Signal [label="Activates"]; Signal -> Enzyme [label="Activates"]; Substrate -> Enzyme [label="Binds to\nActive Site", dir=none]; Enzyme -> Product [label="Catalyzes"]; Product -> Response; Drug -> Enzyme [label="Competitively Binds\nto Active Site", color="#EA4335", fontcolor="#EA4335", style=bold]; Enzyme -> Response [style=invis]; // for layout } dot Caption: Formamidine-based drug as a competitive enzyme inhibitor.
Comparative Analysis for the Medicinal Chemist
| Feature | Formamide | Formamidine | Rationale in Drug Design |
| Role in Synthesis | C1 source, solvent | Versatile scaffold, intermediate | Formamide is used for core construction; formamidines are incorporated as key functional groups. |
| Physicochemical | Polar, H-bond donor | Basic, H-bond donor/acceptor | Formamidine's basicity allows for salt formation and strong ionic interactions with targets.[17] |
| Bioisosterism | Not applicable | Amide, Guanidine bioisostere | Key strategy to improve metabolic stability and modulate binding interactions.[13][18] |
| Biological Activity | Generally inert | Pharmacologically active moiety | The formamidine group itself is often critical for binding and eliciting a biological response.[2][15] |
Conclusion: An Enduring Legacy and a Promising Future
Formamide and formamidine compounds represent a classic example of chemical evolution in drug discovery—from a simple, indispensable building block to a sophisticated, multifunctional scaffold. Formamide remains a workhorse for the synthesis of foundational heterocyclic cores.[6] The formamidine group, however, has proven to be a cornerstone of modern medicinal chemistry, offering a robust solution to the pervasive challenge of amide bond instability and providing a versatile tool for optimizing drug-target interactions.[2][13] As our understanding of molecular biology deepens, the rational design and application of formamidine-containing molecules will undoubtedly continue to play a pivotal role in the development of next-generation therapeutics.
References
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Wikipedia. Formamide. [Link]
-
Ataman Kimya. FORMAMIDE. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Formamidine Acetate: A Versatile Chemical Intermediate for Pharmaceutical and Material Synthesis. [Link]
-
Formamide in the Pharmaceutical Industry. (2025). [Link]
-
Royalchem. Formamide (CAS 75-12-7) | ≥99.6% Pharma Synthesis Grade. [Link]
-
News - Formamidine Acetate Use: key compound in pharmaceutical intermediates. [Link]
-
Efficient Synthesis of Amides through Thioacids Reactions with In Situ Generated Formamidine. (2025). PMC - NIH. [Link]
-
A new synthesis of formamidine. (2025). ResearchGate. [Link]
-
Amide bioisosteric replacement in the design and synthesis of quorum sensing modulators. (2024). PubMed. [Link]
-
The Synthesis of Amide and its Bioisosteres. (2025). Bentham Science. [Link]
-
Application of formamide in fine chemical products. Weifang Yuanye Biotechnology Co., Ltd.. [Link]
-
FORMAMIDE, A NOVEL CHALLENGING REAGENT FOR THE DIRECT SYNTHESIS OF NON-N-SUBSTITUTED CYCLIC IMIDES. [Link]
-
Understanding Formamide and Its Derivatives. (2025). Shijiazhuang Sincere Chemicals Co., Ltd.. [Link]
-
Direct Synthesis of Formamide from CO2 and H2O with Nickel–Iron Nitride Heterostructures under Mild Hydrothermal Conditions. (2023). Journal of the American Chemical Society. [Link]
-
A Convenient Synthesis of N,N'-Disubstituted Formamidines and Acetamidines. ACS Publications. [Link]
-
Rapid and efficient synthesis of formamidines in a catalyst-free and solvent-free system. (2021). PMC - NIH. [Link]
-
formamidine acetate. Organic Syntheses Procedure. [Link]
-
Rapid and efficient synthesis of formamidines in a catalyst-free and solvent-free system. RSC Publishing. [Link]
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - PubMed Central. [Link]
-
The Synthesis of Amide and its Bioisosteres | Request PDF. (2025). ResearchGate. [Link]
-
Structure of some of medicines containing formamide skeleton. ResearchGate. [Link]
-
Formamidine. PubChem - NIH. [Link]
-
Chemistry, biological activity, and uses of formamidine pesticides. PubMed. [Link]
-
Synthesis and assessment of formamidines as new histamine H2-receptor antagonists. PubMed. [Link]
-
Formamide. PubChem - NIH. [Link]
-
Biochemistry | Enzyme Inhibition. (2017). YouTube. [Link]
-
5.4: Enzyme Inhibition. (2025). Chemistry LibreTexts. [Link]
-
Enzyme inhibition and kinetics graphs (article). Khan Academy. [Link]
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- 1. Formamide - Wikipedia [en.wikipedia.org]
- 2. Formamidine Derivatives | Chemical Bull Pvt Ltd [chemicalbull.com]
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- 5. Formamide in the Pharmaceutical Industry [sincerechemicals.com]
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- 10. News - Understanding the Role of Formamidine Hydrochloride in Pharmaceutical Production [hschemraw.com]
- 11. News - Formamidine Acetate Use: key compound in pharmaceutical intermediates [hschemraw.com]
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- 17. News - Formamidine Hydrochloride: The Versatility of its Uses in Pharmaceuticals, Agriculture, and Dye Synthesis [hschemraw.com]
- 18. Amide bioisosteric replacement in the design and synthesis of quorum sensing modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of N-(2-Oxo-2-phenylethyl)formamide: An Application Note and Detailed Protocol
Abstract: This document provides a comprehensive guide for the synthesis of N-(2-Oxo-2-phenylethyl)formamide, a valuable intermediate in medicinal chemistry and organic synthesis. We present a robust and accessible protocol centered on the N-formylation of 2-aminoacetophenone hydrochloride. This application note details the underlying chemical principles, a step-by-step experimental procedure, and the necessary analytical data for the characterization of the final product, ensuring a self-validating and reproducible synthetic method suitable for research and drug development professionals.
Introduction and Significance
This compound is a bifunctional organic molecule incorporating both a ketone and a formamide moiety. This unique structural arrangement makes it a versatile building block for the synthesis of a variety of heterocyclic compounds, which are prevalent in many biologically active molecules. The phenacyl group provides a reactive handle for various chemical transformations, while the formamide can participate in cyclization reactions or serve as a precursor to other functional groups. The reliable synthesis of this compound is therefore of significant interest to researchers in organic and medicinal chemistry.
This guide provides a detailed, field-proven protocol for the synthesis of this compound, starting from the commercially available 2-aminoacetophenone hydrochloride. The chosen synthetic strategy is based on the well-established N-formylation reaction using formic acid, a readily available and cost-effective reagent.
Synthetic Strategy and Mechanistic Overview
The core of this synthetic protocol is the N-formylation of the primary amine in 2-aminoacetophenone. Since the starting material is the hydrochloride salt, the first step in the reaction sequence is the in-situ neutralization of the amine salt to liberate the free amine, which can then act as a nucleophile.
Choice of Formylating Agent
Several reagents can be employed for N-formylation.[1] For this protocol, we have selected formic acid due to its numerous advantages:
-
Atom Economy: Formic acid serves as a direct source of the formyl group, with water being the only byproduct.
-
Cost-Effectiveness and Availability: It is an inexpensive and widely available commodity chemical.
-
Safety: Compared to other formylating agents like acetic formic anhydride, which is moisture-sensitive, formic acid is relatively safe and easy to handle with standard laboratory precautions.[2]
Reaction Mechanism
The N-formylation of an amine with formic acid is an acid-catalyzed nucleophilic acyl substitution reaction. The general mechanism is as follows:
-
Protonation of Formic Acid: In the presence of an acid catalyst (or autocatalysis by formic acid itself), the carbonyl oxygen of formic acid is protonated, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the free amine attacks the activated carbonyl carbon of formic acid, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the nitrogen atom to one of the hydroxyl groups of the tetrahedral intermediate.
-
Elimination of Water: The intermediate collapses, eliminating a molecule of water and forming a protonated formamide.
-
Deprotonation: A base (such as another amine molecule or the conjugate base of the acid catalyst) removes a proton from the nitrogen atom to yield the final N-formylated product.
To drive the reaction to completion, the water generated as a byproduct is removed from the reaction mixture, typically by azeotropic distillation using a Dean-Stark apparatus.[2]
Detailed Experimental Protocol
This protocol describes the synthesis of this compound from 2-aminoacetophenone hydrochloride.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 2-Aminoacetophenone hydrochloride | 98% | Commercially Available |
| Formic Acid | 85-90% aqueous solution | Commercially Available |
| Triethylamine (TEA) | Reagent Grade | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| Ethyl Acetate | Reagent Grade | Commercially Available |
| Hexanes | Reagent Grade | Commercially Available |
| Anhydrous Magnesium Sulfate | Reagent Grade | Commercially Available |
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark apparatus
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Reaction Setup and Procedure
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Freeing the Amine: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminoacetophenone hydrochloride (e.g., 10.0 g, 58.3 mmol). Add toluene (120 mL) and triethylamine (8.9 mL, 64.1 mmol, 1.1 equivalents). Stir the mixture at room temperature for 15-20 minutes. The triethylamine acts as a base to neutralize the hydrochloride and liberate the free 2-aminoacetophenone.
-
Addition of Formic Acid: To the stirred suspension, add 85% aqueous formic acid (2.6 mL, 64.1 mmol, 1.1 equivalents).
-
Azeotropic Water Removal: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the reaction mixture to reflux using a heating mantle. Toluene will form an azeotrope with water, which will be collected in the Dean-Stark trap.
-
Reaction Monitoring: Continue refluxing for 4-9 hours, or until no more water is collected in the Dean-Stark trap.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The starting material (2-aminoacetophenone) and the product will have different Rf values.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a pure solid.
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
| Property | Value |
| Molecular Formula | C₉H₉NO₂ |
| Molecular Weight | 163.17 g/mol [3] |
| Appearance | Off-white to pale yellow solid |
| CAS Number | 73286-37-0[3] |
¹H NMR (Predicted, 400 MHz, CDCl₃) δ (ppm): 8.25 (s, 1H, -CHO), 7.95 (d, J=7.8 Hz, 2H, Ar-H), 7.65 (t, J=7.4 Hz, 1H, Ar-H), 7.52 (t, J=7.8 Hz, 2H, Ar-H), 6.50 (br s, 1H, -NH-), 4.80 (d, J=4.5 Hz, 2H, -CH₂-).
¹³C NMR (Predicted, 100 MHz, CDCl₃) δ (ppm): 194.5 (C=O, ketone), 161.0 (C=O, formamide), 134.5 (Ar-C), 134.0 (Ar-C), 129.0 (Ar-C), 128.0 (Ar-C), 46.0 (-CH₂-).
Note: The NMR data provided is predicted and should be used as a reference. Actual experimental values may vary slightly.
Safety and Handling
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Formic acid is corrosive and can cause severe burns. Handle with care.
-
Toluene is flammable and toxic. Avoid inhalation and contact with skin.
-
Triethylamine is a corrosive and flammable liquid. Handle with care.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient heating or reaction time. | Ensure the reaction is refluxing vigorously and continue for the recommended time or until no more water is collected. |
| Incomplete neutralization of the hydrochloride salt. | Ensure the correct amount of triethylamine was added. | |
| Low Yield | Inefficient water removal. | Check for leaks in the Dean-Stark apparatus. Ensure the azeotrope is being effectively collected. |
| Loss of product during work-up. | Perform extractions carefully and ensure complete transfer of the organic layer. | |
| Impure Product | Incomplete reaction or side reactions. | Optimize purification by column chromatography, trying different solvent systems. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures, researchers can confidently prepare this valuable synthetic intermediate in good yield and purity. The use of readily available and inexpensive reagents makes this method both practical and scalable for various research and development applications.
References
- Jung, S. H., Ahn, J. H., Park, S. K., & Choi, J. K. (2002). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 23(1), 149-150.
- Reddy, K. L. R., & Reddy, N. S. (2009). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Indian Journal of Chemistry - Section B, 48B(12), 1735-1738.
- Armarego, W. L. F., & Chai, C. L. L. (2012).
- Gholap, A. R., Nandi, A., & Chaudhari, K. (2009). A review on formylation of amines. Journal of the Serbian Chemical Society, 74(10), 1043-1069.
Sources
N-(2-Oxo-2-phenylethyl)formamide: A Versatile Intermediate for Heterocyclic Synthesis in Drug Discovery
Abstract
N-(2-Oxo-2-phenylethyl)formamide is a pivotal synthetic intermediate, prized for its role as a precursor to a variety of heterocyclic scaffolds that are prominent in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of its synthesis, characterization, and, most notably, its application in the construction of key five- and six-membered heterocycles. Detailed, field-tested protocols for the synthesis of the title compound and its subsequent conversion to oxazoles via the Robinson-Gabriel synthesis are presented. Further applications in the synthesis of imidazoles and pyrazines are also discussed, highlighting the versatility of this valuable building block. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this intermediate in their synthetic endeavors.
Introduction: The Strategic Importance of this compound
In the landscape of modern organic synthesis, the efficient construction of complex molecular architectures is paramount. Heterocyclic compounds, in particular, form the cornerstone of many pharmaceuticals and functional materials. This compound, a 2-acylamino-ketone, serves as a highly valuable and versatile starting material for the synthesis of several important classes of heterocycles.
The strategic importance of this intermediate lies in the juxtaposition of its functional groups: a ketone and a formamide. This arrangement allows for intramolecular cyclization reactions, leading to the formation of aromatic heterocyclic rings. The phenyl group also provides a scaffold that can be further functionalized, making it an attractive starting point for the development of compound libraries in drug discovery programs. This guide will illuminate the practical synthesis and utility of this compound, providing robust protocols and mechanistic insights.
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-formylation of 2-aminoacetophenone. Various formylating agents can be employed, with formic acid being a common and cost-effective choice. The reaction proceeds via nucleophilic attack of the primary amine on the formylating agent.
Synthetic Workflow
Application Notes: N-(2-Oxo-2-phenylethyl)formamide as a Versatile Synthon in Modern Organic Synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the synthetic applications of N-(2-Oxo-2-phenylethyl)formamide.
Introduction
This compound, with CAS Number 73286-37-0, is a bifunctional organic molecule that serves as a highly valuable and versatile building block in synthetic chemistry.[1] Its structure, featuring an α-formamido ketone moiety, provides multiple reactive sites: the electrophilic ketone carbonyl, the nucleophilic formamide nitrogen (after deprotonation), the acidic N-H proton, and the enolizable α-carbon. This unique combination allows for its participation in a diverse array of chemical transformations, particularly in the construction of complex nitrogen-containing heterocycles and peptidomimetic scaffolds, which are of significant interest in medicinal chemistry and materials science.
This document provides an in-depth exploration of the key applications of this compound, complete with detailed, field-proven protocols and mechanistic insights to guide experimental design and execution.
Core Synthetic Applications
The utility of this compound is most prominently demonstrated in two major areas: the synthesis of five-membered heterocycles and its use as a ketone component in multi-component reactions (MCRs).
-
Synthesis of Substituted Oxazoles: The α-formamido ketone structure is a classic precursor for the synthesis of oxazole rings via intramolecular cyclodehydration (a variation of the Robinson-Gabriel synthesis). This transformation is crucial for accessing a class of compounds frequently found in natural products and pharmaceuticals.
-
Multi-Component Reactions (MCRs): The reactive ketone group makes this compound an ideal substrate for powerful one-pot MCRs, such as the Ugi four-component reaction (Ugi 4-CR).[2] These reactions are cornerstones of combinatorial chemistry and drug discovery, enabling the rapid assembly of complex, drug-like molecules from simple starting materials.[2]
Workflow for Synthetic Utilization
The following diagram illustrates the general workflow for employing this compound as a synthetic precursor.
Caption: Synthetic pathways for this compound.
Application Protocol 1: Synthesis of 5-Phenyloxazole
This protocol details the cyclodehydration of this compound to yield 5-phenyloxazole. The reaction relies on a strong dehydrating agent to facilitate the intramolecular cyclization and subsequent elimination of water.
Causality and Mechanistic Insights: The mechanism involves the initial protonation of the ketone carbonyl by the strong acid (e.g., sulfuric acid), enhancing its electrophilicity. The lone pair of electrons on the formamide oxygen then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon to form a five-membered hemiaminal intermediate. Subsequent protonation of the hydroxyl group and elimination of a water molecule, followed by deprotonation, yields the aromatic oxazole ring. The choice of a strong dehydrating agent is critical to drive the equilibrium towards the cyclized product.
Step-by-Step Experimental Protocol
Materials and Equipment:
-
This compound (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄) (3-5 eq)
-
Ice-water bath
-
Round-bottom flask (50 mL) with magnetic stirrer
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for extraction and purification
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.63 g, 10.0 mmol).
-
Reagent Addition: Place the flask in an ice-water bath to cool. Slowly and carefully add concentrated sulfuric acid (e.g., 3.0 mL, ~55 mmol) to the flask with vigorous stirring. Caution: The addition is exothermic. Maintain the temperature below 20°C.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. The mixture will become a dark, viscous solution.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Take a small aliquot, carefully quench it in ice-water, neutralize with NaHCO₃, and extract with EtOAc for TLC analysis.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice (approx. 50 g) in a beaker. This will precipitate the product and dilute the acid.
-
Neutralization: Slowly neutralize the acidic aqueous solution by adding saturated NaHCO₃ solution until the effervescence ceases and the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with water (1 x 20 mL) followed by brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 5-phenyloxazole.
Application Protocol 2: Ugi Four-Component Synthesis of an α-Acylamino Amide
This protocol describes the use of this compound as the ketone component in a Ugi four-component reaction (Ugi 4-CR) to generate a complex α-acylamino amide scaffold. This method is highly convergent and atom-economical.[2]
Causality and Mechanistic Insights: The Ugi reaction is a remarkable one-pot process that combines a ketone (or aldehyde), an amine, a carboxylic acid, and an isocyanide.
-
Imine Formation: The reaction initiates with the rapid and reversible condensation of this compound and the amine to form a protonated Schiff base (iminium ion).
-
Mumm Rearrangement: The isocyanide adds to the iminium ion, forming a nitrilium ion intermediate. This is followed by the addition of the carboxylate anion to form an acyl-adduct. This intermediate then undergoes an intramolecular acyl transfer, known as the Mumm rearrangement, to produce the stable α-acylamino amide product.
The power of this reaction lies in its ability to generate molecular diversity by simply varying the four input components.
Caption: Mechanistic workflow of the Ugi four-component reaction.
Step-by-Step Experimental Protocol
Materials and Equipment:
-
This compound (1.0 eq)
-
A primary amine (e.g., benzylamine, 1.0 eq)
-
A carboxylic acid (e.g., acetic acid, 1.0 eq)
-
An isocyanide (e.g., tert-butyl isocyanide, 1.0 eq)
-
Anhydrous methanol (MeOH)
-
Round-bottom flask (25 mL) with magnetic stirrer
-
Standard work-up and purification equipment (as in Protocol 1)
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask, add this compound (1.0 mmol, 163 mg).
-
Amine Addition: Add the chosen primary amine (1.0 mmol, e.g., 107 mg of benzylamine) and dissolve the solids in anhydrous methanol (5 mL).
-
Imine Formation: Stir the mixture at room temperature for 15-20 minutes. This pre-stirring period facilitates the formation of the crucial imine/iminium intermediate.
-
Acid and Isocyanide Addition: To this solution, add the carboxylic acid (1.0 mmol, e.g., 60 mg of acetic acid) followed by the isocyanide (1.0 mmol, e.g., 83 mg of tert-butyl isocyanide). Caution: Isocyanides are toxic and have a strong, unpleasant odor. Handle in a well-ventilated fume hood.
-
Reaction Execution: Seal the flask and stir the reaction mixture at room temperature for 24-48 hours.
-
Monitoring: Monitor the reaction by TLC to confirm the consumption of the starting materials.
-
Work-up and Concentration: Upon completion, remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the residue in ethyl acetate (25 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) to remove unreacted carboxylic acid, followed by a wash with brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel (using an appropriate eluent system, e.g., hexane/ethyl acetate gradient) to yield the pure α-acylamino amide.
Data Summary for Ugi 4-CR
| Component | Role | Example Reactant | Stoichiometry (eq) |
| Ketone | Electrophile | This compound | 1.0 |
| Amine | Nucleophile | Benzylamine | 1.0 |
| Carboxylic Acid | Anion Source | Acetic Acid | 1.0 |
| Isocyanide | C-Nucleophile | tert-Butyl isocyanide | 1.0 |
Conclusion
This compound is a powerful and adaptable building block for modern organic synthesis. Its inherent bifunctionality allows for straightforward entry into important molecular scaffolds, including substituted oxazoles and complex α-acylamino amides. The protocols presented herein provide a solid foundation for researchers to leverage this synthon in the development of novel compounds for drug discovery, agrochemicals, and materials science. The amenability of this compound to robust transformations like cyclodehydrations and multi-component reactions highlights its significant potential for the efficient construction of diverse chemical libraries.
References
- BenchChem. (2025). Application Notes and Protocols: N-methyl-2-oxo-2-phenylacetamide in Multi-component Reactions.
- ChemScene. (n.d.). This compound.
-
Costanzo, G., Saladino, R., Crestini, C., Ciciriello, F., & Di Mauro, E. (2007). Formamide as the main building block in the origin of nucleic acids. BMC Evolutionary Biology, 7(Suppl 2), S1. Available at: [Link]
- Costanzo, G., Saladino, R., Crestini, C., Ciciriello, F., & Di Mauro, E. (2007). Formamide as the main building block in the origin of nucleic acids. PubMed.
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Application Notes and Protocols for the Use of N-(2-Oxo-2-phenylethyl)formamide in Medicinal Chemistry
Introduction: Unveiling the Potential of a Versatile Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both synthetic accessibility and diverse biological activity is perpetual. N-(2-Oxo-2-phenylethyl)formamide, a molecule featuring an α-formamido ketone moiety, represents such a promising, yet underexplored, chemical entity. While direct and extensive biological profiling of this specific compound is not widely documented in peer-reviewed literature, its structural components—the α-keto amide-like framework and the phenylethyl group—are prevalent in a multitude of biologically active agents.[1][2] The α-ketoamide motif, in particular, is recognized as a "privileged structure" in drug discovery, capable of influencing molecular conformation and participating in crucial interactions with biological targets.[1][3]
This guide provides a comprehensive overview of this compound, from its synthesis to its potential applications as a versatile building block in medicinal chemistry. We will explore a robust and efficient protocol for its preparation and delve into the rationale behind its potential use in the design and development of novel therapeutic agents. The insights provided herein are grounded in established chemical principles and the known biological relevance of its constituent fragments, offering a solid foundation for researchers, scientists, and drug development professionals to harness the potential of this intriguing molecule.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 73286-37-0 | [4] |
| Molecular Formula | C₉H₉NO₂ | [4] |
| Molecular Weight | 163.17 g/mol | [4] |
| Appearance | Not explicitly stated, likely a solid | |
| SMILES | O=C(CNC=O)C1=CC=CC=C1 | [4] |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through the N-formylation of its primary amine precursor, 2-amino-1-phenylethanone. The hydrochloride salt of this starting material is commercially available.[5][6] Among the various methods for N-formylation, the use of acetic formic anhydride (AFA), generated in situ from formic acid and acetic anhydride, is a highly effective and widely adopted strategy.[7][8] This method is favored for its high reactivity, excellent yields (often quantitative), and mild reaction conditions, which are compatible with a wide range of functional groups.[7][9]
Protocol 1: Synthesis via In Situ Generation of Acetic Formic Anhydride
This protocol details the N-formylation of 2-amino-1-phenylethanone hydrochloride using acetic formic anhydride.
Materials:
-
2-Amino-1-phenylethanone hydrochloride
-
Acetic anhydride (Ac₂O)
-
Formic acid (HCOOH, 98-100%)
-
Triethylamine (Et₃N) or other suitable base
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Cooling bath (e.g., ice-water or dry ice/acetone)
Procedure:
-
Preparation of the Free Amine:
-
In a round-bottom flask, suspend 2-amino-1-phenylethanone hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.
-
Cool the suspension in an ice bath.
-
Add a slight excess of a base, such as triethylamine (1.1 eq) or saturated aqueous sodium bicarbonate solution, dropwise with stirring to neutralize the hydrochloride salt and generate the free amine.
-
If using an aqueous base, separate the organic layer and dry it over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure to obtain the free amine, which can be used in the next step without further purification.
-
-
In Situ Generation of Acetic Formic Anhydride (AFA):
-
In a separate flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add acetic anhydride (1.2 eq).
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add formic acid (1.2 eq) dropwise to the stirred acetic anhydride.
-
Stir the mixture at 0 °C for 20-30 minutes to ensure the complete formation of AFA.
-
-
N-Formylation Reaction:
-
Dissolve the free 2-amino-1-phenylethanone (from step 1) in anhydrous THF in a separate flame-dried flask.
-
Cool the amine solution to 0 °C.
-
Slowly add the pre-formed AFA solution to the stirred amine solution via a syringe or dropping funnel.
-
Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
-
Work-up and Purification:
-
Upon completion of the reaction, quench by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
If necessary, the crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Causality Behind Experimental Choices:
-
In Situ AFA Generation: Preparing AFA in situ at low temperatures minimizes its decomposition and ensures high reactivity.[10]
-
Use of Anhydrous Solvents: Anhydrous conditions are crucial as AFA is sensitive to moisture.
-
Order of Addition: Adding the AFA solution to the amine solution helps to control the reaction exotherm and prevent side reactions.
-
Aqueous Work-up: The use of sodium bicarbonate neutralizes any remaining acids (formic acid, acetic acid) and facilitates the isolation of the neutral formamide product.
Medicinal Chemistry Applications: A Scaffold of Opportunity
While specific biological activities for this compound are not extensively reported, its core structure, the α-formamido ketone, holds significant potential in medicinal chemistry. This potential can be inferred from the well-established roles of the closely related α-ketoamide and phenylethylamine scaffolds in drug design.[1][11]
The α-Formamido Ketone as a Privileged Scaffold
The α-ketoamide moiety is a key component in numerous natural products and clinically approved drugs.[3] It can act as either a non-electrophilic or an electrophilic pharmacophore.
-
Non-electrophilic Role: The α-ketoamide can impose conformational constraints on a molecule, thereby pre-organizing it for optimal binding to a biological target. It can also participate in hydrogen bonding interactions with receptor residues.[1] The formamide group in this compound can similarly act as a hydrogen bond donor and acceptor, influencing its binding to target proteins.
-
Electrophilic Role: The ketone carbonyl of an α-ketoamide can act as an electrophile, forming reversible or irreversible covalent bonds with nucleophilic residues (e.g., serine, cysteine, or threonine) in the active site of an enzyme.[1] This covalent modification can lead to potent and prolonged inhibition. The ketone in this compound could potentially exhibit similar reactivity, making it a candidate for the design of covalent enzyme inhibitors.
Potential Therapeutic Areas
Derivatives of the 2-amino-1-phenylethanone scaffold have been investigated for a range of biological activities. This suggests that this compound could serve as a valuable starting point for the development of novel agents in several therapeutic areas.
-
Antibacterial and Antifungal Agents: Salicylanilide derivatives incorporating a 2-(arylamino)-1-alkyl-2-oxoethyl moiety have demonstrated significant antibacterial and antifungal activity.[12][13] The structural similarity suggests that libraries based on the this compound scaffold could be screened for novel antimicrobial agents.
-
Enzyme Inhibition: As previously mentioned, the α-formamido ketone could target enzymes through covalent modification. This makes it a potential scaffold for developing inhibitors of proteases, esterases, or other enzymes with nucleophilic active site residues.
-
Central Nervous System (CNS) Applications: The phenylethylamine core is a well-known pharmacophore for targeting CNS receptors.[11] While the formamide and ketone functionalities would significantly alter the pharmacological profile compared to simple phenylethylamines, this scaffold could be explored for its potential to modulate CNS targets.
Experimental Protocols for Biological Evaluation
Given the exploratory nature of this compound in medicinal chemistry, initial biological evaluation would likely involve broad screening to identify potential areas of activity.
Protocol 2: General Antimicrobial Susceptibility Testing
This protocol outlines a general method for assessing the antibacterial and antifungal activity of this compound using a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Standard antibiotics and antifungals (positive controls)
-
DMSO (for dissolving the test compound)
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Stock Solution:
-
Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of the appropriate growth medium to each well of a 96-well plate.
-
In the first column of wells, add an additional 100 µL of the compound stock solution to the medium.
-
Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last column. This will create a concentration gradient of the test compound.
-
Include wells for a positive control (medium with a known antimicrobial agent), a negative control (medium with inoculum but no compound), and a sterility control (medium only).
-
-
Inoculation:
-
Prepare a standardized inoculum of the microbial strain to be tested (e.g., 0.5 McFarland standard).
-
Dilute the inoculum in the growth medium to the desired final concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Add 100 µL of the diluted inoculum to each well (except the sterility control).
-
-
Incubation:
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a plate reader.
-
Conclusion
This compound represents a molecule of significant, albeit largely untapped, potential in medicinal chemistry. Its straightforward synthesis and the privileged nature of its α-formamido ketone core make it an attractive scaffold for the development of novel therapeutic agents. While further biological evaluation is required to fully elucidate its pharmacological profile, the structural analogies to known bioactive compounds provide a strong rationale for its exploration in areas such as antimicrobial discovery and enzyme inhibition. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers embarking on the investigation of this promising chemical entity.
References
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Mohammadpour, Z., et al. Formylation of Amines. PMC. ([Link])
-
Hossein, Y., et al. A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. ResearchGate. ([Link])
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Lee, K. J., et al. A Practical and Convenient Procedure for N-Formylation of Amines Using Formic Acid. SciSpace. ([Link])
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Kour, J., et al. N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. Jetir.org. ([Link])
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Pino, P., et al. The formylation of ketones. ResearchGate. ([Link])
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Imramovsky, A., et al. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. MDPI. ([Link])
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Kumar, D., et al. Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. ACG Publications. ([Link])
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Organic Chemistry Portal. Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. ([Link])
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Robello, M., et al. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. PubMed Central. ([Link])
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Walton, J., et al. Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry (RSC Publishing). ([Link])
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Imramovsky, A., et al. Investigating spectrum of biological activity of 4- and 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. PubMed. ([Link])
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Wikipedia. Formylation. ([Link])
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Burness, D. M. α-Formylation of α-Substituted Ketones. ResearchGate. ([Link])
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Mondal, S., et al. Recent developments in functionalization of acyclic α-keto amides. RSC Publishing. ([Link])
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Robello, M., et al. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. PubMed. ([Link])
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ResearchGate. Reactions of ketones with formamide. ([Link])
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Stasina, O., et al. Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. MDPI. ([Link])
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Zajdel, P., et al. Novel class of arylpiperazine containing N-acylated amino acids: Their Synthesis, 5-HT1A, 5HT2A receptor affinity, and in vivo pharmacological evaluation. ResearchGate. ([Link])
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Wang, D., et al. Synthesis of Formate Esters and Formamides Using an Au/TiO2-Catalyzed Aerobic Oxidative Coupling of Paraformaldehyde. MDPI. ([Link])
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de la Cruz, J., et al. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed. ([Link])
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Borhade, S., et al. N-formylation of amines using formic acid/ethyl formate under catalyst-and solvent-free conditions. ResearchGate. ([Link])
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Gonçalves, J., et al. 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. ([Link])
- Miller, A. W. Synthesis of ethylidene bis-formamide using formic acid.
-
Yin, J., et al. Enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)- 3-methyl-4-piperidyl]-N-phenylpropanamides: synthesis, X-ray analysis, and biological activities. PubMed. ([Link])
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PubChem. Formamide, N-(2-phenylethyl)-. ([Link])
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NIST. Formamide, N-(2-phenylethyl)-. ([Link])
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Chemsrc. 2-Amino-1-phenylethanone hydrochloride. ([Link])
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PubChem. 2'-Aminoacetophenone. ([Link])
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Pharmaffiliates. 2-Amino-1-phenylethanone. ([Link])
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"N-(2-Oxo-2-phenylethyl)formamide" reaction mechanisms
An In-Depth Guide to the Reaction Mechanisms of N-(2-Oxo-2-phenylethyl)formamide
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of this compound
This compound is a bifunctional organic compound that holds significant value as a synthetic intermediate in medicinal and materials chemistry. As an α-amino ketone derivative, its structure is characterized by a phenacyl group (C₆H₅C(O)CH₂-) attached to a formamide (-NHCHO). This unique arrangement of a ketone and a formamide moiety within the same molecule provides two distinct points of reactivity, making it a versatile building block for the synthesis of more complex molecular architectures, particularly nitrogen-containing heterocycles. Understanding the synthesis and subsequent reaction pathways of this intermediate is crucial for researchers aiming to leverage its synthetic potential.
This guide provides a detailed exploration of the core reaction mechanisms associated with this compound, offering both mechanistic insights and field-proven protocols for its synthesis and transformation.
Part 1: Synthesis of this compound
The preparation of this compound can be approached through several synthetic strategies. The most direct method involves the formylation of a pre-existing α-amino ketone. However, understanding alternative pathways, such as the classic Dakin-West reaction, provides a broader context for the synthesis of α-acylamino ketones in general.
Direct Formylation of 2-Aminoacetophenone
The most straightforward and common synthesis involves the direct N-formylation of 2-aminoacetophenone. The amino group, being a potent nucleophile, readily reacts with various formylating agents. The choice of reagent and conditions is critical to ensure high yield and prevent side reactions.
Mechanism Rationale: The reaction proceeds via a standard nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 2-aminoacetophenone attacks the electrophilic carbonyl carbon of the formylating agent. A subsequent departure of a leaving group (e.g., an alkoxide from an ester or an acid moiety from a mixed anhydride) yields the stable amide product. Using formic acid often requires a coupling agent or azeotropic removal of water to drive the equilibrium towards the product.
Protocol 1: Synthesis via Formic Acid Azeotropic Reflux
This protocol leverages the direct reaction between 2-aminoacetophenone and formic acid, using an azeotropic solvent to remove water and drive the reaction to completion. It is a practical and high-yielding method.[1]
Materials:
-
2-Aminoacetophenone (1.0 equiv)
-
85-90% Formic Acid (1.2 equiv)
-
Toluene
-
Round-bottom flask, Dean-Stark trap, reflux condenser
-
Standard glassware for workup
Procedure:
-
Setup: To a round-bottom flask, add 2-aminoacetophenone (1.0 equiv) and toluene (approx. 5-10 mL per gram of amine).
-
Reagent Addition: Add formic acid (1.2 equiv) to the mixture.
-
Reaction: Equip the flask with a Dean-Stark trap and reflux condenser. Heat the mixture to reflux.
-
Monitoring: The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap and by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-9 hours.[1]
-
Workup: Once the starting material is consumed, allow the mixture to cool to room temperature.
-
Isolation: Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude product is often of high purity.
-
Purification (Optional): If necessary, the product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography.
The Dakin-West Reaction Context
While not a direct route to this compound, the Dakin-West reaction is a cornerstone of α-acylamino ketone synthesis and provides critical mechanistic insight. It transforms an α-amino acid into an α-acylamino ketone using an acid anhydride and a base (typically pyridine).[2][3][4][5]
Core Mechanism:
-
Acylation & Activation: The α-amino acid is first acylated on both the amine and carboxylic acid functionalities by the anhydride, forming a mixed anhydride.[2]
-
Cyclization (Azlactone Formation): The N-acyl group's amide oxygen acts as an intramolecular nucleophile, attacking the activated carbonyl of the mixed anhydride to form a five-membered azlactone (or oxazolone) intermediate.[2][3]
-
Deprotonation & C-Acylation: The base (pyridine) deprotonates the azlactone at the α-carbon. The resulting enolate is then acylated by another molecule of the anhydride.
-
Ring Opening & Decarboxylation: The acylated azlactone undergoes ring-opening, followed by decarboxylation, to yield the final α-acylamino ketone product.[2][5]
Caption: Figure 1: Dakin-West Reaction Mechanism
Part 2: Core Reactivity and Mechanistic Pathways
This compound's reactivity is dominated by its two functional groups. It can undergo reactions at the ketone carbonyl, transformations of the formamide group, or, most importantly, concerted reactions involving both moieties, leading to heterocyclic systems.
Reactions at the Ketone Carbonyl
The ketone group undergoes typical carbonyl chemistry:
-
Reduction: Reduction with agents like sodium borohydride (NaBH₄) will selectively reduce the ketone to a secondary alcohol, yielding N-(2-hydroxy-2-phenylethyl)formamide.
-
Nucleophilic Addition: Grignard reagents or organolithium compounds will add to the carbonyl carbon, forming tertiary alcohols after workup.
-
Condensation: Reaction with hydroxylamine (NH₂OH) or primary amines will form the corresponding oxime or imine (Schiff base), respectively.
Reactions of the Formamide Group
-
Hydrolysis: Under acidic or basic conditions, the formamide group can be hydrolyzed to liberate the free amine, regenerating 2-aminoacetophenone. This makes the formyl group a useful protecting group for the amine.
-
Dehydration: The formyl group can be dehydrated to an isocyanide, though this often requires harsh conditions.
Cyclization Reactions: The Gateway to Heterocycles
The most synthetically valuable transformations of this compound involve intramolecular cyclization to form five-membered heterocycles, most notably oxazoles.
Robinson-Gabriel Oxazole Synthesis
This is a classic and powerful method for synthesizing oxazoles from α-acylamino ketones. For this compound, treatment with a strong dehydrating agent, such as concentrated sulfuric acid, phosphorus pentoxide (P₂O₅), or polyphosphoric acid (PPA), induces cyclodehydration to form 2-phenyloxazole.
Mechanism:
-
Enolization/Protonation: The reaction is initiated by the protonation of the ketone's carbonyl oxygen by the strong acid catalyst. This increases the electrophilicity of the carbonyl carbon and also facilitates tautomerization to the enol form.
-
Intramolecular Nucleophilic Attack: The oxygen atom of the formamide group, which is nucleophilic, attacks the protonated carbonyl carbon (or the enol double bond). This forms a five-membered cyclic intermediate, a protonated oxazoline derivative (a hemiaminal-like structure).
-
Dehydration: The cyclic intermediate possesses a hydroxyl group which is readily protonated by the acid catalyst, turning it into a good leaving group (water).
-
Aromatization: Elimination of a water molecule and a proton results in the formation of the stable, aromatic oxazole ring.
Caption: Figure 2: Robinson-Gabriel Oxazole Synthesis
Part 3: Experimental Protocols and Data
This section provides a detailed protocol for a key transformation of this compound and presents relevant physicochemical data in a structured format.
Protocol 2: Robinson-Gabriel Synthesis of 2-Phenyloxazole
This protocol describes the acid-catalyzed cyclodehydration of this compound.
Materials:
-
This compound (1.0 equiv)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Round-bottom flask
-
Ice bath, standard glassware for workup and extraction
-
Sodium bicarbonate solution, brine
-
Anhydrous sodium sulfate
-
Dichloromethane or Ethyl Acetate
Procedure:
-
Setup: Place this compound in a clean, dry round-bottom flask. Cool the flask in an ice bath.
-
Reagent Addition: Slowly and carefully add concentrated sulfuric acid (approx. 2-3 equivalents) to the starting material with stirring. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours. The reaction can be gently heated (e.g., to 50-60 °C) to ensure completion, which should be monitored by TLC.
-
Quenching: Once the reaction is complete, cool the mixture back down in an ice bath and carefully pour it onto crushed ice. This will quench the reaction and precipitate the product if it is a solid.
-
Neutralization & Extraction: Slowly neutralize the acidic aqueous solution with a saturated sodium bicarbonate solution until the pH is ~7-8. Extract the aqueous layer three times with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Workup: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude 2-phenyloxazole.
-
Purification: The product can be purified by column chromatography on silica gel or by distillation/recrystallization.
Sources
Application Notes & Protocols: A Guide to the Catalytic N-Formylation of Amines Using Formic Acid
Introduction: The Strategic Importance of N-Formylation
N-formylated amines, or formamides, are a cornerstone of modern organic synthesis and drug development. Their utility is vast, serving as crucial protecting groups for amines, versatile synthetic intermediates for isocyanates and formamidines, and integral components in the synthesis of pharmaceuticals and fungicides.[1][2][3] Historically, the synthesis of formamides relied on stoichiometric formylating agents like chloral or acetic formic anhydride.[1][4] While effective, these classical methods often suffer from significant drawbacks, including the use of toxic or moisture-sensitive reagents, harsh reaction conditions, and the generation of undesirable byproducts, which complicates purification and compromises the overall "greenness" of the synthesis.[4][5]
The shift towards more sustainable and efficient chemical processes has spotlighted formic acid as a premier C1 synthon for N-formylation.[6][7] As the simplest carboxylic acid, it is readily available, inexpensive, and serves as a stable, liquid hydrogen carrier.[8] The direct formylation of amines with formic acid represents a highly atom-economical condensation reaction where water is the sole byproduct. The development of robust catalytic systems to facilitate this transformation under mild conditions has revolutionized the synthesis of formamides, offering researchers cleaner, faster, and more selective routes to these valuable compounds.
This guide provides an in-depth exploration of the catalytic N-formylation of amines using formic acid, detailing the underlying mechanisms, comparing various catalytic systems, and presenting field-proven experimental protocols for immediate application in the research and development laboratory.
Mechanistic Underpinnings of N-Formylation
Understanding the reaction mechanism is critical for optimizing conditions and troubleshooting. The formylation of an amine with formic acid can proceed through several pathways, distinguished primarily by the mode of activation.
The Uncatalyzed Thermal Condensation Pathway
In its most fundamental form, N-formylation is a direct condensation reaction between an amine and formic acid. The reaction involves the nucleophilic attack of the amine's lone pair on the carbonyl carbon of formic acid, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a molecule of water to yield the formamide product.
Caption: Uncatalyzed reaction pathway.
This process is an equilibrium, and to drive it towards the product, the water byproduct must be removed as it forms. This is classically achieved by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene, a method that, while effective, requires high temperatures and the use of hydrocarbon solvents.[1][4][9]
Brønsted and Lewis Acid Catalysis
The introduction of an acid catalyst significantly accelerates the reaction by enhancing the electrophilicity of the formic acid carbonyl group.
-
Brønsted acids (e.g., H₂SO₄-SiO₂, sulfated tungstate) protonate the carbonyl oxygen of formic acid.[10][11]
-
Lewis acids (e.g., ZnO, ZnCl₂, InCl₃) coordinate to the carbonyl oxygen.[1][12][13]
In both cases, this activation makes the carbonyl carbon far more susceptible to nucleophilic attack by the amine. This catalytic activation often allows the reaction to proceed under milder, solvent-free conditions with higher efficiency.[1][14]
Caption: General workflow for acid catalysis.
The proposed mechanism for iodine catalysis, for instance, suggests that in situ-generated HI acts as the Brønsted acid, protonating formic acid to initiate the catalytic cycle.[14]
A Comparative Overview of Catalytic Systems
The choice of catalyst is paramount and depends on factors such as substrate scope, desired reaction conditions, cost, and reusability. A wide array of both homogeneous and heterogeneous catalysts have been successfully employed.[3]
| Catalyst Type | Specific Example | Typical Conditions | Substrate Scope | Advantages | Disadvantages | Reference(s) |
| Homogeneous | Iodine (I₂) | 5 mol%, 70 °C, Solvent-free | Aromatic, Aliphatic (1° & 2°), α-Amino acid esters | Low cost, non-toxic, mild conditions, high chemoselectivity. | Catalyst can sublime; workup may be required to remove it. | [14] |
| Homogeneous | Ru-Pincer Complexes | 0.17 mol%, Benzene, 120-180 °C, 40 atm CO | Primary aliphatic amines | High turnover numbers, can utilize CO as C1 source. | Requires high pressure, expensive metal, ligand synthesis. | [1] |
| Homogeneous | Iron Complexes | Catalyst loading varies, Toluene, 100 °C | Primary & Secondary amines | Abundant, inexpensive, and low-toxicity metal. | May require specific, multi-step ligand synthesis. | [15] |
| Heterogeneous | Zinc Oxide (ZnO) | 50 mol%, 70 °C, Solvent-free | Aromatic, Aliphatic (1° & 2°), Heterocyclic amines | Inexpensive, environmentally friendly, reusable, high yields. | Relatively high catalyst loading required. | [9][13] |
| Heterogeneous | H₂SO₄-SiO₂ | Catalyst loading varies, Refluxing TEOF | Wide variety of amines | Recyclable, high yields, very short reaction times (min-hrs). | Requires specific catalyst preparation, uses orthoformate. | [10] |
| Heterogeneous | Magnetic Nanoparticles (NP@SO₃H) | 0.9 mol%, Room Temp, Solvent-free | Aromatic, Aliphatic (1° & 2°) | Excellent reusability, easy magnetic separation, mild conditions. | Requires synthesis of the specialized nanocatalyst. | [5][10] |
Field-Proven Experimental Protocols
The following protocols are designed to be robust and reproducible, providing a solid foundation for laboratory work.
Protocol 1: ZnO-Catalyzed N-Formylation of Amines under Solvent-Free Conditions
This protocol leverages an inexpensive and reusable heterogeneous catalyst, aligning with the principles of green chemistry. It is broadly applicable to a wide range of primary and secondary amines.[13]
Materials and Reagents:
-
Amine (1.0 mmol)
-
Formic acid (85-98%, 3.0 mmol, ~3 equivalents)
-
Zinc oxide (ZnO, powder, 0.5 mmol, 50 mol%)
-
Round-bottom flask (10 mL) with magnetic stir bar
-
Heating mantle or oil bath with temperature control
-
Ethyl acetate and brine for work-up
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) supplies (e.g., silica plates, ethyl acetate/hexane mobile phase)
Step-by-Step Methodology:
-
Reaction Setup: To the round-bottom flask, add the amine (1.0 mmol), zinc oxide (0.5 mmol), and a magnetic stir bar.
-
Reagent Addition: In a fume hood, carefully add formic acid (3.0 mmol) to the flask.
-
Reaction: Place the flask in the heating mantle or oil bath pre-heated to 70 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC. Take a small aliquot, dissolve it in ethyl acetate, and spot it against the starting amine. The reaction is typically complete within 10 minutes to 12 hours, depending on the amine's reactivity.[13]
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Add ethyl acetate (20 mL) and stir for 2 minutes.
-
Purification: Filter the mixture to remove the solid ZnO catalyst. Transfer the filtrate to a separatory funnel and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Analysis: The resulting crude N-formyl compound is often of high purity. If further purification is needed, silica gel column chromatography can be performed.
Caption: A generalized workflow for catalytic N-formylation.
Protocol 2: Catalyst-Free N-Formylation via Azeotropic Dehydration
This classic procedure is highly effective, particularly for large-scale synthesis, though it requires higher temperatures and the use of a solvent. It physically removes the water byproduct, driving the reaction equilibrium to completion.[1][4]
Materials and Reagents:
-
Amine (10.0 mmol)
-
Formic acid (85-98%, 12.0 mmol, 1.2 equivalents)
-
Toluene (50 mL)
-
Round-bottom flask (100 mL) with magnetic stir bar
-
Dean-Stark apparatus and condenser
-
Heating mantle
-
Rotary evaporator
Step-by-Step Methodology:
-
Apparatus Setup: Assemble the round-bottom flask, Dean-Stark trap, and condenser. Fill the Dean-Stark trap with toluene.
-
Reaction Setup: Add the amine (10.0 mmol), toluene (50 mL), and a magnetic stir bar to the flask.
-
Reagent Addition: In a fume hood, add formic acid (12.0 mmol) to the flask.
-
Reaction: Heat the mixture to reflux using the heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Water, being denser, will separate to the bottom of the trap.
-
Monitoring: Monitor the reaction by observing the cessation of water collection in the trap and by TLC analysis. The reaction typically takes 4-9 hours.[4]
-
Work-up: Once the reaction is complete, cool the flask to room temperature.
-
Purification: Transfer the reaction mixture directly to a rotary evaporator and remove the toluene under reduced pressure. The resulting crude product is often pure enough for subsequent steps.
Key Considerations and Troubleshooting
-
Substrate Reactivity: Primary aliphatic amines are generally more reactive than secondary amines. Aromatic amines, particularly those with electron-withdrawing groups (e.g., p-nitroaniline), are less nucleophilic and may require longer reaction times or more forcing conditions.[4][13]
-
Chemoselectivity: A significant advantage of these methods is the excellent chemoselectivity for N-formylation in the presence of hydroxyl groups. Amino alcohols are selectively formylated on the nitrogen atom with no competing O-formylation observed.[1][13]
-
Stereochemical Integrity: For chiral amines, such as α-amino acid esters, these formylation procedures proceed without causing racemization or epimerization at the stereogenic center, a critical feature for pharmaceutical synthesis.[4][14]
-
Incomplete Reaction: If a reaction stalls, ensure the formic acid is of good quality and consider increasing the temperature slightly or adding a small excess of formic acid. For heterogeneous systems, ensure the catalyst is active and well-dispersed through vigorous stirring.
-
Purification: The work-up for most of these protocols is remarkably simple. In many cases, after removing the catalyst (if heterogeneous) and evaporating the solvent/excess reagents, the product is obtained in high purity.[4]
Safety and Handling Precautions
-
Formic Acid: Formic acid is corrosive and can cause severe skin burns and eye damage. It is also a respiratory irritant. Always handle formic acid in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves may offer insufficient protection for prolonged contact; butyl or neoprene gloves are recommended).
-
Catalysts: While many catalysts like ZnO are relatively benign, always consult the Safety Data Sheet (SDS) for any specific catalyst being used. Some metal catalysts can be toxic or pyrophoric.
-
Thermal Hazards: Use caution when working with heated oil baths or heating mantles to avoid thermal burns.
Conclusion
The catalytic N-formylation of amines using formic acid is a powerful, efficient, and sustainable strategy for accessing formamides. By replacing classical stoichiometric reagents with a catalytic amount of an activator, researchers can achieve high yields under milder conditions, with broader functional group tolerance and simplified purification procedures. The diverse array of available catalysts, from simple inorganic salts to sophisticated organometallic complexes and recyclable heterogeneous systems, provides a versatile toolkit adaptable to nearly any synthetic challenge. The protocols and insights provided herein serve as a comprehensive resource for professionals in research and drug development to confidently implement this essential transformation.
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A simple, efficient, and cost-effective procedure for the synthesis of formamides under catalyst- and solvent-free conditions at 60C using formic acid/ethyl formate as a formylating agent has been developed. (n.d.). ResearchGate. [Link]
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Catalyst-Free N-Formylation of Amines Using Formic Acid as a Sustainable C1 Source. (n.d.). ACS Publications. [Link]
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Kim, J.-G., & Jang, D. O. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett. [Link]
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Hosseini-Sarvari, M., & Sharghi, H. (2006). ZnO as a New Catalyst for N-Formylation of Amines under Solvent-Free Conditions. The Journal of Organic Chemistry. [Link]
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An Efficient Way for the N-Formylation of Amines by Inorganic-ligand Supported Iron Catalysis. (n.d.). ResearchGate. [Link]
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Electrochemical N-Formylation of Amines: Mechanistic Insights and Sustainable Synthesis of Formamides via a Methylisocyanide Intermediate. (n.d.). Journal of the American Chemical Society. [Link]
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Catalyst-Free N-Formylation of Amines Using Formic Acid as a Sustainable C1 Source. (n.d.). ResearchGate. [Link]
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Ruthenium Catalyzed Additive-Free N-Formylation of Amines with CO2 and H2: Exploring Carbon Neutral Hydrogen Cycle. (n.d.). KAUST Repository. [Link]
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Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. (2021). MDPI. [Link]
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Efficient N-formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst. (2020). RSC Publishing. [Link]
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Mechanism of iron complexes catalyzed in the N-formylation of amines with CO2 and H2: the superior performance of N–H ligand methylated complexes. (2021). Physical Chemistry Chemical Physics. [Link]
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Formylation of Amines. (2014). MDPI. [Link]
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A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). MDPI. [Link]
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Mechanism of iron complexes catalyzed in the N-formylation of amines with CO2 and H2: the superior performance of N-H ligand methylated complexes. (2021). PubMed. [Link]
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Formylation of Amines. (2025). ResearchGate. [Link]
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N-Formylation of Amines with CO2 and H2 by Using NHC-Iridium Coordination Assemblies as Solid Molecular Catalysts. (2018). PubMed. [Link]
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Highly Efficient Ruthenium-Catalyzed N-Formylation of Amines with H₂ and CO₂. (n.d.). Semantic Scholar. [Link]
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Ruthenium-catalysed formylation of amines with dense carbon dioxide as C1-source. (2003). Semantic Scholar. [Link]
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Ruthenium‐catalyzed hydroformylation of amines. Morpholine is shown as... (n.d.). ResearchGate. [Link]
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Application of Heterogeneous Catalysis in Formic Acid-Based Hydrogen Cycle System. (2023). MDPI. [Link]
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N-formylation of amines using formic acid/ethyl formate under catalyst-and solvent-free conditions. (n.d.). ResearchGate. [Link]
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Application Note: Rapid and Efficient Microwave-Assisted Synthesis of N-(2-Oxo-2-phenylethyl)formamide
Abstract
This application note details a robust and highly efficient protocol for the synthesis of N-(2-Oxo-2-phenylethyl)formamide, a valuable α-amino ketone scaffold in medicinal chemistry and organic synthesis.[1][2][3] By leveraging the principles of microwave-assisted organic synthesis (MAOS), this method offers significant advantages over conventional heating techniques, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry.[4][5][6] The protocol involves the direct N-alkylation of formamide with 2-bromoacetophenone under controlled microwave irradiation. We provide a comprehensive, step-by-step methodology, mechanistic insights, and expected outcomes to enable researchers in drug development and synthetic chemistry to readily adopt this time-saving and efficient procedure.
Introduction: The Significance of α-Amino Ketones and Microwave Synthesis
α-Amino ketones are a pivotal class of organic compounds, serving as fundamental building blocks for a wide array of pharmaceuticals, natural products, and complex heterocyclic systems.[3][7] Their unique bifunctional nature, possessing both a nucleophilic amino group (or its protected form) and an electrophilic carbonyl group, allows for diverse chemical transformations.[2] The target molecule, this compound, is a protected α-amino ketone that can serve as a precursor to more complex molecules, including various nitrogen-containing heterocycles.[1]
Traditional methods for synthesizing such compounds often involve multi-step procedures, harsh reaction conditions, and long reaction times.[8] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that circumvents many of these limitations.[9] Unlike conventional heating which relies on slow heat transfer through convection, microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid, uniform, and efficient volumetric heating.[4][5][10] This process is driven by two primary mechanisms: dipolar polarization and ionic conduction.[6][11] The result is a dramatic acceleration of reaction rates, often reducing synthesis times from hours to mere minutes, while frequently improving product yields and purity.[12][13]
This application note demonstrates the application of MAOS to the synthesis of this compound via a direct N-alkylation pathway, providing a practical and greener alternative to conventional methods.
Reaction Scheme and Mechanism
The synthesis proceeds via a nucleophilic substitution reaction where formamide acts as the nucleophile, displacing the bromide from 2-bromoacetophenone. The use of a mild base is crucial to deprotonate the formamide, enhancing its nucleophilicity.
Scheme 1: Synthesis of this compound
2-BromoacetophenoneFormamidethis compound
The rapid heating provided by microwave irradiation significantly accelerates the rate of this SN2 reaction, allowing for the efficient formation of the desired product in a short timeframe.[14] Polar solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidinone (NMP) are excellent choices for this reaction as they couple efficiently with microwaves and can solubilize the reactants.[14]
Experimental Protocol
Safety Precaution: This procedure must be carried out in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and chemical-resistant gloves) is mandatory. 2-Bromoacetophenone is a lachrymator and is corrosive; handle with extreme care. Microwave synthesis should only be performed in a dedicated microwave reactor designed for chemical synthesis.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 2-Bromoacetophenone | ≥98% | Sigma-Aldrich |
| Formamide | ≥99.5% | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃), anhydrous | ≥99% | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethyl Acetate | ACS Grade | VWR |
| Hexanes | ACS Grade | VWR |
| Deionized Water | - | Millipore |
| Magnesium Sulfate (MgSO₄), anhydrous | ≥99.5% | Sigma-Aldrich |
| Equipment | Specification | |
| Dedicated Microwave Synthesizer | e.g., CEM Discover, Biotage Initiator | |
| 10 mL Microwave Reaction Vial with Stir Bar | ||
| Standard Glassware (beakers, flasks) | ||
| Rotary Evaporator | ||
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ |
Step-by-Step Synthesis Protocol
-
Vial Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-bromoacetophenone (1.0 g, 5.02 mmol).
-
Reagent Addition: Add anhydrous potassium carbonate (0.83 g, 6.02 mmol, 1.2 equivalents).
-
Solvent and Nucleophile: Add anhydrous DMF (5 mL) followed by formamide (0.3 mL, 7.53 mmol, 1.5 equivalents).
-
Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial into the cavity of the microwave synthesizer. Set the reaction parameters as follows:
-
Temperature: 120 °C (Ramp time: 2 minutes)
-
Hold Time: 10 minutes
-
Power: Dynamic (Adjusts to maintain temperature)
-
Stirring: High
-
-
Reaction Monitoring & Cooling: After the irradiation is complete, allow the vial to cool to room temperature (below 50 °C) using the instrument's automated cooling system.
-
Work-up:
-
Once cooled, carefully uncap the vial.
-
Pour the reaction mixture into a separatory funnel containing 50 mL of deionized water.
-
Extract the aqueous phase with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from an ethyl acetate/hexanes mixture or by column chromatography on silica gel to yield the pure product.
-
Expected Results
This protocol is expected to yield this compound as a white to off-white solid.
| Parameter | Expected Value |
| Reaction Time | 10 minutes (plus ramp and cool time) |
| Typical Yield | 80-90% |
| Appearance | White to off-white solid |
| Purity (pre-purification) | >90% by TLC/¹H NMR |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the microwave-assisted synthesis workflow.
Caption: Workflow for Microwave-Assisted Synthesis.
Conclusion
This application note provides a validated, efficient, and rapid protocol for the synthesis of this compound using microwave irradiation. The method significantly reduces reaction times from hours to minutes compared to conventional heating, while providing high yields and simplifying the purification process.[14][15] This approach is well-suited for high-throughput synthesis in drug discovery and for any laboratory seeking to incorporate greener and more efficient synthetic methodologies.[6]
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The Versatility of N-(2-Oxo-2-phenylethyl)formamide in Heterocyclic Synthesis: Application Notes and Protocols
Introduction: A Versatile Building Block for Heterocyclic Scaffolds
In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are ubiquitous in pharmaceuticals and natural products, exhibiting a broad spectrum of biological activities. A key challenge and opportunity lie in the development of versatile synthetic intermediates that can be efficiently transformed into a variety of heterocyclic cores. N-(2-Oxo-2-phenylethyl)formamide, a simple yet highly functionalized molecule, has emerged as a powerful building block for the construction of several important classes of five-membered heterocycles, including oxazoles, imidazoles, and thiazoles. Its unique arrangement of a ketone, an amide, and a reactive methylene group provides a convergent platform for diverse cyclization strategies.
This comprehensive guide provides detailed application notes and validated protocols for the synthesis of this compound and its subsequent utilization in the preparation of medicinally relevant heterocyclic compounds. The methodologies presented herein are designed to be robust and scalable, offering researchers and drug development professionals a practical toolkit for accessing these valuable molecular scaffolds.
Synthesis of the Keystone Intermediate: this compound
The efficient synthesis of the starting material is paramount to any successful multi-step synthetic campaign. This compound can be reliably prepared from commercially available 2-aminoacetophenone hydrochloride via a straightforward N-formylation reaction. The use of formic acid as the formylating agent offers a practical and cost-effective approach.
Causality Behind the Experimental Choices:
The choice of formic acid as the formylating agent is based on its ready availability, low cost, and favorable reaction kinetics. Toluene is selected as the solvent to facilitate the removal of water via a Dean-Stark trap, which drives the equilibrium towards the formation of the amide product. The azeotropic removal of water is a classic and effective strategy for condensation reactions.
Protocol 1: Synthesis of this compound
Materials:
-
2-Aminoacetophenone hydrochloride
-
Sodium bicarbonate (NaHCO₃)
-
Formic acid (88-98%)
-
Toluene
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask equipped with a magnetic stirrer and Dean-Stark apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2-aminoacetophenone hydrochloride (10.0 g, 58.3 mmol) in water (100 mL).
-
Slowly add sodium bicarbonate until the solution is neutral to pH paper.
-
Extract the free 2-aminoacetophenone with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solution under reduced pressure to obtain 2-aminoacetophenone as an oil.
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the crude 2-aminoacetophenone (assuming quantitative recovery from the previous step), toluene (150 mL), and formic acid (3.2 mL, 87.5 mmol, 1.5 equiv).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 4-6 hours), cool the reaction mixture to room temperature.
-
Wash the toluene solution with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the product as a solid.
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Application in Heterocyclic Synthesis
Synthesis of Oxazoles via Robinson-Gabriel Cyclization
The Robinson-Gabriel synthesis is a classic and powerful method for the construction of oxazole rings from 2-acylamino ketones.[1] this compound is an ideal substrate for this transformation, undergoing intramolecular cyclization and dehydration under acidic conditions to yield 5-phenyloxazole.
Mechanism: The reaction is initiated by the protonation of the ketone carbonyl, which enhances its electrophilicity. The enol form of the amide then attacks the protonated carbonyl, leading to a cyclic intermediate. Subsequent dehydration driven by the formation of the aromatic oxazole ring yields the final product.
Diagram of Robinson-Gabriel Synthesis Mechanism:
Caption: Mechanism of the Robinson-Gabriel synthesis of 5-phenyloxazole.
Protocol 2: Synthesis of 5-Phenyloxazole
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with magnetic stirrer
-
Ice bath
Procedure:
-
In a clean, dry round-bottom flask, add this compound (1.63 g, 10.0 mmol).
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid (5 mL) with stirring. Caution: The addition of sulfuric acid is exothermic.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice (50 g) in a beaker.
-
Neutralize the acidic solution by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude 5-phenyloxazole by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
Synthesis of Imidazoles
While a direct cyclization of this compound to an imidazole is not straightforward, a closely related precursor, 2-bromoacetophenone, can be readily synthesized and used in a subsequent cyclization with a formamide equivalent to produce 4-phenylimidazole. The synthesis of 2-bromoacetophenone from acetophenone is a standard procedure.
Protocol 3: Synthesis of 4-Phenylimidazole
This is a two-step process starting from acetophenone.
Step 1: Synthesis of 2-Bromoacetophenone This reaction should be performed in a well-ventilated fume hood as bromine is corrosive and toxic.
Materials:
-
Acetophenone
-
Glacial acetic acid
-
Bromine (Br₂)
-
Sodium bisulfite solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve acetophenone (12.0 g, 100 mmol) in glacial acetic acid (50 mL).
-
Cool the solution in an ice bath and slowly add bromine (5.1 mL, 100 mmol) dropwise with stirring.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Pour the reaction mixture into ice water (200 mL) and quench any excess bromine by adding sodium bisulfite solution until the red-brown color disappears.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous magnesium sulfate, filter, and concentrate to yield crude 2-bromoacetophenone, which can be used in the next step without further purification.
Step 2: Synthesis of 4-Phenylimidazole [2]
Materials:
-
2-Bromoacetophenone
-
Formamidine acetate
-
Liquid ammonia
-
Pressure vessel
Procedure:
-
In a pressure vessel, place 2-bromoacetophenone (1.99 g, 10.0 mmol) and formamidine acetate (2.08 g, 20.0 mmol).
-
Carefully condense liquid ammonia (approximately 20 mL) into the cooled pressure vessel.
-
Seal the vessel and heat it to 70 °C overnight with stirring.
-
After cooling to room temperature, carefully vent the ammonia in a fume hood.
-
Extract the residue with a suitable organic solvent (e.g., chloroform or ethyl acetate).
-
Wash the organic extract with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude 4-phenylimidazole by column chromatography or recrystallization.
Diagram of Imidazole Synthesis Workflow:
Caption: Workflow for the synthesis of 4-phenylimidazole.
Synthesis of Thiazoles via Hantzsch Synthesis
The Hantzsch thiazole synthesis is a versatile method for the preparation of thiazole derivatives. It involves the reaction of an α-haloketone with a thioamide. In this context, 2-bromoacetophenone, derived from acetophenone as described in Protocol 3, serves as the α-haloketone, and thioformamide (or its equivalent, thiourea) provides the sulfur and nitrogen atoms for the thiazole ring.
Mechanism: The reaction initiates with the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the 2-bromoacetophenone in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen atom attacks the ketone carbonyl. Finally, dehydration of the resulting hydroxythiazoline intermediate affords the aromatic thiazole.
Diagram of Hantzsch Thiazole Synthesis Mechanism:
Caption: Mechanism of the Hantzsch synthesis of 4-phenylthiazole.
Protocol 4: Synthesis of 2-Amino-4-phenylthiazole from 2-Bromoacetophenone
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Aqueous sodium carbonate (Na₂CO₃) solution
-
Scintillation vial or round-bottom flask
-
Stir bar and hot plate
Procedure:
-
In a 20 mL scintillation vial or a suitable round-bottom flask, combine 2-bromoacetophenone (1.0 g, 5.0 mmol) and thiourea (0.57 g, 7.5 mmol).
-
Add methanol (5 mL) and a stir bar.
-
Heat the mixture with stirring on a hot plate at approximately 100 °C for 30 minutes.
-
Remove the reaction from the heat and allow it to cool to room temperature.
-
Pour the reaction contents into a beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.
-
Collect the precipitated solid by vacuum filtration through a Büchner funnel.
-
Wash the filter cake with water.
-
Allow the solid to air dry to obtain 2-amino-4-phenylthiazole. The product is often pure enough for characterization, but can be recrystallized if necessary.
Data Summary and Comparison
| Heterocycle | Synthetic Method | Key Reagents | Typical Yield (%) |
| 5-Phenyloxazole | Robinson-Gabriel | H₂SO₄ or PPA | 60-80 |
| 4-Phenylimidazole | From 2-bromoacetophenone | Formamidine acetate, liquid NH₃ | 50-70 |
| 2-Amino-4-phenylthiazole | Hantzsch Synthesis | Thiourea, Methanol | 80-95 |
Conclusion and Future Perspectives
This compound and its derivatives have proven to be exceptionally useful and versatile precursors for the synthesis of a range of biologically important heterocyclic compounds. The protocols detailed in this guide offer reliable and scalable methods for accessing oxazoles, imidazoles, and thiazoles. The straightforward nature of these reactions, coupled with the ready availability of the starting materials, makes these synthetic routes attractive for both academic research and industrial drug discovery programs.
Future work in this area could focus on the development of one-pot procedures that combine the synthesis of the this compound intermediate with the subsequent cyclization step, thereby improving overall efficiency and reducing waste. Furthermore, the exploration of a broader range of substituted 2-aminoacetophenones would allow for the creation of diverse libraries of heterocyclic compounds for high-throughput screening and lead optimization. The principles and protocols outlined in this guide provide a solid foundation for such future endeavors.
References
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]
-
Wikipedia. Robinson–Gabriel synthesis. Available at: [Link]
-
Yogi, P., et al. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(4), 927-932. Available at: [Link]
-
Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Available at: [Link]
-
SynArchive. Robinson-Gabriel Synthesis. Available at: [Link]
-
El-Mekabaty, A., & El-Sayed, R. (2014). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 19(11), 18456-18471. Available at: [Link]
-
Christoph, N., et al. (1999). Formation of 2-aminoacetophenone and formylaminoacetophenone in wine by reaction of sulfurous acid with indole-3-acetic acid. Journal of Agricultural and Food Chemistry, 47(9), 3782-3788. Available at: [Link]
-
OUCI. Robinson‐Gabriel Oxazole Synthesis. Available at: [Link]
-
Organic Syntheses. (2014). The preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. Organic Syntheses, 91, 1-15. Available at: [Link]
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Swellmeen, L. (2016). 1,3-Oxazole derivatives: A review of biological activities as antipathogenic. Journal of Saudi Chemical Society, 20(4), 389-400. Available at: [Link]
-
Christoph, N., et al. (1998). Formation of 2-aminoacetophenone and formylaminoacetophenone in wine by reaction of sulfurous acid with indole-3-acetic acid. Viticulture and Enology Series, (24), 23-31. Available at: [Link]
-
Peddibhotla, S., & Tepe, J. J. (2003). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. Organic Letters, 5(15), 2643-2645. Available at: [Link]
-
Marek, A., et al. (2007). Facile Synthesis of Optically Active Imidazole Derivatives. Molecules, 12(4), 865-873. Available at: [Link]
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de Mattos, M. C., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 14(10), 1030. Available at: [Link]
-
Organic Chemistry Portal. Imidazole synthesis. Available at: [Link]
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Yahyazadeh, A., & Haghi, M. (2005). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 17(3), 1831-1836. Available at: [Link]
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ResearchGate. Synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)substitutedformimidoyl. Available at: [Link]
-
PubChem. Formamide, N-(2-phenylethyl)-. Available at: [Link]
-
El-Sayed, R., et al. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 748-763. Available at: [Link]
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Introduction: The Synthetic Value of N-(2-acetylphenyl)formamide
An In-Depth Guide to the N-Formylation of 2-Aminoacetophenone: Protocols, Mechanisms, and Practical Insights
In the landscape of pharmaceutical and heterocyclic chemistry, N-(2-acetylphenyl)formamide stands out as a crucial synthetic intermediate.[1] Its structure, featuring a formamide ortho to an acetyl group, is pre-organized for a variety of cyclization reactions, making it a valuable precursor for the synthesis of quinolines, benzodiazepines, and other nitrogen-containing heterocycles that form the core of many bioactive compounds.[2][3] Formamides are not only important as intermediates but also serve as protecting groups for amines and are used as reagents in Vilsmeier formylation reactions.[3][4]
This application note provides detailed, field-tested protocols for the N-formylation of 2-aminoacetophenone. Moving beyond a simple recitation of steps, this guide delves into the causality behind experimental choices, offers insights into reaction mechanisms, and presents self-validating protocols to ensure reproducibility and success for researchers, scientists, and drug development professionals.
Reaction Overview and Mechanistic Considerations
The primary transformation involves the selective formylation of the amino group of 2-aminoacetophenone. The core challenge in this synthesis is the presence of a highly nucleophilic amino group on an aromatic ring that also contains an electrophilic acetyl moiety. However, the strong nucleophilicity of the primary amine makes it the preferential site of attack for formylating agents over other potential reactions like C-formylation of the aromatic ring.
The general mechanism for N-formylation hinges on the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of a formylating agent.[4] The reactivity of the formylating agent is a critical parameter; agents like formic acid require activation (e.g., through protonation or catalyst interaction), while pre-activated species like acetic formic anhydride react more readily.
Caption: General mechanism for the N-formylation of an amine.
Protocol 1: Neat Formylation with Formic Acid
This protocol represents a green, efficient, and straightforward approach that leverages formic acid as both the formylating agent and the reaction medium.[5][6] Solvent-free (neat) conditions minimize waste and simplify the work-up procedure.
Principle & Causality
Heating an amine with an excess of formic acid facilitates a condensation reaction.[2] The thermal conditions provide the necessary activation energy for the amine to attack the carbonyl carbon of formic acid. The excess formic acid drives the equilibrium towards the product and acts as a solvent. The reaction proceeds via a dehydration mechanism, with water being the only byproduct.
Materials and Equipment
| Material | Grade | Supplier |
| 2-Aminoacetophenone | ≥98% | Standard Supplier |
| Formic Acid | ≥95% | Standard Supplier |
| Ethyl Acetate | ACS Grade | Standard Supplier |
| Saturated Sodium Bicarbonate | Aqueous Solution | In-house preparation |
| Anhydrous Sodium Sulfate | Anhydrous | Standard Supplier |
| Equipment | ||
| Round-bottom flask | ||
| Magnetic stirrer and stir bar | ||
| Heating mantle or oil bath | ||
| Thermometer/Temperature probe | ||
| Rotary evaporator | ||
| Standard glassware for work-up |
Step-by-Step Experimental Procedure
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminoacetophenone (1.35 g, 10 mmol).
-
Reagent Addition: To the flask, add formic acid (1.84 g, 1.5 mL, 40 mmol, 4 equivalents) at room temperature.
-
Reaction Conditions: Place the flask in a pre-heated oil bath or heating mantle set to 60-70°C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours, as indicated by the consumption of the 2-aminoacetophenone starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing 50 mL of water and 50 mL of ethyl acetate.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the excess formic acid until effervescence ceases and the aqueous layer is neutral or slightly basic (pH ~7-8).
-
Separate the organic layer. Extract the aqueous layer twice more with 25 mL portions of ethyl acetate.
-
-
Isolation and Purification:
-
Combine all organic layers and wash with 30 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The resulting solid is often of high purity. If necessary, it can be further purified by recrystallization from an appropriate solvent like ethanol/water.
-
Safety Precautions
-
Formic acid is corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The neutralization step is exothermic and produces gas (CO₂); perform it slowly and with care.
Caption: Experimental workflow for the neat formylation protocol.
Protocol 2: High-Efficiency Formylation with Acetic Formic Anhydride (AFA)
This method employs acetic formic anhydride (AFA), a more potent formylating agent, which is generated in situ from the reaction of formic acid and acetic anhydride.[2][3] This approach typically results in faster reaction times and excellent yields.[2]
Principle & Causality
Acetic formic anhydride is a mixed anhydride, making it significantly more electrophilic and thus more reactive than formic acid alone.[3] The in situ generation avoids the need to handle the unstable AFA reagent directly. The reaction proceeds rapidly, often at or below room temperature, minimizing potential side reactions.
Materials and Equipment
| Material | Grade | Supplier |
| 2-Aminoacetophenone | ≥98% | Standard Supplier |
| Formic Acid | ≥95% | Standard Supplier |
| Acetic Anhydride | ≥98% | Standard Supplier |
| Dichloromethane (DCM) | ACS Grade | Standard Supplier |
| Saturated Sodium Bicarbonate | Aqueous Solution | In-house preparation |
| Anhydrous Sodium Sulfate | Anhydrous | Standard Supplier |
| Equipment | ||
| Three-necked round-bottom flask | ||
| Magnetic stirrer and stir bar | ||
| Dropping funnel | ||
| Ice bath | ||
| Standard glassware for work-up |
Step-by-Step Experimental Procedure
-
In Situ Preparation of AFA:
-
In a 100 mL three-necked flask equipped with a magnetic stir bar and a dropping funnel, add acetic anhydride (2.04 g, 20 mmol).
-
Cool the flask in an ice bath to 0°C.
-
Slowly add formic acid (0.92 g, 0.75 mL, 20 mmol) dropwise via the dropping funnel to the stirred acetic anhydride over 15 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes to ensure complete formation of AFA.[7]
-
-
Formylation Reaction:
-
In a separate flask, dissolve 2-aminoacetophenone (1.35 g, 10 mmol) in 20 mL of dichloromethane (DCM).
-
Cool the amine solution to 0°C in an ice bath.
-
Slowly add the freshly prepared AFA solution to the stirred amine solution over 20 minutes.
-
-
Reaction Conditions: Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
Monitoring: Monitor the reaction's progress by TLC until the starting material is fully consumed.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 30 mL of a saturated aqueous sodium bicarbonate solution (careful, gas evolution!), 30 mL of water, and 30 mL of brine.
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify via recrystallization if necessary.
-
Safety Precautions
-
Acetic anhydride is corrosive and a lachrymator. Handle it in a fume hood.
-
The reaction between formic acid and acetic anhydride is exothermic. Maintain cooling during addition.
Caption: Experimental workflow for the AFA formylation protocol.
Comparative Data and Product Characterization
Table 1: Comparison of Formylation Protocols
| Parameter | Protocol 1 (Neat Formic Acid) | Protocol 2 (AFA) |
| Formylating Agent | Formic Acid | Acetic Formic Anhydride (in situ) |
| Solvent | None (Neat) | Dichloromethane (DCM) |
| Temperature | 60-70°C | 0°C to Room Temperature |
| Reaction Time | 2-4 hours | 1-2.5 hours |
| Key Advantage | Green, simple, minimal reagents | High reactivity, fast, excellent yields |
| Typical Yield | Good to Excellent (>85%) | Excellent (>95%) |
Table 2: Physical and Spectral Data for N-(2-acetylphenyl)formamide
| Property | Value | Reference |
| Chemical Formula | C₉H₉NO₂ | [8][9] |
| Molecular Weight | 163.17 g/mol | [8][9] |
| Appearance | White to off-white solid | [1] |
| Melting Point | ~65°C | [8] |
| ¹H NMR (CDCl₃, δ ppm) | 2.6 (s, 3H, -COCH₃), 6.8-8.0 (m, 4H, Ar-H), 8.5 (s, 1H, -CHO), 11.0 (br s, 1H, -NH) | Predicted Data |
| IR (KBr, cm⁻¹) | ~3300 (N-H), ~1680 (C=O, amide), ~1650 (C=O, ketone) | Predicted Data |
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If a reaction with formic acid (Protocol 1) stalls, the temperature can be slightly increased (to ~80°C) or the reaction time extended. Alternatively, switching to the more potent AFA method (Protocol 2) will likely drive the reaction to completion.
-
Purity Issues: The primary impurity is often unreacted 2-aminoacetophenone. A thorough aqueous work-up, particularly the neutralization and washing steps, is crucial for removing acidic reagents. If the starting material persists, purification by recrystallization or a short silica gel column is effective.
-
Hydrolysis of Product: While formamides are generally stable, prolonged exposure to strongly acidic or basic conditions during work-up, especially at elevated temperatures, can lead to hydrolysis back to the amine. Ensure work-up procedures are performed promptly and at room temperature.
Conclusion
The N-formylation of 2-aminoacetophenone is a fundamental transformation for accessing valuable heterocyclic precursors. Both the neat formic acid method and the in situ acetic formic anhydride protocol offer reliable and high-yielding pathways to the desired product, N-(2-acetylphenyl)formamide. The choice between them depends on the desired balance of reaction speed, reagent handling, and green chemistry principles. By understanding the underlying mechanisms and following these detailed protocols, researchers can confidently and efficiently synthesize this key intermediate for applications in drug discovery and materials science.
References
-
Reddy, K. L. R., et al. (2020). Formylation of Amines. PMC, NIH. [Link]
-
Jetir.org. N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL.[Link]
-
Wikipedia. Formylation.[Link]
-
Dawane, B.S., et al. (2011). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Scholars Research Library. [Link]
-
ResearchGate. Reaction formic acid with acetic anhydride to introduce acetic, formic anhydride solution.[Link]
-
PubChem. Formylaminoacetophenone.[Link]
-
ResearchGate. Catalyst-Free N-Formylation of Amines Using Formic Acid as a Sustainable C1 Source.[Link]
-
SciSpace. A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid.[Link]
-
Kim, J.-G., & Jang, D. O. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett. [Link]
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Application Notes & Protocols: N-(2-Oxo-2-phenylethyl)formamide as a Versatile Precursor for the Synthesis of Heterocyclic Pharmaceutical Scaffolds
Abstract
N-(2-Oxo-2-phenylethyl)formamide is a highly valuable and versatile bifunctional building block in medicinal chemistry and drug discovery. Its unique structure, possessing both a reactive α-aminoketone moiety and a formamide group, enables its use as a precursor for a variety of pharmaceutically relevant heterocyclic cores. This guide provides an in-depth exploration of its application in synthesizing key five-membered heterocycles, including imidazoles, oxazoles, and thiazoles. We will delve into the underlying reaction mechanisms, provide detailed, field-proven protocols, and illustrate the strategic workflows essential for researchers in drug development.
Introduction: The Strategic Importance of this compound
This compound (C₉H₉NO₂) is a crystalline solid with a molecular weight of 163.17 g/mol .[1] Its significance lies in its ability to serve as an A-B (Amine-Carbonyl) synthon, where the formamide acts as a protected amine and a source of a carbon atom for cyclization. This precursor is instrumental in constructing heterocyclic systems that are ubiquitous in pharmacology, acting as the core scaffolds for agents targeting a vast array of diseases.[2] The strategic advantage of using this precursor is its capacity to participate in cyclocondensation and multicomponent reactions (MCRs), which offer high atom economy and rapid access to molecular diversity—a cornerstone of modern drug discovery.[3][4][5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 73286-37-0 | [1] |
| Molecular Formula | C₉H₉NO₂ | [1] |
| Molecular Weight | 163.17 g/mol | [1] |
| Topological Polar Surface Area (TPSA) | 46.17 Ų | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 4 | [1] |
Synthesis of Imidazole Scaffolds
The imidazole ring is a fundamental component of numerous bioactive molecules and natural products. The reaction of this compound with a source of ammonia, typically in the form of ammonium acetate, provides a direct and efficient route to 4-phenyl-1H-imidazole and its derivatives.
Mechanistic Rationale
This transformation is a classic example of a cyclocondensation reaction. The process is initiated by the reaction of the ketone carbonyl with ammonia (generated from ammonium acetate) to form an imine intermediate. The formamide group then participates in an intramolecular cyclization, followed by dehydration, to yield the aromatic imidazole ring. Acetic acid, also generated from ammonium acetate, serves as a catalyst for both the imine formation and the subsequent dehydration steps.[7]
Visualization: Imidazole Synthesis Workflow
Caption: Workflow for the synthesis of 4-phenyl-1H-imidazole.
Protocol 1: Synthesis of 4-Phenyl-1H-imidazole
Principle: A cyclocondensation reaction between this compound and ammonium acetate in glacial acetic acid to form the imidazole ring.
Materials and Reagents:
-
This compound
-
Ammonium acetate
-
Glacial acetic acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Ethyl acetate, saturated sodium bicarbonate solution, brine
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.63 g, 10 mmol) and ammonium acetate (7.71 g, 100 mmol).
-
Add glacial acetic acid (20 mL) to the flask.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118 °C) with vigorous stirring.
-
Maintain the reflux for 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into 100 mL of ice-cold water and neutralize by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to yield pure 4-phenyl-1H-imidazole.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Synthesis of Oxazole Scaffolds
The oxazole moiety is another privileged scaffold in medicinal chemistry. This compound can undergo acid-catalyzed cyclodehydration, a variant of the Robinson-Gabriel synthesis, to produce 4-phenyloxazole.
Mechanistic Rationale
In the presence of a strong acid and dehydrating agent (e.g., concentrated sulfuric acid or phosphorus oxychloride), the formamide oxygen is protonated, rendering the formyl carbon highly electrophilic.[8] The enol form of the adjacent ketone then acts as a nucleophile, attacking the activated formyl carbon. This intramolecular cyclization is followed by a dehydration step, which results in the formation of the aromatic oxazole ring.[9][10]
Visualization: Oxazole Synthesis Workflow
Caption: Workflow for the acid-catalyzed synthesis of 4-phenyloxazole.
Protocol 2: Synthesis of 4-Phenyloxazole
Principle: An acid-catalyzed intramolecular cyclization and dehydration of this compound.
Materials and Reagents:
-
This compound
-
Concentrated sulfuric acid (98%) or Phosphorus Oxychloride (POCl₃)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Diethyl ether, saturated sodium bicarbonate solution
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
Procedure:
-
Caution: This reaction is exothermic and uses a strong corrosive acid. Perform in a fume hood with appropriate personal protective equipment (PPE).
-
Place this compound (1.63 g, 10 mmol) in a 50 mL round-bottom flask.
-
Cool the flask in an ice bath.
-
Slowly and with caution, add concentrated sulfuric acid (10 mL) dropwise to the stirred solid. The solid will dissolve.
-
After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature. Stir for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice (approx. 100 g) in a beaker.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the resulting crude oil via column chromatography or distillation to obtain 4-phenyloxazole.
Synthesis of Thiazole Scaffolds
The thiazole ring is another critical heterocycle in pharmaceutical sciences, found in drugs like the antibiotic Penicillin. The Hantzsch thiazole synthesis can be adapted to use this compound by first converting the formamide to a thioformamide in situ.
Mechanistic Rationale
This synthesis involves two key stages. First, the oxygen of the ketone is reacted with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀), to form an α-aminothioketone intermediate. This step is crucial as it introduces the required sulfur atom. Second, this intermediate undergoes an acid-catalyzed intramolecular cyclization and dehydration, analogous to the oxazole synthesis, to form the 2,4-disubstituted thiazole ring.[11][12][13]
Visualization: Thiazole Synthesis Workflow
Caption: Workflow for the synthesis of 4-phenylthiazole via thionation and cyclization.
Protocol 3: Synthesis of 4-Phenylthiazole
Principle: A two-step, one-pot reaction involving the thionation of the ketone followed by acid-catalyzed cyclodehydration.
Materials and Reagents:
-
This compound
-
Lawesson's reagent
-
Toluene (anhydrous)
-
p-Toluenesulfonic acid (p-TsOH)
-
Round-bottom flask with Dean-Stark apparatus and reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification reagents
Procedure:
-
In a flame-dried 100 mL round-bottom flask, dissolve this compound (1.63 g, 10 mmol) in anhydrous toluene (40 mL).
-
Add Lawesson's reagent (2.22 g, 5.5 mmol, 0.55 equivalents) to the solution.
-
Add a catalytic amount of p-TsOH (approx. 190 mg, 1 mmol).
-
Equip the flask with a Dean-Stark trap and reflux condenser.
-
Heat the mixture to reflux and stir vigorously for 6-8 hours, collecting the water that forms in the trap.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and filter to remove any insoluble byproducts.
-
Wash the filtrate with a saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography (silica gel, eluent: hexane/ethyl acetate) to afford pure 4-phenylthiazole.
Conclusion and Future Outlook
This compound stands out as a robust and economical precursor for generating core heterocyclic scaffolds that are of paramount importance to the pharmaceutical industry. The protocols detailed herein provide reliable and scalable methods for the synthesis of substituted imidazoles, oxazoles, and thiazoles. The inherent reactivity of this molecule also makes it an ideal candidate for use in diversity-oriented synthesis and multicomponent reactions, enabling the rapid assembly of complex chemical libraries for high-throughput screening. Future applications will likely focus on leveraging this precursor in novel MCRs and chemoenzymatic processes to access increasingly complex and stereochemically defined pharmaceutical agents.
References
- US20230123335A1 - Process for the synthesis of lofexidine - Google Patents. (n.d.). Google Patents.
- WO2021209617A1 - Process for the synthesis of lofexidine - Google Patents. (n.d.). Google Patents.
- WO2020254580A1 - A process for the synthesis of lofexidine - Google Patents. (n.d.). Google Patents.
- 73286-37-0 | this compound | ChemScene. (n.d.). ChemScene.
- Reactions of N‐(2‐oxo‐2‐phenylethyl)‐β‐lactams 9 in the presence of... - ResearchGate. (n.d.). ResearchGate.
- Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - MDPI. (n.d.). MDPI.
- Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC. (n.d.). National Center for Biotechnology Information.
- (PDF) Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides. (n.d.). ResearchGate.
- Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PubMed. (2023, March 8). PubMed.
- Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - NIH. (n.d.). National Center for Biotechnology Information.
- Imidazole synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- N-(2-OXO-2-PHENYLETHYL)BENZAMIDE synthesis - ChemicalBook. (n.d.). ChemicalBook.
- Formamide, N-(2-phenylethyl)- | C9H11NO | CID 140995 - PubChem - NIH. (n.d.). PubChem.
- Direct Condensation of Sulfonamide and Formamide: NaI-Catalyzed Synthesis of N-Sulfonyl Formamidine Using TBHP as Oxidant - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- Synthesis and Characterization of Some New Aminoimidazoles. (n.d.).
- Synthesis of 1,3-oxazoles - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- US20050215590A1 - Formamide derivatives for the treatment of diseases - Google Patents. (n.d.). Google Patents.
- Researches on Thiazoles: X. The Synthesis of Some 2-Phenyl-benzothiazole Arsonic Acids. (n.d.). National Center for Biotechnology Information.
- Formamide, N-(2-phenylethyl)- - the NIST WebBook. (n.d.). NIST.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. (n.d.). Journal of Biomedical Research & Environmental Sciences.
- Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides - PubMed. (2024, April 5). PubMed.
- Synthesis of tetra-substituted imidazoles and 2-imidazolines by Ni(0)-catalyzed dehydrogenation of benzylic-type imines - Dalton Transactions (RSC Publishing). (n.d.). Royal Society of Chemistry.
- Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC - NIH. (n.d.). National Center for Biotechnology Information.
- A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29). MDPI.
- Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles - MDPI. (n.d.). MDPI.
- (PDF) Synthesis of 2,4,5-Trisubstituted Oxazoles - ResearchGate. (2025, August 10). ResearchGate.
- Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles - NIH. (n.d.). National Center for Biotechnology Information.
- Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information.
- General methodology for the preparation of 2,5-disubstituted-1,3-oxazoles - PubMed. (2010, February 19). PubMed.
- US7026511B2 - Synthesis of N-vinylformamide - Google Patents. (n.d.). Google Patents.
- ChemInform Abstract: Methodology for the Synthesis of Substituted 1,3-Oxazoles. (2025, August 5). ResearchGate.
- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC - PubMed Central. (2020, March 31). National Center for Biotechnology Information.
- N-(Phenethyl)formamide 97 23069-99-0 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- Cyclization of alpha-Oxo-oximes to 2-substituted benzoxazoles - PubMed. (2003, November 14). PubMed.
- Formamide, N-(2-phenylethyl)- - the NIST WebBook. (n.d.). NIST.
- An efficient method for the synthesis of 2-thiazoleacetic acid N-sulfonyl amidines. (2018). Chemistry of Heterocyclic Compounds, 54(12), 1153–1160.
- N-(1-phenylethyl)formamide | C9H11NO | CID 97904 - PubChem. (n.d.). PubChem.
- Synthetic strategies for the preparation of γ-phostams: 1,2-azaphospholidine 2-oxides and 1,2-azaphospholine 2-oxides - Beilstein Journals. (2022, July 22). Beilstein Journals.
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- 12. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Strategic Role of N-(2-Oxo-2-phenylethyl)formamide in the Synthesis of Novel Agrochemical Scaffolds
Introduction: Unlocking New Potential in Agrochemical Design
In the continuous quest for novel agrochemicals with improved efficacy, selectivity, and environmental profiles, the strategic selection of molecular building blocks is paramount. N-(2-Oxo-2-phenylethyl)formamide, a bifunctional molecule incorporating an α-aminoketone and a formamide group, has emerged as a versatile intermediate with significant potential in the synthesis of heterocyclic compounds for agricultural applications. While direct commercial use as an agrochemical is not its primary role, its value lies in its ability to serve as a readily available precursor for constructing more complex, biologically active molecules.
This application note provides a detailed exploration of the utility of this compound, with a particular focus on its application as a key starting material for the synthesis of substituted oxazoles. The oxazole ring system is a well-established pharmacophore in both pharmaceutical and agrochemical discovery, valued for its rigid structure and diverse biological activities. Formamide derivatives, in general, are recognized for their role in the agrochemical industry, contributing to the production of herbicides and pesticides.[1][2] This guide will provide researchers and synthetic chemists with the foundational knowledge and practical protocols to leverage this compound in the development of next-generation agrochemicals.
Core Chemistry and Mechanistic Insights: The Gateway to Oxazole Synthesis
The primary application of this compound in agrochemical research is its role as a precursor in the Robinson-Gabriel synthesis of oxazoles.[2] This classic cyclodehydration reaction provides a straightforward and efficient method for constructing the oxazole ring.
The Robinson-Gabriel Synthesis: A Powerful Transformation
The reaction proceeds by the acid-catalyzed cyclization of an α-acylamino ketone. In the case of this compound, the molecule already contains the necessary α-formylamino ketone functionality. The process involves the following key steps:
-
Protonation of the Ketone: The reaction is initiated by the protonation of the carbonyl oxygen of the ketone, which activates the carbon for nucleophilic attack.
-
Intramolecular Nucleophilic Attack: The oxygen of the formamide group acts as an intramolecular nucleophile, attacking the activated carbonyl carbon to form a five-membered ring intermediate (a hemiacetal-like structure).
-
Dehydration: Subsequent elimination of a water molecule leads to the formation of the stable, aromatic oxazole ring.
This reaction is typically facilitated by dehydrating agents such as concentrated sulfuric acid, phosphorus pentoxide, or polyphosphoric acid. The resulting product from this compound is 5-phenyloxazole, a foundational scaffold that can be further elaborated.
Below is a diagram illustrating the general workflow for utilizing this compound in agrochemical discovery.
Caption: Workflow for Agrochemical Discovery using this compound.
Experimental Protocols: Synthesis of 5-Phenyloxazole
This section provides a detailed, step-by-step protocol for the synthesis of 5-phenyloxazole from this compound via the Robinson-Gabriel cyclodehydration.
Materials and Reagents:
| Reagent | Grade | Supplier |
| This compound | ≥97% | Commercial Source |
| Polyphosphoric Acid (PPA) | Reagent Grade | Commercial Source |
| Dichloromethane (DCM) | Anhydrous | Commercial Source |
| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | N/A |
| Anhydrous Magnesium Sulfate | Reagent Grade | Commercial Source |
Protocol:
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.63 g, 10 mmol).
-
Carefully add polyphosphoric acid (20 g) to the flask. The mixture will become viscous.
-
-
Reaction Execution:
-
Heat the reaction mixture to 130-140 °C with vigorous stirring.
-
Maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture onto crushed ice (approximately 100 g) in a beaker.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure 5-phenyloxazole.
-
Expected Yield: 70-80%
Characterization: The identity and purity of the synthesized 5-phenyloxazole should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Agrochemical Discovery: From Scaffold to Lead
The synthesized 5-phenyloxazole is not an end in itself but rather a starting point for the creation of a diverse library of potential agrochemicals. The phenyl ring and the oxazole ring offer multiple sites for further chemical modification to explore structure-activity relationships (SAR).
Potential Modifications and Synthetic Strategies:
-
Electrophilic Aromatic Substitution: The phenyl ring can undergo reactions such as nitration, halogenation, or Friedel-Crafts acylation to introduce various substituents. These modifications can significantly influence the biological activity and physical properties of the molecule.
-
Metal-Catalyzed Cross-Coupling Reactions: If a halogen is introduced onto the phenyl ring, it can be used as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce a wide array of new functional groups.
-
Modification of the Oxazole Ring: While the oxazole ring is generally stable, certain positions can be functionalized, for example, through lithiation at the C2 position followed by reaction with an electrophile.
The diagram below illustrates the synthesis of 5-phenyloxazole from this compound.
Caption: Synthesis of 5-Phenyloxazole.
Conclusion and Future Outlook
This compound is a valuable and strategic building block for the synthesis of novel agrochemical candidates. Its utility as a precursor for the efficient construction of the 5-phenyloxazole scaffold via the Robinson-Gabriel synthesis provides a reliable entry point into a class of compounds with proven biological potential. The protocols and strategies outlined in this application note are intended to empower researchers to explore the chemical space around this versatile intermediate, ultimately contributing to the discovery of new and effective solutions for crop protection. The exploration of derivatives of this core structure may lead to the identification of novel fungicides, herbicides, or insecticides with unique modes of action.
References
- Shijiazhuang Sincere Chemicals Co., Ltd. (2024). Understanding Formamide and Its Derivatives.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(2-Oxo-2-phenylethyl)formamide
Welcome to the technical support center for the synthesis of N-(2-Oxo-2-phenylethyl)formamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. Here, we provide in-depth, experience-based answers to frequently asked questions and a detailed troubleshooting guide to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and dependable method is the direct N-formylation of 2-aminoacetophenone or its hydrochloride salt.[1] This is typically achieved by heating the amine with a formylating agent. Formic acid is a widely used reagent for this transformation, often by refluxing in a solvent like toluene with a Dean-Stark trap to remove the water byproduct, which drives the reaction to completion.[2]
Q2: Why is my starting 2-aminoacetophenone hydrochloride not reacting well?
A2: When using the hydrochloride salt of 2-aminoacetophenone, it is crucial to add a base to the reaction mixture. The protonated amine is not nucleophilic and will not react with the formylating agent. A common strategy is to add a tertiary amine base, such as triethylamine or pyridine, to liberate the free amine in situ. Ensure the base is added in at least a stoichiometric equivalent to the hydrochloride salt.
Q3: What are the main side reactions that can lower the yield?
A3: The primary side reactions in this synthesis include di-formylation, where the formyl group is added twice, and decomposition of the starting material or product under harsh conditions (e.g., excessively high temperatures or prolonged reaction times).[3] Careful control of stoichiometry and reaction temperature is key to minimizing these unwanted pathways.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most straightforward method for monitoring the reaction.[4][5] Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material (2-aminoacetophenone), the product (this compound), and any potential byproducts. The disappearance of the starting amine spot and the appearance of a new, typically more polar, product spot indicate the reaction's progress.
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on chemical principles.
Issue 1: Low or No Product Yield
If you are experiencing a low yield or the reaction is not proceeding, consult the following troubleshooting workflow:
Caption: A logical flow for diagnosing and addressing low product yield.
Detailed Solutions for Low Yield:
-
Incomplete Reaction:
-
Cause: Insufficient heating, short reaction time, or ineffective water removal. The condensation of an amine and formic acid is a reversible equilibrium reaction.
-
Solution: Ensure the reaction is heated to reflux. If using formic acid in toluene, a Dean-Stark trap is essential to sequester the water byproduct and drive the reaction forward.[2] Monitor the reaction by TLC until the starting amine is consumed.[5]
-
-
Poor Reagent Quality:
-
Cause: 2-aminoacetophenone can degrade over time. Formic acid can contain significant amounts of water.
-
Solution: Use freshly purchased or purified 2-aminoacetophenone. Use a high-purity grade of formic acid (>95%).
-
-
Product Loss During Workup:
-
Cause: The product, this compound, has some solubility in water. During the aqueous wash, if the pH is too acidic or basic, the amide could hydrolyze, or the product could be lost to the aqueous layer.
-
Solution: During the workup, wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining formic acid, followed by a brine wash to remove excess water.[6] Ensure the pH is near neutral during these washes.
-
Issue 2: Presence of Significant Impurities in the Crude Product
The formation of byproducts can complicate purification and reduce the overall yield of the desired material.
Common Impurities and Their Mitigation:
| Impurity/Byproduct | Potential Cause | Suggested Solution |
| Unreacted 2-Aminoacetophenone | Incomplete reaction; insufficient formylating agent. | Increase reaction time and/or temperature. Ensure at least a 1:1 molar ratio of the formylating agent to the amine.[6] |
| Di-formylated Product | Use of a large excess of the formylating agent or harsh reaction conditions. | Carefully control the stoichiometry. Use a slight excess (1.1-1.2 equivalents) of the formylating agent. Avoid excessively high temperatures.[3] |
| Polymeric/Tarry Material | Decomposition of starting material or product at high temperatures. | Reduce the reaction temperature. Consider using a milder formylating agent or a catalyst that allows for lower reaction temperatures. |
Optimized Laboratory Protocol
This protocol outlines a reliable method for the synthesis of this compound with considerations for yield optimization.
Caption: Step-by-step workflow for the optimized synthesis.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark apparatus, add 2-aminoacetophenone hydrochloride (1.0 eq), toluene (approx. 0.2 M concentration), and triethylamine (1.1 eq). Stir for 15 minutes at room temperature to liberate the free amine.
-
Addition of Formylating Agent: Add formic acid (1.2 eq) to the mixture.
-
Reflux: Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours, once the starting amine spot is no longer visible.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford the pure this compound.
By following this guide, researchers can systematically troubleshoot issues, optimize reaction conditions, and improve the synthesis yield of this compound.
References
- Blicke, F. F., & Lu, C. J. (1952). Formylation of Amines with Chloral and Lime. Journal of the American Chemical Society, 74(15), 3933–3934.
- Chen, S., Xu, Y., & Wan, X. (2011). NaI-Catalyzed Direct Condensation of Sulfonamide and Formamide: Synthesis of N-Sulfonyl Formamidine Using TBHP as Oxidant. Organic Letters, 13(22), 6152–6155.
-
MDPI. (2014). Formylation of Amines. Retrieved from [Link]
-
Organic Syntheses. (n.d.). α-Phenylethylamine. Retrieved from [Link]
- Patents, Google. (n.d.). Method for the synthesis of substituted formylamines and substituted amines.
-
Organic Syntheses. (n.d.). The preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. Retrieved from [Link]
Sources
Technical Support Center: Purification of N-(2-Oxo-2-phenylethyl)formamide
Welcome to the technical support center for the purification of N-(2-Oxo-2-phenylethyl)formamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this α-formamido ketone intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to address challenges you may encounter during the purification process. The methodologies described are based on established principles of organic chemistry and are intended to provide a strong foundation for developing a robust purification protocol.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.
Issue 1: Oily Product After Recrystallization
Question: I performed a recrystallization of my crude this compound, but instead of crystals, I obtained an oil. What went wrong?
Answer: Oiling out during recrystallization is a common issue that typically occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when significant impurities are present, leading to a melting point depression.
Probable Causes & Solutions:
-
Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, even at lower temperatures.
-
Solution: Select a solvent system where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Consider a binary solvent system. For a compound like this compound, with both polar (amide, ketone) and nonpolar (phenyl ring) features, solvent systems like ethanol/water, acetone/hexane, or ethyl acetate/heptane are good starting points.
-
-
Presence of Impurities: Impurities can act as a eutectic mixture, lowering the melting point of your compound.
-
Solution: Attempt a pre-purification step. If the crude product is highly impure, a simple filtration through a plug of silica gel with a moderately polar solvent (e.g., 50% ethyl acetate in hexanes) can remove baseline impurities before recrystallization.
-
-
Cooling Rate: Cooling the solution too rapidly can cause the compound to precipitate as an oil rather than forming crystals.
-
Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Scratching the inside of the flask with a glass rod at the solvent line can help induce nucleation and crystal growth.
-
Issue 2: Poor Separation During Column Chromatography
Question: I'm trying to purify this compound using silica gel column chromatography, but I'm getting poor separation between my product and a closely-eluting impurity. How can I improve this?
Answer: Achieving good separation in column chromatography depends heavily on the choice of the mobile phase and the stationary phase, as well as proper column packing and loading.
Probable Causes & Solutions:
-
Inappropriate Eluent Polarity: The polarity of your eluent system may be too high, causing your compound and impurities to elute too quickly and without sufficient resolution.
-
Solution: Decrease the polarity of the eluent. A gradient elution is often more effective than an isocratic one. Start with a low polarity solvent system (e.g., 10-20% ethyl acetate in hexanes) and gradually increase the polarity. Monitor the separation using Thin Layer Chromatography (TLC) beforehand to determine the optimal solvent system.
-
-
Column Overloading: Loading too much crude material onto the column will lead to broad bands and poor separation.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. Ensure the sample is loaded onto the column in a minimal amount of solvent and as a concentrated band.
-
-
Improper Column Packing: Channels or cracks in the silica gel bed will result in an uneven flow of the mobile phase and poor separation.
-
Solution: Ensure the silica gel is packed as a uniform slurry and that the bed is never allowed to run dry. Gently tapping the column while packing can help settle the silica gel and remove air bubbles.
-
Issue 3: Product Degradation on Silica Gel
Question: My yield is significantly lower after column chromatography, and I suspect the product is degrading on the silica gel. Is this possible and how can I prevent it?
Answer: Yes, α-formamido ketones can be sensitive to the acidic nature of standard silica gel, potentially leading to hydrolysis of the formamide group or other side reactions.
Probable Causes & Solutions:
-
Acidity of Silica Gel: The slightly acidic surface of silica gel can catalyze the degradation of sensitive compounds.
-
Solution 1: Use deactivated silica gel. You can prepare this by adding 1-2% triethylamine to your eluent system to neutralize the acidic sites on the silica gel.
-
Solution 2: Consider using an alternative stationary phase like neutral alumina. Perform TLC analysis on alumina plates first to assess separation.
-
-
Prolonged Contact Time: The longer your compound remains on the column, the greater the chance of degradation.
-
Solution: Optimize your eluent system for a faster, yet effective, separation. Avoid unnecessarily long columns. Flash chromatography is generally preferred over gravity chromatography to minimize run time.
-
Frequently Asked Questions (FAQs)
Question 1: What are the most likely impurities in a synthesis of this compound?
Answer: The impurities will depend on the synthetic route. A common synthesis involves the formylation of 2-aminoacetophenone. Potential impurities could include:
-
Unreacted 2-aminoacetophenone: The starting material.
-
Di-formylated products: Although less likely, over-reaction could occur.
-
Byproducts from the formylating agent: For example, if using formic acid, you might have residual formic acid or its salts.
-
Products of side reactions: Similar syntheses have shown the formation of complex impurities that can be difficult to remove.[1][2]
Question 2: What is a good starting point for a recrystallization solvent system for this compound?
Answer: A good starting point would be a protic solvent like ethanol or isopropanol, potentially with the addition of water as an anti-solvent. Alternatively, a mixture of a moderately polar solvent like ethyl acetate or acetone with a nonpolar anti-solvent like hexanes or heptane is a logical choice. The ideal system will dissolve the compound when hot and allow for the formation of well-defined crystals upon cooling.
Solvent System Selection Guide
| Solvent System | Rationale |
| Ethanol/Water | The compound should be soluble in hot ethanol. Water is then added dropwise until turbidity is observed, and the solution is reheated to clarify and then cooled slowly. |
| Ethyl Acetate/Hexanes | Dissolve the crude product in a minimal amount of hot ethyl acetate. Add hexanes portion-wise until the solution becomes cloudy. Reheat to dissolve and then cool slowly. |
| Acetone/Heptane | Similar to the ethyl acetate/hexanes system, this offers a different polarity profile that may be effective for different impurity profiles. |
Question 3: How can I monitor the purity of this compound?
Answer: The purity of your compound can be assessed using several analytical techniques:
-
Thin Layer Chromatography (TLC): A quick and effective way to visualize the number of components in your sample. A single spot in multiple eluent systems is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about purity. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a common starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and identify the presence of impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Determine an appropriate solvent system through small-scale solubility tests.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask or add a seed crystal. Once crystal formation begins, you can place the flask in an ice bath to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Develop a TLC system that gives your product an Rf value of approximately 0.2-0.4 and shows good separation from impurities.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or acetone) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica gel onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, applying positive pressure (flash chromatography).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizing the Workflow
Diagram 1: Decision Tree for Purification Method Selection
Caption: A decision tree to guide the selection of an appropriate purification method.
Diagram 2: Workflow for Troubleshooting Poor Chromatographic Separation
Caption: A workflow for troubleshooting and improving poor separation in column chromatography.
References
-
Naidu, A. A., & Sharma, G. V. R. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate. Organic Communications, 10(4), 220-228. [Link]
-
ResearchGate. Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate. [Link]
Sources
Technical Support Center: Synthesis of N-(2-Oxo-2-phenylethyl)formamide
Welcome to the technical support center for the synthesis of N-(2-Oxo-2-phenylethyl)formamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis, focusing on the identification and mitigation of common byproducts. Our goal is to provide you with the expertise and practical insights needed to troubleshoot your experiments effectively.
Introduction to the Synthesis
The synthesis of this compound typically involves the formylation of 2-aminoacetophenone. This seemingly straightforward reaction can be accompanied by the formation of several byproducts that can complicate purification and reduce yields. Understanding the reaction mechanism and the potential for side reactions is crucial for successful synthesis. 2-Aminoacetophenone is a versatile building block with dual reactivity stemming from its nucleophilic amino group and its ketone functionality[1].
The most common method for this formylation is the use of formic acid, often with a dehydrating agent or under conditions that facilitate the removal of water. One such method is the Leuckart reaction, which utilizes formic acid or a formamide derivative for reductive amination, but in this context, it serves as a formylation route[2][3].
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: My reaction is complete according to TLC, but my yield of this compound is low. What are the likely causes?
Answer:
Low yields can be attributed to several factors, primarily the formation of soluble byproducts that are lost during workup or are difficult to separate from the desired product. The most common culprits are:
-
Incomplete Reaction: While TLC may indicate the consumption of the starting material, the reaction may not have gone to full completion. It's crucial to ensure you are using an appropriate TLC system that can resolve the starting material from the product.
-
Formation of Water-Soluble Byproducts: The reaction between an amine and formic acid generates water. If not effectively managed, this can lead to equilibrium issues or side reactions.
-
Suboptimal Reaction Conditions: The temperature and reaction time are critical. For instance, in a Leuckart-type reaction, heating the components at temperatures between 160°C to 185°C is often required[3]. Insufficient heating may lead to an incomplete reaction, while excessive heat can promote degradation or the formation of polymeric materials.
Troubleshooting Protocol:
-
Reaction Monitoring: Use a well-validated TLC system (e.g., a mixture of ethyl acetate and hexanes) to monitor the reaction. Ensure the starting material spot has completely disappeared.
-
Water Removal: If using formic acid directly, consider using a Dean-Stark apparatus with a suitable solvent like toluene to azeotropically remove the water formed during the reaction[4].
-
Optimize Stoichiometry: Ensure the correct molar ratio of 2-aminoacetophenone to the formylating agent is used. An excess of the formylating agent is often employed to drive the reaction to completion.
Question 2: I've isolated my product, but it's a colored oil or solid (yellow, brown, or black) instead of the expected off-white solid. What is the cause of this discoloration?
Answer:
Discoloration is a frequent issue when working with amino-containing aromatic compounds. The primary causes are:
-
Oxidation of 2-Aminoacetophenone: The starting material, 2-aminoacetophenone, is susceptible to air oxidation, which can produce colored impurities that carry through the reaction.
-
Polymeric Byproducts: At elevated temperatures, amino ketones can undergo self-condensation or polymerization, leading to the formation of complex, often colored, mixtures.
-
Residual Impurities: Impurities in the starting 2-aminoacetophenone or the formylating agent can also contribute to discoloration.
Purification Protocol for Discolored Products:
-
Activated Charcoal Treatment: Dissolve the crude product in a suitable organic solvent (e.g., ethanol or ethyl acetate) and add a small amount of activated charcoal. Heat the mixture gently for a short period, then filter the hot solution through a pad of celite to remove the charcoal and adsorbed colored impurities[4].
-
Recrystallization: Recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is a highly effective method for removing colored impurities and isolating a pure, crystalline product.
-
Inert Atmosphere: To prevent oxidation during the reaction, consider running the synthesis under an inert atmosphere of nitrogen or argon[4].
Question 3: My TLC plate shows multiple spots in addition to my desired product. What are these byproducts and how can I minimize their formation?
Answer:
The presence of multiple spots on your TLC plate is a clear indication of byproduct formation. The identity of these byproducts depends on the reaction conditions. Here are the most common possibilities:
-
Unreacted 2-Aminoacetophenone: This will typically be a more polar spot (lower Rf) than the N-formylated product due to the presence of the free amino group[4].
-
Dihydropyrazine Dimer: 2-Aminoacetophenone can undergo self-condensation to form a dihydropyrazine derivative. This is a significant potential byproduct, especially under thermal conditions[5].
-
Over-reduction Products: If a reductive formylation method is used (e.g., with formic acid as both a formylating agent and a reductant at high temperatures), the ketone group could be reduced to an alcohol, forming N-(2-hydroxy-2-phenylethyl)formamide.
Minimization and Removal Strategies:
| Byproduct | Formation Conditions | Minimization Strategy | Removal Method |
| Unreacted 2-Aminoacetophenone | Incomplete reaction, improper stoichiometry | Use a slight excess of the formylating agent, ensure sufficient reaction time and temperature. | Column chromatography, recrystallization. |
| Dihydropyrazine Dimer | High temperatures, prolonged reaction times | Maintain careful temperature control, avoid excessive heating. | Column chromatography. |
| N-(2-hydroxy-2-phenylethyl)formamide | Strongly reducing conditions, high temperatures with formic acid | Use milder formylating agents or carefully control the reaction temperature. | Column chromatography. |
Experimental Workflow for Byproduct Analysis
Caption: Workflow for the analysis and identification of byproducts.
Question 4: I am concerned about the potential for side reactions on the aromatic ring. Is this a common issue?
Answer:
The aromatic ring of 2-aminoacetophenone is activated towards electrophilic aromatic substitution by the electron-donating amino group, which is an ortho-, para-director[6]. However, the acetyl group is a deactivating meta-director. The strong activating effect of the amino group generally directs substitution to the positions ortho and para to it (the C3' and C5' positions)[6].
While formylation of the aromatic ring (a Vilsmeier-Haack type reaction) is possible with certain reagents, it is less likely to occur under the standard conditions used for N-formylation with formic acid[6]. The primary site of reactivity for formylation will be the more nucleophilic amino group. Ring formylation would require a more potent electrophilic formylating agent.
Reaction Pathway Diagram
Caption: Primary and potential side reaction pathways.
Summary of Key Byproducts and Identification
| Byproduct Name | Structure | Likely Cause | Identification Method |
| 2-Aminoacetophenone | C₆H₅C(O)CH₂NH₂ | Incomplete Reaction | TLC (lower Rf), ¹H NMR (presence of -NH₂ protons) |
| 2,5-bis(phenylcarbonylmethyl)-dihydropyrazine | Dimer of 2-aminoacetophenone | High Reaction Temperature | Mass Spectrometry (m/z corresponding to the dimer), ¹H and ¹³C NMR |
| N-(2-hydroxy-2-phenylethyl)formamide | C₆H₅CH(OH)CH₂NHCHO | Over-reduction of ketone | Mass Spectrometry (M+2 peak), ¹H NMR (presence of -OH proton and CH-OH signal) |
Conclusion
The synthesis of this compound is a valuable transformation, but it requires careful attention to reaction conditions to minimize byproduct formation. By understanding the potential side reactions, such as self-condensation and incomplete formylation, and by employing appropriate purification techniques, researchers can achieve high yields of the desired product. This guide provides a foundation for troubleshooting common issues, and we encourage you to consult the cited literature for a deeper understanding of the underlying chemical principles.
References
-
ResearchGate. (n.d.). Proposed two step acid catalysed formation of 2-aminoacetophenone from.... ResearchGate. Retrieved from [Link]
-
MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Formamide, N-(2-phenylethyl)-. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines. Google Patents.
-
National Center for Biotechnology Information. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. PMC. Retrieved from [Link]
-
SAGE Journals. (n.d.). Synthesis of N-formylmaleamic acid and some related N-formylamides. SAGE Journals. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines. PMC. Retrieved from [Link]
-
ResearchGate. (2013). Unexpected Route for the Synthesis of N,N-Dialkyl Formamidines Using Phenyl Chloroformate and N,N-Dialkyl Formamides. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). 2-Aminoacetophenone formation through UV-C induced degradation of tryptophan in the presence of riboflavin in model wine: Role of oxygen and transition metals. PubMed. Retrieved from [Link]
- Google Patents. (n.d.). WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide. Google Patents.
-
ResearchGate. (n.d.). Condensation of 2-hydroxy-2'-aminoacetophenone to form a dihydropyrazine. ResearchGate. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]
- 3. US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Formylation Reactions of Ketones
Welcome to the Technical Support Center for the formylation of ketones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during these critical synthetic transformations. Formylation, the introduction of a formyl group (-CHO), is a cornerstone of organic synthesis, yet it presents unique challenges depending on the substrate and chosen methodology. This document provides a structured approach to problem-solving, grounded in mechanistic principles and practical laboratory experience.
Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses common problems encountered during the formylation of ketones. The advice provided is based on established chemical principles and aims to guide you toward a successful reaction outcome.
Q1: My formylation reaction has a very low yield or has failed completely. What are the primary factors to investigate?
Low yields are a frequent issue in organic synthesis.[1][2] A systematic approach to troubleshooting is crucial.[3]
-
Reagent and Solvent Quality: The purity and dryness of your reagents and solvents are paramount.[2]
-
Formylating Agent: Ensure your formylating agent (e.g., DMF, ethyl formate, DMF-DMA) is fresh and has been stored under anhydrous conditions. Many formylating agents are sensitive to moisture and can decompose over time, reducing their effectiveness.[4]
-
Solvents: Use anhydrous solvents. The presence of water can be particularly detrimental in reactions involving strong bases or water-sensitive intermediates.[2]
-
Starting Ketone: Verify the purity of your starting ketone. Impurities can lead to unwanted side reactions.[2]
-
-
Reaction Conditions:
-
Temperature Control: Incorrect or inconsistent reaction temperatures can significantly impact reaction rates and selectivity.[2][4] For exothermic reactions, ensure efficient heat dissipation to prevent the formation of side products.
-
Inert Atmosphere: For reactions that are sensitive to air or moisture, ensure your glassware is properly dried and the reaction is maintained under an inert atmosphere (e.g., nitrogen or argon).[2]
-
-
Stoichiometry: The molar ratio of your ketone, base, and formylating agent is critical. An excess of the formylating agent is often used, but this can sometimes lead to side reactions.[5] It is advisable to perform small-scale trials to determine the optimal stoichiometry for your specific substrate.
Q2: I am observing the formation of multiple products. What are the likely side reactions and how can I minimize them?
Side reactions are a common cause of low yields and purification difficulties. Understanding the potential side reactions for your chosen formylation method is key to mitigating them.
-
Self-Condensation of the Ketone (Aldol Reaction): Under basic conditions, the enolate of your starting ketone can react with another molecule of the ketone, leading to aldol condensation products.
-
Solution: Add the ketone slowly to the base at a low temperature to keep the instantaneous concentration of the enolate low.
-
-
Diformylation: If your ketone has two acidic α-hydrogens, diformylation can occur, especially with a large excess of the formylating agent.[6]
-
Solution: Carefully control the stoichiometry of the formylating agent. Using a slight excess (e.g., 1.1 equivalents) can favor mono-formylation. Monitoring the reaction by TLC or LC-MS can help you stop the reaction at the optimal time.[6]
-
-
Methylation (with DMF-DMA): N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is a potent methylating agent, particularly for functional groups like phenols, carboxylic acids, and thiols.[4]
-
Solution: Running the reaction at a lower temperature may favor formylation over methylation.[4] If your substrate contains sensitive functional groups, consider protecting them before the formylation reaction.
-
-
Polymerization/Resin Formation: Phenolic substrates, in particular, can be prone to polymerization under certain acidic or basic conditions, especially when using formaldehyde equivalents.[6]
-
Solution: Optimize the reaction temperature, keeping it as low as is effective for the formylation.[6] Minimizing the reaction time is also crucial.
-
Q3: My formylation of an unsymmetrical ketone is not regioselective. How can I control which α-carbon is formylated?
The regioselectivity of ketone formylation is determined by which enolate is formed: the kinetic or the thermodynamic enolate.[7][8]
-
Kinetic vs. Thermodynamic Control:
-
Kinetic Enolate (Less Substituted): Formed faster and under irreversible conditions. To favor the kinetic enolate, use a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) in a polar aprotic solvent like THF.[7][9]
-
Thermodynamic Enolate (More Substituted): More stable and formed under reversible conditions. To favor the thermodynamic enolate, use a smaller, stronger base like potassium tert-butoxide in a protic solvent like tert-butanol at a higher temperature.[7]
-
A novel method for the kinetic formylation of ketone enolates uses 2,2,2-trifluoroethyl formate (TFEF), which reacts rapidly at -78 °C with preformed ketone enolates, allowing for the formylation of the more substituted α-carbon with a reversal of the classical Claisen regioselectivity.[10]
Section 2: Method-Specific Troubleshooting Guides
This section provides detailed troubleshooting advice for common formylation methods.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds, and can also be applied to ketones.[11][12][13] The reaction involves the in-situ formation of the Vilsmeier reagent (a chloroiminium salt) from DMF and a halogenating agent like phosphorus oxychloride (POCl₃).[5][14]
Q: My Vilsmeier-Haack reaction is not working. What should I check?
-
Vilsmeier Reagent Formation: The success of the reaction hinges on the efficient formation of the Vilsmeier reagent.
-
Substrate Reactivity: The Vilsmeier-Haack reaction is an electrophilic substitution.
-
Action: Electron-donating groups on the substrate will increase its reactivity. Electron-withdrawing groups will decrease reactivity and may require harsher reaction conditions.
-
-
Hydrolysis: The final step of the reaction is the hydrolysis of an iminium intermediate to the aldehyde.
-
Action: Ensure the pH is appropriate for the hydrolysis to proceed to completion.[5]
-
Troubleshooting Workflow for Vilsmeier-Haack Reactions
Caption: A logical workflow for troubleshooting low yields in Vilsmeier-Haack reactions.
Formylation with DMF-DMA
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is a versatile and effective formylating agent for compounds with active methylene groups, such as ketones.[4] The reaction typically proceeds through a nucleophilic attack on the central carbon of DMF-DMA, followed by the elimination of methanol to form an enamine.[4]
Q: My formylation with DMF-DMA is giving a low yield. What are the key parameters to optimize?
| Parameter | Recommendation | Rationale |
| Temperature | Optimize through small-scale trials. Can range from 15-30 °C to 150-200 °C.[4] | The optimal temperature is highly substrate-dependent. Higher temperatures can increase the reaction rate but may also promote side reactions like methylation or thermal decomposition.[4] |
| Solvent | Can be run neat or with an anhydrous solvent (e.g., toluene, xylene).[4] | The choice of solvent can influence reaction efficiency. Running the reaction neat is often effective. |
| Stoichiometry | Use a slight excess of DMF-DMA (typically 1.1 to 1.5 equivalents).[4] | Ensures complete consumption of the starting ketone. A large excess can lead to side reactions. |
| Moisture | Strict exclusion of water. | DMF-DMA is sensitive to moisture and will decompose, reducing its effectiveness.[4] |
General Reaction Mechanism with DMF-DMA
Caption: Simplified mechanism for the formylation of a ketone with DMF-DMA.
Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[15][16] It is a variation of the aldol condensation.[17]
Q: I am having trouble with my Claisen-Schmidt condensation. What are some common issues?
-
Formation of Byproducts: If both carbonyl compounds have α-hydrogens, a mixture of up to four products can be formed.[16]
-
Solution: The Claisen-Schmidt reaction is most successful when one of the carbonyl partners has no α-hydrogens (e.g., benzaldehyde).
-
-
Reaction Stalling: The reaction may not go to completion.
-
Solution: Ensure a sufficiently strong base (e.g., NaOH, KOH) is used to generate the enolate.[17] The reaction often benefits from an excess of the non-enolizable aldehyde.
-
-
Product Precipitation: The desired product often precipitates from the reaction mixture, which can drive the equilibrium toward the product.[16]
-
Action: If the product does not precipitate, cooling the reaction mixture in an ice bath may induce crystallization.[17]
-
Section 3: Experimental Protocols
The following are general protocols. Optimal conditions may vary depending on the specific substrate.
Protocol 1: General Procedure for Formylation of a Ketone using DMF-DMA
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone (1 equivalent).
-
Solvent Addition (Optional): If using a solvent, add an appropriate anhydrous solvent (e.g., toluene, xylene). The reaction can also be run neat.[4]
-
Inert Atmosphere: Place the flask under an inert atmosphere (e.g., nitrogen).[4]
-
Reagent Addition: Add N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) (typically 1.1 to 1.5 equivalents) to the reaction mixture.[4]
-
Reaction Conditions: Stir the reaction mixture at the desired temperature. The optimal temperature should be determined empirically and can range from room temperature to the reflux temperature of the solvent.[4]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can then be purified by distillation or chromatography.
Protocol 2: General Procedure for Vilsmeier-Haack Formylation
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents). Cool the flask to 0°C in an ice bath.
-
Add phosphorus oxychloride (POCl₃, 1.1-1.5 equivalents) dropwise to the cooled DMF.
-
After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.[5]
-
Formylation Reaction: Dissolve the ketone substrate (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.[5]
-
After the addition, allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.
-
Hydrolysis and Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a base (e.g., sodium hydroxide solution) until the desired product precipitates or can be extracted.
-
If the product precipitates, collect the solid by filtration, wash with cold water, and dry. If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[5]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by chromatography.
Section 4: Purification of Formylated Ketones
The purification of the resulting β-keto aldehydes can be challenging due to their potential instability.
Q: My formylated ketone is difficult to purify. What techniques can I use?
-
Distillation: For thermally stable and relatively volatile products, distillation under reduced pressure can be an effective purification method.
-
Chromatography: Column chromatography on silica gel is a common method. However, β-keto aldehydes can be sensitive to the acidic nature of silica gel.
-
Tip: Consider using deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent) to minimize product decomposition.
-
-
Bisulfite Adduct Formation: Aldehydes and some reactive ketones can be purified by forming a water-soluble bisulfite adduct.[18][19][20]
-
Procedure: The crude product is treated with a saturated aqueous solution of sodium bisulfite. The resulting adduct can be separated from non-aldehydic impurities by extraction. The aldehyde can then be regenerated by treating the aqueous layer with a base (e.g., NaOH).[18]
-
References
-
Zayia, G. H. (1999). First General Method for Direct Formylation of Kinetically-Generated Ketone Enolates. Org. Lett., 1(6), 989-991. [Link]
-
Fiveable. (n.d.). Keto-enol tautomerism. In Organic Chemistry II Class Notes. [Link]
-
Wikipedia. (2023, December 29). Enol. [Link]
-
University of Calgary. (n.d.). Enol Content and Enolization. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. [Link]
-
Chemistry Steps. (n.d.). Keto Enol Tautomerization. [Link]
-
Schwarzenbach, G., & Felder, E. (1944). STUDIES ON ENOL TITRATION. II. ENOL CONTENTS OF SOME KETONES AND ESTERS IN THE PRESENCE OF METHANOL. The Journal of Organic Chemistry, 9(6), 544-551. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
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Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. [Link]
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Semantic Scholar. (n.d.). Direct Deoxygenative Formylation of Ketones with Titanium. [Link]
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Brindle, C. S., Boucher, M. M., Furigay, M. H., & Quach, P. K. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of visualized experiments : JoVE, (134), 57357. [Link]
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University of Missouri–St. Louis. (n.d.). Claisen-Schmidt Condensation. [Link]
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Wikipedia. (2023, November 28). Vilsmeier–Haack reaction. [Link]
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ResearchGate. (n.d.). The formylation of ketones. [Link]
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NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]
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ResearchGate. (n.d.). DMF Dimethyl Acetal as Carbon Source for α-Methylation of Ketones: A Hydrogenation-Hydrogenolysis Strategy of Enaminones. [Link]
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Wikipedia. (2023, October 29). Claisen–Schmidt condensation. [Link]
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J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. [Link]
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PraxiLabs. (n.d.). Claisen Schimdt Reaction (Mixed Aldol Condensation). [Link]
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Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References. [Link]
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ResearchGate. (n.d.). Formylation of alkyl cyanofurylmethanphosphonates at the active methylene group. [Link]
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ResearchGate. (n.d.). Regioselective alkylation of unsymmetrical ketones a Conventional... [Link]
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Wikipedia. (2023, November 13). Formylation. [Link]
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Organic Chemistry Portal. (n.d.). Preparation of Unsymmetrical Ketones from Tosylhydrazones and Aromatic Aldehydes via Formyl C-H Bond Insertion. [Link]
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ResearchGate. (n.d.). Claisen‐Schmidt Condensation and Domino Claisen‐Schmidt Condensation ‐ Michael Addition of 16‐Formyl Steroids in the Presence of Switchable Polarity Solvents. [Link]
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Hu, B., Zhang, Y., Wang, T., Zhang, W., & Zhang, Y. (2022). Direct Deoxygenative Formylation of Ketones with Titanium. Organic Letters, 24(23), 4234–4239. [Link]
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List, B. (2010). Direct Asymmetric Alkylation of Ketones: Still Unconquered. Israel Journal of Chemistry, 50(5‐6), 643-649. [Link]
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Muzart, J. (2021). A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants. Molecules, 26(22), 6939. [Link]
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Scaggs, J. E., & Deibler, K. D. (2013). Formylation of Amines. Organic reactions, 1-38. [Link]
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Semantic Scholar. (n.d.). Preparation of unsymmetrical ketones from tosylhydrazones and aromatic aldehydes via formyl C-H bond insertion. [Link]
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ResearchGate. (n.d.). Formylation without catalyst and solvent at 80 degrees C. [Link]
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Kostakis, I. K., & Pouli, N. (2005). Reactions of 3-formylchromone with active methylene and methyl compounds and some subsequent reactions of the resulting condensation products. Mini reviews in organic chemistry, 2(1), 65-74. [Link]
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Colacino, E., Porcheddu, A., & Delogu, F. (2021). N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry. Molecules, 26(11), 3333. [Link]
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Kostakis, I. K., & Pouli, N. (2005). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. Mini-Reviews in Organic Chemistry, 2(1), 65-74. [Link]
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EaseToLearn.com. (n.d.). Active methylene compounds. [Link]
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Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. [Link]
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NC State University Libraries. (n.d.). Chapter 19 – Aldehydes and Ketones: Nucleophilic Addition Reactions Solutions to Problems. [Link]
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Technical Support Center: Amine Formylation with Formic Acid
A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for amine formylation using formic acid. This guide is designed to provide in-depth troubleshooting advice and address frequently asked questions (FAQs) encountered during this common yet sometimes challenging synthetic transformation. As Senior Application Scientists, we have compiled this resource based on both fundamental chemical principles and practical laboratory experience to help you navigate the complexities of your experiments and achieve optimal results.
I. Frequently Asked Questions (FAQs)
This section addresses common questions about the side reactions and mechanistic nuances of formic acid in amine formylation.
Q1: What is the primary role of formic acid in amine formylation?
Formic acid serves a dual purpose in many formylation reactions. Primarily, it is the formylating agent , providing the formyl group (-CHO) that is transferred to the amine. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of formic acid, followed by the elimination of a water molecule to form the N-formyl product.[1][2]
In certain named reactions, such as the Eschweiler-Clarke reaction and the Leuckart-Wallach reaction , formic acid also acts as a reducing agent , specifically a hydride donor.[3][4] In these reductive amination processes, an iminium ion intermediate is formed, which is then reduced by the formate anion.[4][5]
Q2: What are the most common side reactions observed during amine formylation with formic acid?
Several side reactions can occur, leading to reduced yields and the formation of impurities. The most prevalent include:
-
Over-methylation (in Eschweiler-Clarke type reactions): While the Eschweiler-Clarke reaction is designed for methylation, incomplete reaction or improper stoichiometry can lead to a mixture of mono- and di-methylated products when starting with a primary amine.[6][7]
-
N-formyl-N-methylformamide formation: In some cases, particularly with methylamines, the formation of N-methylformamide (NMF) can be followed by a subsequent formylation to yield N-formyl-N-methylformamide.[8][9][10][11]
-
Decarbonylation of Formic Acid: At elevated temperatures, formic acid can decompose into carbon monoxide (CO) and water.[12][13][14] This not only consumes the formylating agent but can also lead to undesired carbonylation side products if a suitable catalyst is present.[15]
-
Dehydration of Formic Acid: Formic acid can also decompose into carbon dioxide (CO2) and hydrogen (H2).[16]
-
O-Formylation: If the amine substrate also contains a hydroxyl group, competitive O-formylation can occur, leading to a mixture of products.[17][18]
-
Polymerization/Resin Formation: Phenolic substrates, in particular, can be prone to polymerization under acidic conditions and higher temperatures.[18]
Q3: How does temperature influence the outcome of the reaction and the prevalence of side reactions?
Temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also promote undesirable side reactions.[17]
-
Increased Decarbonylation: Elevated temperatures significantly favor the decomposition of formic acid.[12]
-
Polymerization: For sensitive substrates like phenols, higher temperatures can accelerate polymerization and resin formation.[18]
-
Leuckart-Wallach Reaction: This reaction often requires high temperatures (typically >160 °C), which can also lead to the formation of byproducts.[4][19][20]
It is crucial to find the optimal temperature that allows for a reasonable reaction rate while minimizing side product formation. Monitoring the reaction closely using techniques like TLC or LC-MS is highly recommended.[17]
Q4: Can the concentration of formic acid affect the reaction?
Yes, the concentration of formic acid is a key factor. Using a large excess of formic acid, especially under reflux, can sometimes lead to very low yields of the desired product.[21][22] It is often more effective to use a stoichiometric amount or a slight excess of formic acid and to remove the water byproduct, for instance, by using a Dean-Stark trap with a suitable solvent like toluene.[2][21][23]
Q5: Are there any catalysts that can improve the efficiency and selectivity of N-formylation with formic acid?
Several catalysts have been shown to improve the N-formylation of amines with formic acid. These include:
-
Iodine: A catalytic amount of molecular iodine can effectively promote the N-formylation of a wide variety of amines under solvent-free conditions.[24] The proposed mechanism involves the in-situ generation of HI, which protonates the formic acid, making it more susceptible to nucleophilic attack by the amine.[24]
-
Zinc Oxide (ZnO): ZnO has been reported as an efficient, reusable catalyst for N-formylation under solvent-free conditions.[22]
-
Solid Acid Catalysts: Various solid acid catalysts, such as silica-supported sulfuric acid and sulfated tungstate, have been employed to facilitate the reaction, often offering advantages in terms of ease of separation and catalyst recycling.[25][26]
II. Troubleshooting Guides
This section provides structured guidance for diagnosing and resolving common experimental issues.
Guide 1: Low Yield of the Desired N-Formyl Product
A low yield of the target product is a frequent challenge. The following workflow can help identify and address the root cause.
Troubleshooting Workflow for Low Reaction Yield
Caption: Troubleshooting workflow for low reaction yield.
Detailed Troubleshooting Steps for Low Yield:
-
Reagent Quality:
-
Problem: Impurities in the amine or formic acid can interfere with the reaction. Water is a common culprit that can hydrolyze intermediates or reagents.
-
Solution: Ensure the amine is pure and dry. Use a fresh bottle of formic acid or titrate it to determine its exact concentration. Dry solvents thoroughly if the reaction is not performed neat.
-
-
Stoichiometry of Formic Acid:
-
Reaction Temperature:
-
Problem: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to the decomposition of formic acid or the substrate.[17][18]
-
Solution: Monitor the reaction at a moderate temperature (e.g., 60-80 °C) and adjust as needed based on TLC or LC-MS analysis. For thermally sensitive substrates, consider running the reaction at a lower temperature for a longer duration.
-
-
Water Removal:
-
Problem: The formylation of an amine with formic acid is a condensation reaction that produces water.[2] According to Le Chatelier's principle, the presence of water can shift the equilibrium back towards the starting materials.
-
Solution: If running the reaction in a solvent like toluene, use a Dean-Stark apparatus to azeotropically remove the water as it is formed.[21][23]
-
-
Catalyst Addition:
Guide 2: Formation of Significant Byproducts
The presence of unexpected spots on a TLC plate or peaks in an LC-MS spectrum indicates the formation of side products.
Decision Tree for Addressing Side Product Formation
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Technical Support Center: Synthesis and Impurity Characterization of N-(2-Oxo-2-phenylethyl)formamide
Welcome to the technical support guide for the synthesis and analysis of N-(2-Oxo-2-phenylethyl)formamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying and characterizing process-related impurities. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental observations and choices, ensuring a robust and reliable analytical strategy.
Section 1: Synthesis Fundamentals & Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis and initial analysis of this compound, providing a foundational understanding for impurity troubleshooting.
Q1: What is the most common and direct synthetic route for this compound and what immediate side products should I anticipate?
The most prevalent laboratory-scale synthesis involves the direct formylation of 2-amino-1-phenylethanone (also known as α-aminoacetophenone), which is typically available as a hydrochloride salt. The reaction is an N-acylation where the primary amine is converted to a secondary formamide. A common method is the use of formic acid, often with a dehydrating agent or under conditions that remove water.[1]
A key challenge in this synthesis is the inherent reactivity of the starting material, 2-amino-1-phenylethanone. It possesses both a nucleophilic amine and an electrophilic ketone, making it susceptible to self-condensation. Under basic or even neutral conditions, two molecules can react to form 2,5-diphenylpyrazine, a common impurity that is significantly less polar than the desired product.
Caption: Primary synthesis route and major anticipated impurities.
Q2: I'm developing an HPLC method for in-process control. What are the critical parameters for separating the product from its key impurities?
A robust reversed-phase HPLC (RP-HPLC) method is essential. The significant polarity difference between the starting material (highly polar), the product (intermediate polarity), and the potential dimerization impurity (non-polar) makes a gradient elution highly effective.
-
Column: A C18 stationary phase (e.g., 150 x 4.6 mm, 3.5 or 5 µm particle size) is a reliable starting point.
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid or phosphoric acid. Formic acid is MS-compatible.[2]
-
Mobile Phase B: Acetonitrile or Methanol with the same modifier.
-
-
Elution Profile: A gradient from high aqueous content (e.g., 95% A) to high organic content (e.g., 95% B) will ensure the elution of all components. The polar starting material will elute early, followed by the product, and the non-polar dimer will elute late in the gradient.
-
Detection: UV detection at a wavelength where all compounds have reasonable absorbance, such as 220 nm or 254 nm, is recommended.[3]
Q3: How can I unequivocally confirm the chemical structure of my synthesized this compound?
Multi-technique spectroscopic analysis is required for definitive structural confirmation.
-
Mass Spectrometry (MS): Use LC-MS with electrospray ionization (ESI) in positive mode. You should observe the protonated molecule [M+H]⁺ at m/z 164.1. The molecular formula is C₉H₉NO₂ and the molecular weight is 163.17 g/mol .[4]
-
¹H NMR Spectroscopy: In a solvent like CDCl₃, you should expect to see:
-
A singlet or doublet for the formyl proton (CHO) around 8.2 ppm.
-
A doublet for the methylene protons (CH₂) adjacent to the nitrogen, likely around 4.5-4.8 ppm.
-
A multiplet for the aromatic protons of the phenyl ring between 7.4-8.0 ppm.
-
-
FT-IR Spectroscopy: Look for characteristic absorption bands:
-
Amide N-H stretch (~3300 cm⁻¹).
-
Aromatic C-H stretch (~3100-3000 cm⁻¹).
-
Ketone C=O stretch (~1700 cm⁻¹).
-
Amide C=O stretch (Amide I band) (~1660-1680 cm⁻¹).
-
Section 2: Troubleshooting Guide for Impurity Identification
This section provides a scenario-based approach to identifying unknown peaks in your analytical chromatograms.
Scenario 1: An unknown peak with a mass of m/z 136.1 [M+H]⁺ is consistently present in my reaction mixture.
-
Causality Analysis: A mass of 136.1 corresponds to the molecular formula C₈H₁₀NO⁺. This is the exact mass of the protonated starting material, 2-amino-1-phenylethanone. Its presence indicates an incomplete formylation reaction.
-
Troubleshooting & Resolution:
-
Confirm Identity: Perform a spiking study. Add a small amount of the 2-amino-1-phenylethanone starting material to your sample and re-inject. If the peak area of the unknown increases proportionally, its identity is confirmed.
-
Optimize Reaction Conditions: To drive the reaction to completion, consider increasing the equivalents of the formylating agent, extending the reaction time, or moderately increasing the temperature. If using formic acid, employing a Dean-Stark trap to remove the water byproduct can also improve yield.[1]
-
Scenario 2: My LC-MS analysis shows a late-eluting peak with an [M+H]⁺ of m/z 233.1.
-
Causality Analysis: This mass corresponds to the molecular formula C₁₆H₁₃N₂⁺. This is consistent with the structure of 2,5-diphenylpyrazine, the self-condensation product of the starting material. Its late elution time on a reversed-phase column confirms its significantly lower polarity compared to the main product.
-
Troubleshooting & Resolution:
-
Isolate and Characterize: If the impurity level is significant, use preparative HPLC to isolate a sufficient quantity for full NMR characterization to confirm the symmetric structure.
-
Control Reaction pH: The formation of this impurity is often base-catalyzed. Ensure the reaction mixture does not become basic. If starting with the hydrochloride salt of the amine, the reaction will be slightly acidic, which helps suppress this side reaction. Avoid adding strong bases to free the amine in situ before formylation.
-
Scenario 3: I have detected an impurity with the same mass as my product (m/z 164.1) but with a slightly different retention time.
-
Causality Analysis: This indicates the presence of a structural isomer. A plausible isomer is N-(1-oxo-1-phenylpropan-2-yl)formamide , which could arise if the starting material contained isomeric impurities. Another possibility, though less common, is a rearranged product.
-
Troubleshooting & Resolution:
-
High-Resolution Mass Spectrometry (HRMS): Confirm that the molecular formula is identical to the product.
-
NMR Spectroscopy: Isolate the impurity. The key differentiator in the ¹H NMR spectrum would be the signals for the aliphatic protons. An isomer would show a different splitting pattern and chemical shift compared to the clean doublet of the product's -CH₂- group.
-
Analyze Starting Materials: Scrutinize the purity of the initial 2-amino-1-phenylethanone. Isomeric impurities in the starting material are a common source of isomeric final products.[5]
-
Caption: Troubleshooting workflow for unknown impurity identification.
Section 3: Standardized Analytical Protocols
These protocols provide a validated starting point for your analytical work. Always perform system suitability tests before sample analysis.
Protocol 1: RP-HPLC Method for Purity Assessment
| Parameter | Specification | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard phase for good retention and separation of aromatic compounds. |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water | Provides acidic pH to ensure sharp peaks for amines and amides. |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile | Strong organic solvent for eluting non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Adjust based on sample concentration and detector sensitivity. |
| Detection | UV at 254 nm | Good absorbance for the phenyl ketone chromophore. |
| Gradient | 0-2 min: 5% B | Hold for equilibration. |
| 2-15 min: 5% to 95% B | Linear gradient to separate compounds of varying polarity. | |
| 15-18 min: 95% B | Hold to elute any highly non-polar species. | |
| 18-20 min: 95% to 5% B | Return to initial conditions. | |
| 20-25 min: 5% B | Column re-equilibration. |
Protocol 2: Isolation of an Unknown Impurity via Preparative HPLC
-
Method Development: Optimize the analytical HPLC method for the best possible separation (resolution) between the impurity and the main peak. It may be necessary to use a shallower gradient.
-
Scale-Up: Transfer the method to a preparative HPLC system with a larger column of the same stationary phase. Adjust the flow rate and injection volume according to the column dimensions.
-
Fraction Collection: Set the fraction collector to trigger based on the UV signal of the target impurity peak.
-
Purity Analysis: Analyze the collected fractions using the original analytical HPLC method to confirm purity.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporator) at a low temperature to prevent degradation.
-
Structure Elucidation: Submit the isolated, dried material for analysis by NMR, HRMS, and FT-IR.
References
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033944). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 140995, Formamide, N-(2-phenylethyl)-. Retrieved from [Link]
-
NIST. (n.d.). Formamide, N-(2-phenylethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). EI‐MS spectra of A) N‐(2‐phenylethyl)formamide (46)... [Image]. Retrieved from [Link]
-
NIST. (n.d.). Formamide. In NIST Chemistry WebBook. Retrieved from [Link]
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Kunalan, V., & Kerr, W. J. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Journal of Forensic Sciences, 54(4), 855-863. Retrieved from [Link]
- Varghese, V., & Varghese, H. (2004). Method for the synthesis of substituted formylamines and substituted amines. U.S. Patent No. 8,329,948 B2. Washington, DC: U.S. Patent and Trademark Office.
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NIST. (n.d.). Formamide, N-(2-phenylethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Formamide, N-ethyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Naidu, A. A., & Sharma, G. V. R. (2017). Synthesis of Novel Impurities in 2-(2-(4-Fluorophenyl)-2-Oxo-1-Phenylethyl)-4-Methyl-3-Oxo-N-Phenylpentanamide; An Atorvastatin Intermediate. Organic Communications, 10(4), 1-10. Retrieved from [Link]
-
NIST. (n.d.). Formamide, N-(2-phenylethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
S. Flora, et al. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Pharmaceuticals, 16(5), 747. Retrieved from [Link]
-
Naidu, A. A., & Sharma, G. V. R. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate. ResearchGate. Retrieved from [Link]
-
Dick, A. D., & shamp, M. A. (2012). Formylation of Amines. ACS Catalysis, 2(10), 2093-2104. Retrieved from [Link]
-
Baksam, V. K., et al. (2022). A Critical N-Nitrosamine Impurity of Anticoagulant Drug, Rivaroxaban: Synthesis, Characterization, Development of LC–MS/MS Method for Nanogram Level Quantification. Journal of Pharmaceutical and Biomedical Analysis, 210, 114567. Retrieved from [Link]
-
Iqubal, M. A., et al. (2020). A typical HPLC chromatogram of products formation when formamide was heated at 160 °C for 24 h in the presence of NiFe2O4. ResearchGate. Retrieved from [Link]
-
Ali, A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Catalysts, 13(2), 295. Retrieved from [Link]
-
Davis, B. B., & Baillie, T. A. (1995). Characterization of novel isocyanate-derived metabolites of the formamide N-formylamphetamine with the combined use of electrospray mass spectrometry and stable isotope methodology. Chemical Research in Toxicology, 8(6), 891–899. Retrieved from [Link]
-
Naderi, F., et al. (2014). Determination of phenylethyl alcohol by reversed- phase high-performance liquid chromatography (RP- HPLC) in Budesonide. Journal of Medicinal Plants Research, 8(1), 1-5. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 97904, N-(1-phenylethyl)formamide. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectra of 2-phenylethylamine with host cone-3... [Image]. Retrieved from [Link]
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Technical Support Center: Advanced Solutions for N-Formylation of Phenacylamines
Introduction: Navigating the Challenges of Phenacylamine Formylation
Phenacylamines, or α-amino ketones, are pivotal structural motifs in medicinal chemistry and pharmaceutical development. Their N-formylated derivatives serve as crucial intermediates in the synthesis of various heterocyclic compounds, including oxazoles, imidazoles, and other pharmacologically active molecules.[1][2] However, the formylation of these substrates is not always straightforward. Traditional methods, such as using formic acid with acetic anhydride, can be harsh, require strictly anhydrous conditions, and may lead to undesirable side reactions or racemization of chiral centers.[3][4]
This technical support guide is designed for researchers, scientists, and drug development professionals who are seeking robust and reliable alternatives for the N-formylation of phenacylamines. We will explore a range of modern reagents, providing detailed troubleshooting guides in a practical question-and-answer format, step-by-step protocols, and a comparative analysis to help you select the optimal method for your specific application.
Frequently Asked Questions (FAQs)
Q1: Why should I consider alternatives to the classic formic acid/acetic anhydride method?
A1: While effective, the in-situ generation of acetic formic anhydride (AFA) has several drawbacks.[2][5] The reagent is highly sensitive to moisture, can be difficult to store, and the reaction conditions can be too harsh for sensitive substrates, potentially leading to side-product formation or degradation.[4] Moreover, for α-amino acid derivatives, there is a risk of racemization.[2] Alternative reagents often offer milder reaction conditions, greater functional group tolerance, improved yields, and simpler workup procedures.[3][6]
Q2: What are the most common and effective alternative formylating reagents for phenacylamines?
A2: Several excellent alternatives exist, each with its own set of advantages. The most prominent include:
-
Ethyl Formate: A mild, cost-effective, and readily available reagent.[7][8]
-
N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA): A highly reactive and versatile reagent, particularly effective for less nucleophilic amines.[9][10]
-
Cyanomethyl Formate: A potent formylating agent that operates under mild conditions, often used to preserve stereochemical integrity.[1]
-
Enzyme-Catalyzed Formylation: A green chemistry approach using lipases that offers high selectivity under exceptionally mild conditions.[6][11]
-
Solid-Supported Reagents: Catalysts like sulfonic acid functionalized magnetic nanoparticles offer easy separation and recyclability, aligning with green chemistry principles.[12]
Q3: How do I choose the best alternative reagent for my specific phenacylamine substrate?
A3: The choice depends on several factors: the nucleophilicity of the amine, the presence of other sensitive functional groups, scalability, and cost. For simple, robust phenacylamines, ethyl formate is a good starting point. For substrates with acid-sensitive groups or chiral centers, an enzymatic approach or cyanomethyl formate might be more suitable. For less reactive amines, the higher reactivity of DMF-DMA is advantageous. The workflow diagram below can help guide your decision-making process.
Caption: Decision workflow for selecting a formylation reagent.
Reagent-Specific Troubleshooting Guides
Ethyl Formate
Ethyl formate is an excellent, mild formylating agent, but its reactions can sometimes be slow or incomplete.[7]
Q: My reaction with ethyl formate is stalling and giving low yields. What's going wrong?
A: This is a common issue and usually relates to the reaction equilibrium. The formylation of an amine with ethyl formate produces ethanol as a byproduct. The reaction is reversible, so as ethanol concentration builds up, the reverse reaction can become significant.
-
Troubleshooting Steps:
-
Use Excess Reagent: Use ethyl formate as the solvent or in large excess to push the equilibrium towards the product side.[8]
-
Remove Byproduct: If feasible for your setup, perform the reaction at a temperature that allows for the slow removal of the lower-boiling ethanol byproduct by distillation.
-
Increase Temperature: Heating the reaction mixture, typically to reflux, can increase the reaction rate. A catalyst- and solvent-free approach at 60 °C has proven effective for a range of amines.[7][8]
-
Consider a Catalyst: While often run neat, some protocols benefit from a catalyst. Immobilized NaHSO₄·H₂O on activated charcoal has been shown to promote N-formylation with ethyl formate efficiently.[7]
-
Q: I'm observing side products. How can I improve selectivity?
A: Side product formation is less common with ethyl formate due to its mild nature, but can occur with complex substrates.
-
Troubleshooting Steps:
-
Lower the Temperature: If you are running the reaction at a high temperature, try reducing it to minimize potential side reactions.
-
Biocatalysis: For highly sensitive substrates, switching to a lipase-catalyzed reaction using ethyl formate can dramatically improve selectivity. Enzymes like Candida antarctica lipase B (CAL-B) provide excellent yields under very mild conditions (e.g., room temperature).[6][11]
-
N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)
DMF-DMA is a powerful reagent that formylates a wide range of nucleophiles, including amines with low reactivity.[9][10] Its high reactivity, however, requires careful handling and optimization.
Q: My reaction with DMF-DMA is sluggish or fails to go to completion. What should I check?
A: Several factors can impede the performance of DMF-DMA.
-
Troubleshooting Steps:
-
Reagent Quality: DMF-DMA is highly sensitive to moisture.[9] Use a fresh bottle or a properly stored aliquot. Ensure your glassware is rigorously dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Choice: The reaction can be run neat or in an anhydrous solvent like toluene or xylene.[9] Ensure your solvent is truly anhydrous.
-
Temperature Optimization: While some reactions proceed at room temperature, many require heating. The optimal temperature can range from 15 °C to 200 °C and must be determined empirically for your specific substrate.[9]
-
Check for Competing Reactions: If your substrate contains other nucleophilic groups like phenols or carboxylic acids, DMF-DMA can also act as a methylating agent, consuming the reagent.[9]
-
Q: I'm having difficulty purifying my product and suspect methylation side products. How can I avoid this?
A: Methylation is a known competing reaction with DMF-DMA, especially with substrates containing acidic protons (-OH, -COOH, -SH).[9]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Methylation often has a higher activation energy than formylation. Running the reaction at a lower temperature may favor the desired formylation pathway.[9]
-
Protecting Groups: If possible, protect susceptible functional groups before carrying out the formylation.
-
Stoichiometry Control: Use a minimal excess of DMF-DMA (e.g., 1.1 equivalents) to reduce the likelihood of side reactions once the primary amine has been consumed.
-
Caption: General mechanism of amine formylation using DMF-DMA.[9]
Comparative Data of Alternative Reagents
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Ethyl Formate | Neat or solvent, 60°C to reflux[8] | Low cost, mild, readily available, low toxicity of byproducts (ethanol). | Can be slow, equilibrium may limit conversion.[7] |
| DMF-DMA | Neat or anhydrous solvent (toluene), RT to 150°C+[9] | Highly reactive, effective for hindered/deactivated amines. | Moisture sensitive, can act as a methylating agent, requires anhydrous conditions.[9] |
| Cyanomethyl Formate | Aprotic solvent (e.g., THF), RT | Mild conditions, good for chiral substrates (no racemization reported), high yields.[1][2] | Reagent is less common and more expensive. |
| Enzymatic (Lipase) | Organic solvent, RT, with Ethyl Formate[6] | Extremely mild, highly selective, environmentally friendly, catalyst is recyclable. | Slower reaction times, enzyme cost may be a factor for large scale.[11] |
| Solid Acid Catalyst | Solvent-free or solvent, 70°C, with Formic Acid[1][12] | Catalyst is reusable and easily separated, environmentally friendly ("green"). | Requires formic acid as the formyl source, may not be suitable for all substrates. |
Detailed Experimental Protocols
Protocol 1: N-Formylation using Ethyl Formate (Solvent-Free)
This protocol is adapted from a general procedure for the formylation of amines.[8]
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenacylamine (5.0 mmol, 1.0 equiv).
-
Reagent Addition: Add ethyl formate (15.0 mmol, 3.0 equiv).
-
Reaction Conditions: Heat the mixture to 60 °C in an oil bath and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed (typically 2-6 hours), cool the reaction mixture to room temperature.
-
Purification: Remove the excess ethyl formate and ethanol byproduct under reduced pressure using a rotary evaporator. The resulting crude N-formyl phenacylamine can often be used without further purification or can be purified by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient).
Protocol 2: N-Formylation using DMF-DMA
This protocol is a general methodology for formylation using DMF-DMA.[9]
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add the phenacylamine (1.0 equiv).
-
Solvent/Reagent Addition: Add anhydrous toluene (approx. 0.5 M concentration relative to the amine). Add N,N-Dimethylformamide Dimethyl Acetal (1.2 equiv) to the reaction mixture via syringe.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (start with 80 °C and optimize as needed). Monitor the progress of the reaction by TLC or GC analysis.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Purification: Remove the solvent and volatile byproducts under reduced pressure. The residue can be purified by silica gel chromatography to yield the pure N-formylated product.
Safety Note: Always handle formylating agents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[13][14][15] DMF-DMA is moisture-sensitive and can decompose; handle under an inert atmosphere.[9]
References
- An In-depth Technical Guide to the Safe Handling of Highly Reactive Formylating Agents. Benchchem.
-
Gerack, C. J., & McElwee-White, L. (2014). Formylation of Amines. Molecules, 19(6), 7689-7713. Available at: [Link]
-
N‐Formylation of Amines Utilizing CO2 by a Heterogeneous Metal-Organic Framework Supported Single-Site Cobalt. Chemistry – An Asian Journal, 17(20). Available at: [Link]
-
Kim, J., Lee, S., & Hong, S. H. (2021). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. Nanomaterials, 11(8), 2101. Available at: [Link]
-
Kumar, R., Sharma, G., & Singh, B. (2021). Efficient N-formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst. New Journal of Chemistry, 45(1), 173-181. Available at: [Link]
-
Proposed mechanism for N-formylation of amines using formic acid/ethyl formate. ResearchGate. Available at: [Link]
-
Dawane, B. S., et al. (2011). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Archives of Applied Science Research, 3(3), 246-251. Available at: [Link]
-
Zhao, C., et al. (2023). N-Formylation of Amines with CO2 by Inorganic Ligand Support Ni Catalyst. SSRN. Available at: [Link]
-
Formylation of Amines. ResearchGate. Available at: [Link]
- A Comparative Guide to Classical and Modern Formylation Techniques. Benchchem.
-
Kim, J. G., & Jang, D. O. (2000). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 21(9), 855-856. Available at: [Link]
-
Formylation. Wikipedia. Available at: [Link]
- Technical Support Center: Optimizing Formylation Reactions with N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA). Benchchem.
-
Lee, Y., & Yoshi-i, T. (2013). Mild and convenient N-formylation protocol in water-containing solvents. Tetrahedron Letters, 54(12), 1545-1547. Available at: [Link]
-
Hansen, T. V., & Skattebøl, L. (2012). ORTHO-FORMYLATION OF PHENOLS USING MAGNESIUM CHLORIDE, TRIETHYLAMINE AND PARAFORMALDEHYDE: 4-BROMO-2-HYDROXYBENZALDEHYDE. Organic Syntheses, 89, 220. Available at: [Link]
- Troubleshooting guide for the formylation of aromatic amines. Benchchem.
-
Zare, K., et al. (2020). Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media. Green Chemistry, 22(13), 4073-4113. Available at: [Link]
-
Safety Protocols for Handling Formalin in Laboratory Settings. Needle.Tube. Available at: [Link]
-
Formylation of Amines. MDPI. Available at: [Link]
-
Kim, J.-G., & Jang, D. O. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett, 2010(14), 2093-2096. Available at: [Link]
-
Manjunath, B. N., et al. (2016). First report on bio-catalytic N-formylation of amines using ethyl formate. Chemical Communications, 52(65), 10024-10027. Available at: [Link]
-
Enamines and Dimethylamino Imines as Building Blocks in Heterocyclic Synthesis: Reactions of DMF‐DMA Reagent with Different Functional Groups. ResearchGate. Available at: [Link]
-
N-formylation of amines using formic acid/ethyl formate under catalyst-and solvent-free conditions. ResearchGate. Available at: [Link]
-
First Report of Bio-catalytic N-formylation of Amines Using Ethyl formate. ResearchGate. Available at: [Link]
-
Formylation of Amines. Semantic Scholar. Available at: [Link]
-
Jadhav, S. D., & Singh, R. P. (2018). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC advances, 8(52), 29843-29875. Available at: [Link]
-
Araujo, N. F., & Ferreira, S. B. (2024). N,N-Dimethylformamide dimethyl acetal (DMFDMA): from derivatisation to C1 synthon. Australian Journal of Chemistry. Available at: [Link]
-
Wang, F., et al. (2021). Recent advances in N-formylation reaction for the chemical recycling of carbon dioxide. Green Chemistry, 23(1), 139-153. Available at: [Link]
-
Yields from N‐formylation reactions. ResearchGate. Available at: [Link]
-
Broersen, P. J. L., et al. (2023). Electrochemical N-Formylation of Amines: Mechanistic Insights and Sustainable Synthesis of Formamides via a Methylisocyanide Intermediate. Journal of the American Chemical Society. Available at: [Link]
-
Olah, G. A., Ohannesian, L., & Arvanaghi, M. (1987). Formylating agents. Chemical Reviews, 87(4), 671-686. Available at: [Link]
Sources
- 1. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. First report on bio-catalytic N-formylation of amines using ethyl formate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Efficient N -formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07476D [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Safety Protocols for Handling Formalin in Laboratory Settings [needle.tube]
- 15. CCOHS: Formaldehyde Solutions [ccohs.ca]
Technical Support Center: A Guide to the Scalable Synthesis of N-(2-Oxo-2-phenylethyl)formamide
Welcome to the technical support center for the synthesis of N-(2-Oxo-2-phenylethyl)formamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) for the successful and scalable synthesis of this valuable intermediate.
Introduction
This compound, also known as N-phenacylformamide, is a key building block in organic synthesis, particularly in the preparation of various heterocyclic compounds and pharmacologically active molecules. Its synthesis involves the formylation of the primary amine of 2-aminoacetophenone. While conceptually straightforward, scaling up this reaction can present challenges related to yield, purity, and process control. This document provides a comprehensive resource to navigate these challenges, ensuring a robust and reproducible synthetic protocol.
Compound Profile:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 73286-37-0[1] |
| Molecular Formula | C₉H₉NO₂[1] |
| Molecular Weight | 163.17 g/mol [1] |
Recommended Synthetic Protocol: Formylation with Formic Acid
This protocol is recommended for its simplicity, cost-effectiveness, and scalability. It utilizes formic acid as the formylating agent and toluene as a solvent to facilitate the removal of water via azeotropic distillation.
Materials and Reagents:
-
2-Aminoacetophenone hydrochloride
-
Formic acid (88-98%)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexanes
Step-by-Step Experimental Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-aminoacetophenone hydrochloride (1 equivalent).
-
Solvent Addition: Add toluene to the flask to create a slurry. The volume of toluene should be sufficient to allow for efficient stirring and azeotropic removal of water (approximately 5-10 mL per gram of starting material).
-
Reagent Addition: Add formic acid (1.5 to 2.0 equivalents) to the stirred slurry.
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as the reaction progresses. Continue refluxing until no more water is collected, which typically takes 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess formic acid by slowly adding a saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
-
-
Characterization:
-
Obtain the final product as a solid.
-
Characterize the product by ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis to confirm its identity and purity.
-
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up of this compound.
dot
Caption: A workflow diagram for troubleshooting common issues in the synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction is very slow and the starting material is not being consumed. What could be the problem?
A1: The most common reason for a slow or stalled reaction is inefficient removal of water. The formylation of an amine with formic acid is a condensation reaction that produces water as a byproduct. According to Le Chatelier's principle, the removal of water drives the equilibrium towards the product. Ensure that your Dean-Stark apparatus is functioning correctly and that the toluene is refluxing at a sufficient rate to effectively azeotrope out the water. You can also try increasing the reaction temperature by using a higher-boiling solvent like xylene, but be mindful of potential side reactions at higher temperatures.
Q2: I am observing a significant amount of a byproduct with a higher Rf value on TLC. What could it be?
A2: A higher Rf byproduct could potentially be the result of over-formylation, leading to the diformylamino product, or other side reactions. While less common under these conditions, electrophilic formylation on the electron-rich aromatic ring is a possibility. To minimize this, you can try using a slightly lower equivalent of formic acid (e.g., 1.2 equivalents). Careful monitoring of the reaction by TLC is crucial to stop the reaction once the desired product is maximized.
Q3: During the workup, I seem to be losing a lot of my product. What are the critical steps to watch out for?
A3: Product loss during workup can occur at several stages. Firstly, ensure that the neutralization with sodium bicarbonate is done carefully and to completion. If the aqueous layer is still acidic, your product may remain protonated and have higher water solubility. Secondly, ensure thorough extraction of the aqueous layer with a suitable organic solvent like ethyl acetate. Finally, during column chromatography, choose the appropriate solvent system and column size to achieve good separation without excessive band broadening, which can lead to product loss.
Q4: What are the main challenges when scaling up this reaction?
A4: When scaling up, several factors become more critical:
-
Heat Transfer: Maintaining a consistent and even reflux temperature in a large reactor can be challenging. Ensure efficient stirring and adequate heating mantle coverage.
-
Reagent Addition: While this is a one-pot reaction, ensuring homogenous mixing of the reactants at a larger scale is important for consistent reaction progress.
-
Azeotropic Removal of Water: The efficiency of the Dean-Stark trap may need to be re-evaluated at a larger scale. A larger condenser and trap may be necessary to handle the increased volume of solvent and water.
-
Workup and Extraction: Handling large volumes of aqueous and organic layers requires appropriate equipment. Ensure you have large enough separatory funnels or extraction vessels.
-
Purification: Column chromatography can become cumbersome at a large scale. Consider crystallization as an alternative purification method for the final product. You may need to screen different solvent systems to find one that gives good crystal formation and purity.
Reaction Mechanism and Scale-Up Considerations
The formylation of 2-aminoacetophenone with formic acid proceeds through a nucleophilic acyl substitution mechanism. The amine nitrogen of 2-aminoacetophenone acts as a nucleophile, attacking the carbonyl carbon of formic acid. A tetrahedral intermediate is formed, which then collapses, eliminating a molecule of water to form the final N-formylated product.
dot
Caption: The reaction mechanism for the formylation of 2-aminoacetophenone.
Key Considerations for a Successful Scale-Up:
| Parameter | Laboratory Scale (1-10 g) | Pilot/Production Scale (>100 g) | Rationale & Justification |
| Solvent Volume | 5-10 mL/g | 3-5 mL/g | To maintain efficient stirring and reflux while minimizing solvent waste and improving process mass intensity. |
| Reaction Monitoring | TLC | HPLC/UPLC | Provides more quantitative and accurate monitoring of reaction conversion and impurity formation. |
| Purification | Column Chromatography | Crystallization/Recrystallization | More economical and practical for large quantities. Reduces solvent consumption and waste. |
| Safety | Standard lab safety | Process hazard analysis (PHA) | Increased quantities of flammable solvents and potential for exothermic reactions require a thorough safety review. |
Characterization Data (Expected)
-
¹H NMR (in CDCl₃):
-
δ ~8.2 ppm (s, 1H): Formyl proton (-CHO).
-
δ ~7.9-7.4 ppm (m, 5H): Aromatic protons of the phenyl group.
-
δ ~6.5 ppm (br s, 1H): Amide proton (-NH-).
-
δ ~4.8 ppm (d, 2H): Methylene protons (-CH₂-).
-
-
¹³C NMR (in CDCl₃):
-
δ ~192 ppm: Ketone carbonyl carbon (C=O).
-
δ ~161 ppm: Formyl carbonyl carbon (CHO).
-
δ ~134-128 ppm: Aromatic carbons.
-
δ ~48 ppm: Methylene carbon (-CH₂-).
-
-
IR (KBr):
-
~3300 cm⁻¹: N-H stretching of the amide.
-
~1680 cm⁻¹: C=O stretching of the ketone.
-
~1660 cm⁻¹: C=O stretching of the amide (Amide I band).
-
~1530 cm⁻¹: N-H bending of the amide (Amide II band).
-
-
Melting Point: Expected to be a solid at room temperature. The exact melting point should be determined experimentally on a pure sample.
References
-
Christoph, N., et al. (1998). Formation of 2-aminoacetophenone and formylaminoacetophenone in wine by reaction of sulfurous acid with indole-3-acetic acid. ResearchGate. [Link]
- Han, S. J., & Kim, Y. K. (1995). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 16(1), 15-17.
- Hoenicke, K., et al. (2002). 'Untypical' ageing off-flavour in wine: synthesis of potential precursors of 2-aminoacetophenone and their evaluation in wine. Analytica Chimica Acta, 458(1), 29-37.
-
National Center for Biotechnology Information. "N-(2-phenylethyl)formamide" PubChem Compound Summary for CID 140995. [Link]
-
NIST. Formamide, N-(2-phenylethyl)-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
- Yadav, J. S., et al. (2004). A practical and convenient procedure for the N-formylation of amines using formic acid. Tetrahedron Letters, 45(31), 5873-5876.
Sources
Technical Support Center: Synthesis of Substituted Formylamines
Welcome to the Technical Support Center for the synthesis of substituted formylamines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the crucial process of N-formylation. Formylamines, or formamides, are pivotal intermediates in organic synthesis, serving as precursors for isocyanides, as protecting groups for amines, and as key structural motifs in numerous pharmaceuticals.[1]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work. The content is structured to explain the underlying chemical principles, empowering you to make informed decisions and optimize your synthetic routes.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing probable causes and actionable solutions based on established chemical principles.
Problem 1: Low or No Product Yield
Question: I am attempting to formylate a primary/secondary amine using formic acid, but I'm observing very low to no conversion to the desired formamide. What are the likely causes and how can I improve the yield?
Probable Causes & Solutions:
-
Inadequate Water Removal: The formylation of an amine with formic acid is a condensation reaction that produces water as a byproduct. This equilibrium can hinder product formation.
-
Solution: Employ a Dean-Stark trap with a suitable solvent like toluene or xylene to azeotropically remove water as it is formed. This drives the reaction towards the product side. Using 1.2-2.0 equivalents of 85% aqueous formic acid in toluene with a Dean-Stark trap has been shown to give excellent yields.[1]
-
-
Sub-optimal Reaction Temperature: The reaction temperature is a critical parameter.
-
Solution: For many simple amines, heating the reaction mixture to reflux in toluene is effective.[1] However, for less reactive amines, a higher boiling solvent like xylene might be necessary. Conversely, for thermally sensitive substrates, lower temperatures and longer reaction times may be required.
-
-
Catalyst Absence or Inefficiency: While some formylations with formic acid can proceed without a catalyst, particularly at high temperatures, many substrates benefit from catalysis.
-
Steric Hindrance: Sterically hindered amines react more slowly.
Problem 2: Formation of Side Products
Question: My reaction is producing significant side products along with the desired formamide. How can I improve the selectivity?
Probable Causes & Solutions:
-
Over-alkylation (Methylation): When using formaldehyde and formic acid (Eschweiler-Clarke conditions), the intended product is a methylated amine, not a formamide.[4][5][6][7][8] This reaction proceeds via reductive amination.
-
O-Formylation: If the substrate contains a hydroxyl group, O-formylation can compete with the desired N-formylation.[9]
-
Solution: Choose a formylating agent or reaction conditions that favor N-formylation. Methods using formic acid with a catalytic amount of sodium formate have shown high selectivity for N-formylation in the presence of unprotected hydroxyl groups.[2] Milder reaction conditions, such as lower temperatures, can also enhance selectivity towards the more nucleophilic amine.[10]
-
-
Di-formylation: With certain substrates and highly reactive formylating agents, di-formylation can occur if the amine has multiple reactive sites.
Problem 3: Difficulty in Product Purification
Question: I am struggling to purify my formamide product from the reaction mixture. What are some effective purification strategies?
Probable Causes & Solutions:
-
Residual Formic Acid: Formic acid can be challenging to remove completely due to its high boiling point and polarity.
-
Solution: After the reaction, quench the mixture with a cold aqueous basic solution (e.g., sodium bicarbonate) to neutralize the excess formic acid. Then, extract the product with an appropriate organic solvent.[9]
-
-
Product is Water-Soluble: Some formamides, especially those derived from small amines, may have significant water solubility.
-
Solution: After extraction, wash the organic layer with brine to reduce the amount of dissolved water. If the product remains in the aqueous layer, consider continuous liquid-liquid extraction or saturation of the aqueous phase with salt to decrease the product's solubility.
-
-
Formation of Emulsions during Workup: The presence of both acidic and basic components can lead to the formation of stable emulsions during aqueous workup.
-
Solution: Adding a small amount of a saturated salt solution (brine) can help to break up emulsions. Alternatively, filtering the mixture through a pad of Celite® can be effective.
-
-
Co-elution during Chromatography: The polarity of the formamide product might be very similar to that of starting materials or byproducts, making chromatographic separation difficult.
-
Solution: Experiment with different solvent systems for column chromatography. A gradient elution might be necessary. In some cases, precipitation of the product from a suitable solvent system can be an effective purification method. For instance, a formamide can be purified by dissolving it in dichloromethane and then adding hexane to induce precipitation.[11]
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of substituted formylamines.
Q1: What are the most common formylating agents, and how do I choose the right one?
The choice of formylating agent is critical and depends on the substrate's reactivity, functional group tolerance, and the desired reaction scale.[3][9]
| Formylating Agent | Common Substrates | Advantages | Disadvantages |
| Formic Acid | Primary and secondary amines, electron-rich aromatic amines | Inexpensive, readily available, can be used with or without a catalyst.[2] | Can require high temperatures and azeotropic water removal for good yields.[1] |
| Acetic Formic Anhydride | A wide range of amines, including less reactive and sterically hindered ones | Highly reactive, often gives high yields under mild conditions.[1][3][12] | Moisture-sensitive and cannot be stored for long periods.[1] |
| N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) | Primary and secondary amines, compounds with active methylene groups | Versatile, reacts with a wide range of nucleophiles.[13] | Can be expensive, may require elevated temperatures for some substrates.[13] |
| Vilsmeier Reagent (from DMF and POCl₃) | Electron-rich aromatic and heteroaromatic compounds | Powerful formylating agent for C-H formylation.[14][15][16][17][18] | The reagent is highly moisture-sensitive and the reaction conditions can be harsh.[9] |
| Chloral | Strongly basic primary and secondary amines | Gives excellent yields at low temperatures with chloroform as the only byproduct.[2] | Toxic reagent. |
Q2: What is the mechanism of formylation using formic acid?
The general mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of formic acid. This forms a tetrahedral intermediate which then eliminates a molecule of water to furnish the final formylated product.[19] The reaction can be catalyzed by acids, which protonate the carbonyl oxygen of formic acid, making it more electrophilic.[2]
Q3: Can I use the Eschweiler-Clarke reaction for formylation?
No, the Eschweiler-Clarke reaction is a reductive amination process used for the methylation of primary or secondary amines using formaldehyde and formic acid.[4][5][6][7][8] It does not produce formamides. The formic acid in this reaction acts as a hydride donor to reduce an iminium ion intermediate.[8]
Q4: How can I selectively protect a primary amine in the presence of a secondary amine?
Selective formylation can be challenging. However, primary amines are generally more reactive and less sterically hindered than secondary amines. By carefully controlling the stoichiometry of the formylating agent (using slightly less than one equivalent) and keeping the reaction temperature low, it is often possible to achieve selective formylation of the primary amine.[2]
Q5: What is the role of the formyl group as a protecting group in organic synthesis?
The formyl group is a useful protecting group for amines.[1][20] It is stable to a variety of reaction conditions but can be removed under acidic or basic conditions. The N-formyl group reduces the nucleophilicity of the amine, preventing it from participating in unwanted side reactions.[20]
III. Experimental Protocols & Methodologies
Protocol 1: General Procedure for N-Formylation using Formic Acid and a Dean-Stark Trap[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, combine the amine (1.0 eq.), toluene (sufficient to fill the Dean-Stark trap and suspend the amine), and 85% aqueous formic acid (1.2-2.0 eq.).
-
Reaction: Heat the mixture to reflux. The water-toluene azeotrope will collect in the Dean-Stark trap.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting amine is consumed (typically 4-9 hours).
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to yield the crude N-formyl compound, which is often pure enough for subsequent steps.
Protocol 2: N-Formylation using Acetic Formic Anhydride (in situ generation)[3]
-
Reagent Preparation: In a separate flask, pre-mix excess formic acid and acetic anhydride and allow them to react to form acetic formic anhydride.
-
Reaction Setup: Dissolve the amine in a suitable solvent (e.g., THF) in a round-bottom flask and cool the solution to -20 °C.
-
Reaction: Add the pre-formed acetic formic anhydride solution dropwise to the cooled amine solution with vigorous stirring.
-
Monitoring: The reaction is typically rapid and can be monitored by TLC.
-
Work-up: Upon completion, quench the reaction with cold water or a basic solution and extract the product with an organic solvent. Dry the organic layer and concentrate to obtain the formamide.
IV. Visualizing Reaction Mechanisms and Workflows
Diagram 1: General Mechanism of N-Formylation with Formic Acid
Caption: Mechanism of amine formylation with formic acid.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
V. References
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 6, 2026, from [Link]
-
Proposed mechanism for N-formylation of amines using formic acid/ethyl formate. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Eschweiler–Clarke reaction - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]
-
Eschweiler–Clarke reaction - Grokipedia. (n.d.). Retrieved January 6, 2026, from [Link]
-
Vilsmeier-Haack Reaction - J&K Scientific LLC. (2025). Retrieved January 6, 2026, from [Link]
-
L. F. Fieser & M. Fieser, Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 4.
-
N,N-Dimethylformamide Diethyl Acetal - Sciencemadness.org. (n.d.). Retrieved January 6, 2026, from [Link]
-
Vilsmeier-Haack Reaction | Chem-Station Int. Ed. (2014). Retrieved January 6, 2026, from [Link]
-
Nayar, M. S., & Callery, P. S. (1980). Formylation of Secondary Amines with Dialkyl Acetals of Dimethylformamide. Journal of Liquid Chromatography, 3(4), 625-632.
-
Reddy, P. G., & Kumar, S. (2006). Formylation of Amines. Synthetic Communications, 36(16), 2365-2371.
-
The purification of formamide, and the rate of its reaction with dissolved water - Journal of the Chemical Society B: Physical Organic (RSC Publishing). (1967). Retrieved January 6, 2026, from [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved January 6, 2026, from [Link]
-
Process for the purification of n-vinyl formamide and poly-n-vinyl formamide prepared therefrom - Google Patents. (n.d.). Retrieved January 6, 2026, from
-
Eschweiler-Clarke Reaction - J&K Scientific LLC. (2021). Retrieved January 6, 2026, from [Link]
-
Vilsmeier-Haack Reaction - NROChemistry. (n.d.). Retrieved January 6, 2026, from [Link]
-
Eschweiler-Clarke reaction ~ Name-Reaction.com. (n.d.). Retrieved January 6, 2026, from [Link]
-
Eschweiler-Clarke Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 6, 2026, from [Link]
-
Formylation - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]
-
Tieppo, M., et al. (2023). Building formamide and N-substituted formamides from isocyanates on hydrogenated water ices. Astronomy & Astrophysics, 678, A13.
-
anisylsulfanylmethylisocyanide - Organic Syntheses Procedure. (n.d.). Retrieved January 6, 2026, from [Link]
-
N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry - PMC - NIH. (n.d.). Retrieved January 6, 2026, from [Link]
-
11.3 Protecting groups - Organic Chemistry II - Fiveable. (n.d.). Retrieved January 6, 2026, from [Link]
-
THE PURIFICATION OF FORMAMIDE AND THE CONDUCTIVITIES OF HYDROCHLORIC ACID AND OF FORMIC ACID IN FORMAMIDE - ProQuest. (1911). Retrieved January 6, 2026, from [Link]
-
Building formamide and N-substituted formamides from isocyanates on hydrogenated water ices - Astronomy & Astrophysics. (2023). Retrieved January 6, 2026, from [Link]
-
Formamide - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]
-
Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine - Organic Chemistry Portal. (n.d.). Retrieved January 6, 2026, from [Link]
-
A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid - SciSpace. (n.d.). Retrieved January 6, 2026, from [Link]
-
Protective Groups - Organic Chemistry Portal. (n.d.). Retrieved January 6, 2026, from [Link]
-
Protecting group - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]
-
N-Formamide as a carbonyl precursor in the catalytic synthesis of Passerini adducts under aqua and mechanochemical conditions - RSC Publishing. (2023). Retrieved January 6, 2026, from [Link]
-
Sciencemadness Discussion Board - synthesis of formamide - Powered by XMB 1.9.11. (2004). Retrieved January 6, 2026, from [Link]
-
Cas 75-12-7,Formamide - LookChem. (n.d.). Retrieved January 6, 2026, from [Link]
-
Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. (2018). ACS Publications. Retrieved January 6, 2026, from [Link]
-
Formamide: Organic compound with unique properties. (2025). Retrieved January 6, 2026, from [Link]
-
Direct Synthesis of Formamide from CO2 and H2O with Nickel–Iron Nitride Heterostructures under Mild Hydrothermal Conditions. (2023). ACS Publications. Retrieved January 6, 2026, from [Link]
-
Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles - MDPI. (n.d.). Retrieved January 6, 2026, from [Link]
-
Synthesis of isocyanides via formamide dehydration utilizing the optimized reaction con - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]
-
Formyl group | chemical compound - Britannica. (2025). Retrieved January 6, 2026, from [Link]
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Avoiding decomposition of "N-(2-Oxo-2-phenylethyl)formamide" during workup
A Guide for Researchers on Preventing Decomposition During Experimental Workup
Welcome to the technical support center for N-(2-Oxo-2-phenylethyl)formamide. As a Senior Application Scientist, I understand the synthetic challenges researchers face. This guide is designed to provide in-depth, practical solutions to a common and critical issue: the decomposition of this compound during reaction workup. The unique bifunctional nature of this molecule—containing both a labile formamide and an α-amino ketone moiety—makes it particularly susceptible to degradation under common laboratory conditions. This resource provides troubleshooting FAQs and validated protocols to help you maximize your yield and purity.
Troubleshooting & Frequently Asked Questions (FAQs)
Q1: My yield of this compound is significantly lower than expected after aqueous workup. What is the most probable cause?
A1: The most common reason for low recovery is the chemical instability of the molecule itself, leading to decomposition during the workup phase. The primary culprit is the hydrolysis of the formamide group.[1][2] This reaction cleaves the N-C bond of the amide, breaking the molecule into 2-aminoacetophenone and formic acid (or its conjugate base, formate).
This molecule's structure presents two key vulnerabilities:
-
The Formamide Group: Formamides are among the most easily hydrolyzed amides. Both acidic and basic conditions can catalyze this decomposition, making the choice of quenching and washing solutions critical.[3]
-
The α-Amino Ketone Moiety: This structural motif can be prone to various side reactions, although formamide hydrolysis is typically the more immediate concern during a standard aqueous workup.
Therefore, if you are experiencing significant product loss, you should first critically evaluate the pH and temperature of your workup procedure.[4]
Q2: What are the specific decomposition pathways I should be aware of, and how can I visualize them?
A2: The principal decomposition route is hydrolysis. This reaction can be catalyzed by either acid or base, proceeding through different mechanisms.
-
Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the formamide's carbonyl oxygen. This step significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by water.[3] The subsequent steps lead to the cleavage of the C-N bond.
-
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the formamide's carbonyl carbon. This forms a tetrahedral intermediate which then collapses, cleaving the C-N bond to release the amine.
The diagram below illustrates these two catalytic pathways leading to the same degradation products.
Q3: What are the ideal pH conditions for an aqueous workup to prevent hydrolysis?
A3: The ideal pH range for working with this compound is between 6.0 and 8.0 . This slightly acidic to mildly basic window minimizes the rates of both acid- and base-catalyzed hydrolysis. Extreme pH values in either direction should be strictly avoided.
The following table summarizes the risks associated with different pH conditions and suggests appropriate reagents for washing steps.
| pH Range | Recommended Reagents | Potential Risks & Causality |
| < 4 (Strongly Acidic) | Dilute HCl, H₂SO₄ | HIGH RISK. Rapid acid-catalyzed hydrolysis. Protonation of the carbonyl oxygen makes the molecule highly vulnerable to cleavage.[1] |
| 4 - 6 (Mildly Acidic) | Saturated NH₄Cl solution, dilute citric acid | Moderate Risk. Hydrolysis can still occur, especially with prolonged exposure. Use for neutralizing strong bases only, and perform quickly. |
| 6 - 8 (Near Neutral) | Deionized Water, Saturated NaCl (Brine) | LOW RISK (IDEAL). The optimal range for stability. Brine is excellent for a final wash to remove residual water and help break emulsions.[5] |
| 8 - 10 (Mildly Basic) | Saturated NaHCO₃ solution | Low to Moderate Risk. Sodium bicarbonate is the preferred weak base for neutralizing acids. It is generally safe for brief washes, but prolonged contact should be avoided. |
| > 10 (Strongly Basic) | Dilute NaOH, K₂CO₃ | HIGH RISK. Rapid base-catalyzed hydrolysis via direct nucleophilic attack on the carbonyl carbon.[6] |
Q4: Can you provide a detailed, step-by-step protocol for a "safe" workup procedure?
A4: Absolutely. This protocol is designed to minimize chemical degradation and physical loss of your product. The core principles are maintaining near-neutral pH, low temperature, and efficiency.
Recommended "Safety-First" Workup Protocol
-
Cool the Reaction Mixture: Before quenching, cool the reaction vessel to 0-5 °C in an ice-water bath. This slows down both the desired reaction and potential decomposition pathways.
-
Quench Gently (If Necessary):
-
If the reaction is acidic: Slowly add saturated sodium bicarbonate (NaHCO₃) solution dropwise with vigorous stirring until gas evolution ceases. Monitor the pH of the aqueous layer to ensure it does not exceed 8.0-8.5.
-
If the reaction is basic: Slowly add saturated ammonium chloride (NH₄Cl) solution dropwise to neutralize the base.
-
-
Dilute and Transfer: Dilute the quenched reaction mixture with an appropriate extraction solvent (e.g., ethyl acetate or dichloromethane) and transfer it to a separatory funnel.
-
Perform Aqueous Washes:
-
Wash 1: Wash the organic layer with deionized water (1 x volume of the organic layer). This removes the bulk of water-soluble impurities.
-
Wash 2: Wash with a saturated NaHCO₃ solution (0.5 x volume) ONLY if the reaction was acidic and needs further neutralization. Perform this step quickly.
-
Wash 3 (Final Wash): Wash with a saturated NaCl (brine) solution (1 x volume). This crucial step removes most of the dissolved water from the organic layer and helps prevent emulsions.[5]
-
-
Dry the Organic Layer: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Ensure you use a sufficient amount of drying agent.
-
Filter and Concentrate: Filter off the drying agent and wash it with a small amount of fresh extraction solvent. Combine the filtrates and concentrate the solvent under reduced pressure (rotary evaporator). Crucially, use a low bath temperature (<35 °C) to prevent thermal decomposition of the final product.
Q5: I often get a stubborn emulsion or a gooey precipitate at the interface during extraction. How should I resolve this?
A5: Emulsions and precipitates are common workup challenges.[7] Here’s how to troubleshoot them:
-
For Emulsions: This is a suspension of fine droplets of one liquid in another, often stabilized by impurities.
-
Solution 1 (First Line): Add a significant amount of saturated NaCl (brine) solution, gently swirl (do not shake vigorously), and allow the funnel to stand. The increased ionic strength of the aqueous layer often forces the layers to separate.[8]
-
Solution 2: If brine fails, try passing the entire mixture through a pad of Celite® or glass wool in a filter funnel. This can break up the microscopic droplets.
-
Solution 3 (Last Resort): Dilute the organic layer significantly (5x to 10x) with more solvent. This can sometimes resolve the issue, but it makes the subsequent concentration step longer.[8]
-
-
For Precipitates/Goo: This is often an insoluble byproduct or your product crashing out.
-
Solution 1: Attempt to dissolve the solid by adding more of both the organic and aqueous phases.
-
Solution 2: If that fails, filter the entire biphasic mixture through a Büchner funnel to isolate the solid. Then, wash the solid separately with water and the organic solvent to recover any entrapped product. The filtrate can then be returned to the separatory funnel to continue the extraction.[7]
-
Q6: How can I quickly check if my product has decomposed during the workup?
A6: The best method for a rapid check is Thin-Layer Chromatography (TLC) .
-
Spot a Baseline: Before you begin the workup (immediately after quenching), take a small aliquot of your crude reaction mixture and spot it on a TLC plate.
-
Spot After Workup: After you have completed the aqueous washes and drying, spot the crude product on the same TLC plate next to the initial spot.
-
Analyze: Develop the plate in an appropriate solvent system. If decomposition has occurred, you will see a new, more polar spot corresponding to the decomposition product (2-aminoacetophenone), and the spot for your desired product will be diminished in intensity.[4] This pre- and post-workup comparison is an invaluable diagnostic tool.
For a more definitive analysis, crude ¹H NMR can also be used. The appearance of new aromatic signals or the disappearance of the characteristic formyl proton signal would indicate decomposition.
References
-
Physical Chemistry Chemical Physics, 2004.
-
The Journal of Physical Chemistry A, 2007.
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ResearchGate, 2004.
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University of Rochester, Department of Chemistry.
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University of Rochester, Department of Chemistry.
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ChemScene.
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McMaster University, 1990.
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University of Rochester, Department of Chemistry.
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University of Rochester, Department of Chemistry.
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MIT Digital Lab Techniques Manual, 2010.
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PubChem, National Institutes of Health.
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Wikipedia.
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University of North Carolina School of Medicine.
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- 8. rtong.people.ust.hk [rtong.people.ust.hk]
Validation & Comparative
A Comparative Guide to Formylating Agents for the Modern Organic Chemist
Abstract
Formylation, the attachment of a formyl group (-CHO), is a foundational transformation in organic synthesis, pivotal to the construction of a vast array of pharmaceuticals, agrochemicals, and specialty materials. The choice of formylating agent is a critical decision that dictates the efficiency, selectivity, and scalability of a synthetic route. This guide provides an in-depth, objective comparison of the performance of prevalent formylating agents. We will delve into the mechanistic nuances, substrate scope, and practical considerations for each reagent class, supported by experimental data, to empower researchers, scientists, and drug development professionals in making informed strategic decisions in their synthetic endeavors.
It is important to address at the outset that a search of the scientific literature reveals no substantive evidence for the use of N-(2-Oxo-2-phenylethyl)formamide as a formylating agent. Its primary role in documented syntheses is that of a reactant or building block, rather than a source of a formyl group. Therefore, this guide will focus on a comparative analysis of well-established and widely utilized formylating agents.
The Formylation Landscape: A Mechanistic Overview
The reactivity of a formylating agent is intrinsically linked to the electrophilicity of its formyl carbon and the nature of the leaving group. The choice of reagent is therefore a balance between reactivity and selectivity, tailored to the nucleophilicity of the substrate.
N-Formylation of Amines
The conversion of amines to formamides is a ubiquitous transformation, often employed as a protecting group strategy or as a precursor to more complex nitrogen-containing heterocycles. The general mechanism involves the nucleophilic attack of the amine on the formylating agent.[1]
Diagram 1: General Mechanism of Amine N-Formylation
Caption: Nucleophilic attack of an amine on a generic formylating agent.
O-Formylation of Alcohols
The formylation of alcohols to yield formate esters is a common tactic for protecting hydroxyl groups. The reactivity of the alcohol and the steric hindrance around the hydroxyl group are key factors in reagent selection.
C-Formylation of Aromatic Systems
Introducing a formyl group onto an aromatic ring, a cornerstone of aldehyde synthesis, typically proceeds via electrophilic aromatic substitution.[2] The success of these reactions is highly dependent on the electron density of the aromatic substrate.[2] Electron-rich arenes are readily formylated, while electron-deficient systems require more forcing conditions or alternative strategies.[2][3]
A Head-to-Head Comparison of Leading Formylating Agents
The following sections provide a detailed analysis of the most commonly employed formylating agents, with a focus on their practical application, substrate scope, and safety considerations.
Formic Acid: The Workhorse Reagent
Formic acid is an economical and readily available C1 source for formylation.[4] However, its direct use is often inefficient due to the endergonic nature of the dehydration required to form the formamide or formate ester. Consequently, it is typically used with activating agents, catalysts, or under conditions that remove water.[5]
-
Mechanism of Action: In the presence of an acid catalyst, formic acid is protonated, increasing the electrophilicity of the carbonyl carbon for attack by a nucleophile like an amine.[5] Alternatively, dehydrating conditions, such as a Dean-Stark trap, can drive the equilibrium towards the product.[6]
-
Substrate Scope: Formic acid is widely used for the N-formylation of primary and secondary amines, including anilines and aliphatic amines.[5][7] It can also be used for the O-formylation of alcohols, though this is less common.[8][9]
-
Experimental Insights: A common protocol for N-formylation involves heating the amine with a slight excess of formic acid in a solvent like toluene with a Dean-Stark apparatus to remove the water byproduct.[6] Catalyst- and solvent-free conditions at elevated temperatures have also been reported to be effective.[1][7] For instance, heating various amines with formic acid at 60-80°C under neat conditions has been shown to produce formamides in good to excellent yields.[5][7]
Vilsmeier-Haack Reagent: The Electrophilic Powerhouse
The Vilsmeier-Haack reaction is a potent method for the formylation of electron-rich aromatic and heteroaromatic compounds.[10] The reactive species, the Vilsmeier reagent (a chloroiminium salt), is typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃) or thionyl chloride.[11][12]
-
Mechanism of Action: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent. The electron-rich aromatic ring then attacks this reagent, leading to an iminium salt intermediate which is hydrolyzed during workup to yield the aldehyde.[13]
Diagram 2: Vilsmeier-Haack Reaction Mechanism
Caption: Key steps in the Vilsmeier-Haack formylation of an aromatic compound.
-
Substrate Scope: This reaction is particularly effective for electron-rich aromatic compounds such as anilines, phenols, and their derivatives, as well as heterocycles like pyrroles, furans, and thiophenes.[2][10]
-
Experimental Insights: The reaction is typically performed by adding POCl₃ dropwise to a cooled solution of the substrate in DMF. After a period of heating, the reaction is quenched by pouring it onto ice and then neutralized.[14] It's crucial to control the temperature, as the formation of the Vilsmeier reagent is exothermic, and the reagent itself can be thermally unstable.
2,2,2-Trifluoroethyl Formate (TFEF): The Selective and Mild Reagent
Developed as a more reactive alternative to simple alkyl formates, TFEF is a versatile and selective formylating agent for a range of nucleophiles under mild conditions.[15][16]
-
Mechanism of Action: The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the formyl carbon, making it more susceptible to nucleophilic attack. The trifluoroethoxide is a good leaving group, facilitating the reaction.
-
Substrate Scope: TFEF is highly effective for the N-formylation of primary and secondary amines, anilines, and N-hydroxylamines.[15] It also efficiently formylates primary, secondary, and tertiary alcohols.[15][16] A key advantage is its chemoselectivity; it can formylate a primary amine in the presence of an unprotected primary alcohol.[15]
-
Experimental Insights: Reactions are often carried out by heating the substrate with TFEF, sometimes in a suitable solvent. The workup is generally straightforward, involving the removal of excess reagent and the trifluoroethanol byproduct by evaporation.
N-Formylsaccharin: The Crystalline and Stable CO Surrogate
N-Formylsaccharin is a stable, crystalline solid that serves as a powerful formylating agent.[17] It is particularly advantageous for its ease of handling and its ability to effect formylation under mild conditions.[17][18]
-
Mechanism of Action: N-Formylsaccharin is highly electrophilic due to the two carbonyl groups and the sulfonyl group attached to the nitrogen atom. Nucleophilic attack on the formyl group is followed by the departure of the stable saccharin anion.
-
Substrate Scope: It is primarily used for the N-formylation of both aliphatic and aromatic amines.[17] A notable feature is its chemoselectivity, preferentially formylating amino groups over hydroxyl groups in amino alcohols.[17]
-
Experimental Insights: The reaction is typically rapid and can be performed at room temperature in a solvent like THF.[17] A simple workup often involves adding sodium bicarbonate to neutralize the saccharin byproduct, followed by extraction.[19] Recent developments have also highlighted its use in solvent-free mechanochemical procedures.[19]
Quantitative Performance Comparison
The choice of a formylating agent is often guided by factors such as yield, reaction time, and temperature. The following tables summarize experimental data for the formylation of various substrates.
Table 1: Comparison of N-Formylation Methods for Amines
| Formylating Agent | Substrate | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Formic Acid | Aniline | 60 | 1 | 92 | [7] |
| Formic Acid (I₂ cat.) | Aniline | 70 | 2 | 94 | [20] |
| Formic Acid | Benzylamine | Reflux (Toluene) | 4-9 | 98 | [6] |
| TFEF | Benzylamine | 65 | 1 | 95 | [15] |
| N-Formylsaccharin | Aniline | Room Temp | 0.5 | 95 | [19] |
| Ethyl Formate | Aniline | 60 | 12 | 83 | [1] |
Table 2: Comparison of O-Formylation Methods for Alcohols
| Formylating Agent | Substrate | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Ethyl Formate (Amberlyst-15) | Benzyl alcohol | Room Temp | 2 | 90 | [19] |
| TFEF | Benzyl alcohol | 65 | 1 | 95 | [15] |
| Formic Acid (CuFe₂O₄ cat.) | Benzyl alcohol | 60-70 | 1 | 96 | [8] |
| Chloral | Benzyl alcohol | Room Temp | 0.5 | 95 | [8] |
Table 3: Comparison of C-Formylation Methods for Aromatics
| Method/Reagent | Substrate | Temperature (°C) | Yield (%) | Reference(s) |
| Vilsmeier-Haack | N,N-Dimethylaniline | 0 to RT | 77 | [21] |
| Rieche (Cl₂CHOMe/TiCl₄) | Phenol | 0 | 95 (ortho) | [22] |
| Gattermann-Koch | Toluene | 0-5 | High (para) | [23] |
| Duff (HMTA) | Phenol | Reflux | Moderate | [24][25] |
Experimental Protocols
General Procedure for N-Formylation with Formic Acid
A mixture of the amine (1 equivalent) and 85-96% formic acid (1.2-4 equivalents) is heated in toluene using a Dean-Stark trap to azeotropically remove water.[6][7] The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure to yield the crude formamide, which is often of sufficient purity for subsequent steps.[6]
General Procedure for Vilsmeier-Haack Formylation
To an ice-cooled solution of the electron-rich aromatic substrate (1 equivalent) in anhydrous DMF, phosphorus oxychloride (1.1-1.5 equivalents) is added dropwise, maintaining the temperature below 5°C.[14][21] The mixture is then stirred at room temperature or heated (e.g., 60-80°C) for several hours. The reaction is quenched by pouring the mixture onto crushed ice, followed by neutralization with an aqueous base (e.g., sodium carbonate or sodium hydroxide). The product is then isolated by filtration or extraction.[14]
General Procedure for Formylation with 2,2,2-Trifluoroethyl Formate (TFEF)
The substrate (amine or alcohol, 1 equivalent) is mixed with TFEF (1-10 equivalents) and heated to reflux (typically around 65°C).[15] The reaction progress is monitored by HPLC or TLC. Upon completion, the excess TFEF and the 2,2,2-trifluoroethanol byproduct are removed in vacuo to afford the formylated product.
General Procedure for N-Formylation with N-Formylsaccharin
To a solution of the amine (1 equivalent) in THF, N-formylsaccharin (1.1 equivalents) is added. The reaction is stirred at room temperature for 30 minutes to a few hours.[19] The reaction mixture is then treated with a saturated aqueous solution of sodium bicarbonate to remove the saccharin byproduct. The product is extracted with an organic solvent, and the organic layer is dried and concentrated to yield the pure formamide.[19]
Safety and Handling of Formylating Agents
The reactivity that makes formylating agents useful also renders them hazardous. Strict adherence to safety protocols is essential.
Diagram 3: General Laboratory Safety Workflow
Caption: A generalized workflow for safe laboratory practice with reactive reagents.
-
Formic Acid: Highly corrosive and can cause severe skin burns and eye damage.[1][11][14] It is also a flammable liquid.[5] Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[6][11]
-
Vilsmeier Reagent (and precursors): POCl₃ is highly corrosive and reacts violently with water. DMF is a suspected teratogen. The Vilsmeier reagent itself is moisture-sensitive and corrosive.[7] The formation of the reagent is exothermic and can lead to a thermal runaway if not properly controlled.[26] All manipulations should be carried out in a fume hood, and moisture should be strictly excluded.
-
2,2,2-Trifluoroethyl Formate (TFEF): A highly flammable liquid and vapor.[21] It can cause skin and serious eye irritation. Standard precautions for handling flammable liquids should be observed, including working in a fume hood away from ignition sources.
-
N-Formylsaccharin: A solid that is generally easier and safer to handle than liquid reagents. However, it can cause eye irritation and respiratory irritation.[4] Standard laboratory PPE should be worn, and dust generation should be minimized.
Quenching and Work-up: Reactive formylating agents like the Vilsmeier reagent or unreacted precursors must be quenched safely. This is typically achieved by slowly adding the reaction mixture to ice or a cold, stirred solution of a weak base like sodium bicarbonate.[10][27] This should be done in a fume hood, as gas evolution may occur. For pyrophoric materials that may be used in some formylation procedures (e.g., organolithiums), specific quenching protocols involving slow addition of isopropanol followed by methanol and then water are necessary.[28][29]
Conclusion and Future Outlook
The selection of a formylating agent is a nuanced decision that requires careful consideration of the substrate, desired selectivity, and reaction conditions.
-
Formic acid remains a cost-effective and sustainable option, particularly for N-formylation, when coupled with appropriate activation or water removal techniques.
-
The Vilsmeier-Haack reaction is unparalleled for the formylation of electron-rich aromatic systems, offering high yields and predictable regioselectivity.
-
2,2,2-Trifluoroethyl formate (TFEF) provides a mild and highly selective alternative, especially for substrates containing multiple sensitive functional groups.
-
N-Formylsaccharin stands out for its stability, ease of handling, and mild reaction conditions, making it an excellent choice for a wide range of amine formylations.
The field of formylation continues to evolve, with ongoing research focused on developing more sustainable and catalytic methods, such as those utilizing CO₂ as a C1 source.[8][24][30] As the demand for greener and more efficient synthetic methodologies grows, we can anticipate the emergence of novel catalytic systems that will further expand the synthetic chemist's toolkit for this fundamental transformation.
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Hill, D. R., et al. (2002). 2,2,2-Trifluoroethyl Formate: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N-Hydroxylamines. Organic Letters, 4(1), 111-113. [Link]
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Li, Y., et al. (2020). Recent advances in O-formylation of alcohols and phenols using efficient catalysts in eco-friendly media. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(10), 837-853. [Link]
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Hill, D. R., et al. (2002). 2,2,2-Trifluoroethyl Formate: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N-Hydroxylamines. Organic Chemistry Portal. Retrieved from [Link]
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(n.d.). Aromatic formylation reaction. Purechemistry. Retrieved from [Link]
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A Comparative Guide to the Synthesis of N-(2-Oxo-2-phenylethyl)formamide for Researchers and Drug Development Professionals
Introduction: The Significance of N-(2-Oxo-2-phenylethyl)formamide in Synthetic Chemistry
This compound, also known as N-phenacylformamide, is a valuable bifunctional molecule in organic synthesis. It incorporates a ketone and a formamide moiety, rendering it a versatile building block for the synthesis of various heterocyclic compounds, which are scaffolds of significant interest in medicinal chemistry and drug discovery. The presence of the α-aminoketone substructure, protected as a formamide, allows for selective chemical transformations, making it a crucial intermediate in the construction of complex molecular architectures. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a discussion of the relative merits of each approach to inform synthetic strategy in a research and development setting.
Method 1: N-Formylation of 2-Aminoacetophenone
This approach represents a direct and classical method for the synthesis of this compound, starting from the readily available 2-aminoacetophenone. The core of this method is the formylation of the primary amine.
Reaction Scheme
Caption: N-Formylation of 2-Aminoacetophenone.
Mechanistic Rationale
The N-formylation of amines with formic acid is a well-established condensation reaction.[1][2][3][4] The reaction proceeds by the nucleophilic attack of the amino group on the carbonyl carbon of formic acid, followed by the elimination of a water molecule. To drive the equilibrium towards the product, the water is typically removed azeotropically using a Dean-Stark apparatus. This method is advantageous due to the low cost and ready availability of formic acid.[1]
Experimental Protocol
A robust procedure for the N-formylation of primary amines using formic acid and a Dean-Stark trap has been reported and can be adapted for 2-aminoacetophenone.[1]
Materials:
-
2-Aminoacetophenone hydrochloride
-
Triethylamine
-
85% Formic acid
-
Toluene
-
Anhydrous sodium sulfate
-
Standard laboratory glassware, including a Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-aminoacetophenone hydrochloride (1 equivalent).
-
Add toluene to the flask to create a suspension.
-
Add triethylamine (1 equivalent) to neutralize the hydrochloride and liberate the free amine.
-
Add 85% formic acid (1.2 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Performance and Considerations
This method generally provides high yields of the formylated product.[1] The use of a Dean-Stark trap is crucial for driving the reaction to completion. The workup is straightforward, and the reagents are inexpensive. A key advantage is the chemoselectivity; the amino group is selectively formylated in the presence of the ketone.[1]
Method 2: Nucleophilic Substitution on an α-Halo-Acetophenone
This synthetic strategy involves the reaction of an α-halo-acetophenone, such as phenacyl bromide (2-bromoacetophenone), with a formamide source. This method leverages the high reactivity of α-halo ketones towards nucleophiles.
Reaction Scheme
Sources
A Comparative Guide to the Biological Activity of N-(2-Oxo-2-phenylethyl)formamide and Its Analogues
This guide provides a comprehensive comparison of the biological activities of N-(2-Oxo-2-phenylethyl)formamide and its structurally related analogues. The content is designed for researchers, scientists, and professionals in drug development, offering an in-depth analysis supported by experimental data to facilitate informed decisions in the exploration of novel therapeutic agents.
Introduction: The Therapeutic Potential of α-Keto-Amides
This compound belongs to the α-keto-amide class of compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. The presence of the α-keto-amide moiety allows for various chemical modifications, leading to a broad spectrum of pharmacological effects, including anticonvulsant, antimicrobial, and anticancer properties. This guide will delve into a comparative analysis of these activities, highlighting the structure-activity relationships (SAR) that govern the therapeutic potential of this chemical class.
Comparative Biological Activities
Anticonvulsant Activity
A significant body of research has focused on the anticonvulsant properties of this compound analogues. The primary screening for anticonvulsant activity often involves animal models such as the maximal electroshock (MES) test, which is indicative of efficacy against generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, a model for absence seizures. Neurotoxicity is commonly assessed using the rotarod test.
A study on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which share a similar amide linkage, revealed that anticonvulsant activity is closely associated with the type of substituent on the anilide moiety.[1] For instance, 3-(trifluoromethyl)anilide derivatives showed considerable protection in the MES test.[1] In contrast, many of the 3-chloroanilide analogues were found to be inactive.[1] Another study on N-(2-hydroxyethyl) cinnamamide derivatives also demonstrated potent anticonvulsant activity in the MES test, with some compounds showing a better protective index than the established antiepileptic drug carbamazepine.[2][3]
Table 1: Comparative Anticonvulsant Activity of Selected Analogues
| Compound/Analogue | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) | Protective Index (PI) in MES Test | Reference |
| Compound 14 (a 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide) | 49.6 | 67.4 | >300 | >6.0 | [4] |
| N-(2-hydroxyethyl) cinnamamide | 17.7 | - | 154.9 | 8.8 | [2] |
| (E)-3-(3-fluorophenyl)-N-(2-hydroxyethyl)acrylamide | 17.0 | - | 211.1 | 12.4 | [2] |
| Carbamazepine (Reference) | 28.2 | - | - | - | [3] |
Data presented is a synthesis from multiple sources to illustrate comparative efficacy.
The structural modifications that enhance anticonvulsant activity often involve the introduction of specific functional groups that can interact with biological targets such as voltage-gated sodium channels.
Antimicrobial Activity
The this compound scaffold and its analogues have also been investigated for their antimicrobial properties. For example, a study on 2-chloro-N-(4-methoxyphenyl)acetamide demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity.[5] This compound was particularly effective against Bacillus subtilis.[5] In contrast, a related methacrylate derivative, 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate, showed a more limited spectrum, with antibacterial effects primarily against the Gram-positive bacterium Staphylococcus aureus.[5]
This highlights a key aspect of the structure-activity relationship: small structural changes can significantly alter the spectrum of antimicrobial activity. The mechanism of action for the antimicrobial effects of these compounds is thought to involve the inhibition of essential enzymes like DNA ligase.[5]
Anticancer Activity
Several analogues of this compound have demonstrated potential as anticancer agents. For instance, a series of novel indole–1,2,4-triazole-based N-aryl acetamides were synthesized and screened against the hepatocellular cancer Hep-G2 cell line.[6] The results indicated that the presence of electronegative groups like fluorine and chlorine on the phenyl ring significantly enhanced anticancer efficacy.[6] Specifically, a 3,4-dichlorophenyl-containing derivative showed excellent cytotoxicity against the Hep-G2 cell line, comparable to the standard drug doxorubicin.[6]
The proposed mechanism for the anticancer activity of such compounds often involves the inhibition of critical cell signaling pathways or enzymes essential for cancer cell proliferation and survival.[7][8]
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound and its analogues is highly dependent on their structural features. The following diagram illustrates the core scaffold and key points of modification that influence pharmacological effects.
Caption: General structure of this compound and key modification sites.
-
Phenyl Ring Substituents (R1): The nature and position of substituents on the phenyl ring are critical. Electron-withdrawing groups like halogens or trifluoromethyl groups often enhance anticonvulsant and anticancer activities.[1][6]
-
Amide Moiety (R2): Modification of the formamide group to other amides or related functional groups can impact the compound's hydrogen bonding capacity and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic properties.
-
Methylene Bridge (R3): Alterations to the ethyl bridge connecting the phenyl and formamide groups can affect the molecule's overall conformation and its ability to fit into the binding pocket of a biological target.
Experimental Protocols
Maximal Electroshock (MES) Seizure Test
This protocol is a standard preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[9]
Apparatus:
-
Electroconvulsive shock apparatus
-
Corneal electrodes
Procedure:
-
Male albino mice (weighing 20-25 g) are used.
-
The test compound is administered intraperitoneally (i.p.).
-
After a predetermined time (typically 30-60 minutes), a drop of anesthetic/electrolyte solution (e.g., 0.5% tetracaine hydrochloride in 0.9% saline) is applied to the eyes of the mouse to ensure good electrical contact and minimize discomfort.
-
An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through the corneal electrodes.
-
The mice are observed for the presence or absence of a tonic hind limb extension seizure.
-
Protection is defined as the absence of the tonic hind limb extension. The median effective dose (ED₅₀), the dose that protects 50% of the animals from the seizure, is calculated.
Rotarod Neurotoxicity Test
This test evaluates the potential for motor impairment, a common side effect of anticonvulsant drugs.[9][10]
Apparatus:
-
Rotarod apparatus (a rotating rod)
Procedure:
-
Mice are trained to walk on the rotating rod (e.g., at 5-10 rpm).
-
The test compound is administered i.p.
-
At various time points after administration, the mice are placed back on the rotating rod.
-
The latency for the animal to fall off the rod is recorded, up to a maximum cutoff time (e.g., 120 seconds).
-
A significant decrease in the time spent on the rod compared to vehicle-treated control animals indicates motor impairment.
-
The median toxic dose (TD₅₀), the dose at which 50% of the animals exhibit motor impairment, is calculated.
Caption: Workflow for preclinical anticonvulsant screening.
Conclusion
This compound and its analogues represent a versatile class of compounds with a wide range of biological activities. The anticonvulsant, antimicrobial, and anticancer potential of these molecules is strongly influenced by their structural characteristics. Future research in this area should focus on optimizing the lead compounds through targeted chemical modifications to enhance their potency and selectivity while minimizing toxicity. The experimental protocols and structure-activity relationship insights provided in this guide offer a solid foundation for the rational design and development of novel therapeutics based on this promising chemical scaffold.
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A Comparative Guide for Synthetic Strategy: N-(2-Oxo-2-phenylethyl)formamide vs. N-acetyl-2-aminoacetophenone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, the selection of starting materials and intermediates is a critical decision that dictates the trajectory of a research program. Molecules with similar elemental compositions but different structural arrangements—isomers—often exhibit vastly different chemical behaviors and biological activities. This guide provides an in-depth comparison of two such compounds: N-(2-Oxo-2-phenylethyl)formamide and N-acetyl-2-aminoacetophenone. While both are derivatives of aminoacetophenone, the subtle difference in their amide functionality and its position relative to the keto group leads to distinct synthetic utilities and potential applications. This document aims to equip researchers with the necessary data and insights to make informed decisions when selecting between these two versatile building blocks.
Physicochemical Properties: A Tale of Two Isomers
A molecule's physical properties are the foundation of its chemical behavior, influencing everything from solubility in reaction solvents to its interaction with biological targets. Below is a comparative summary of the key physicochemical properties of this compound and N-acetyl-2-aminoacetophenone.
| Property | This compound | N-acetyl-2-aminoacetophenone (2'-Aminoacetophenone) |
| Molecular Formula | C₉H₉NO₂[1] | C₈H₉NO[2][3] |
| Molecular Weight | 163.17 g/mol [1] | 135.16 g/mol [2][3] |
| CAS Number | 73286-37-0[1] | 551-93-9[2][3] |
| Appearance | Not specified in provided results | Yellow to yellow-brown liquid[3][4][5] |
| Melting Point | Not available[6] | 20 °C[3][5] |
| Boiling Point | Not available[6] | 85-90 °C at 0.5 mmHg[3][4][5] |
| Density | Not available[6] | 1.112 g/mL at 25 °C[3] |
| Solubility | Not specified in provided results | Soluble in dichloromethane, DMSO, and slightly in methanol[3][7] |
| pKa (predicted) | Not specified in provided results | 2.31±0.10[3] |
Chemical Structure and Reactivity
The distinct placement and nature of the amide group in these two molecules are central to their differing reactivity profiles.
This compound features a formamide group attached to the nitrogen, which is itself bonded to the carbon alpha to the carbonyl group of the acetophenone core.
N-acetyl-2-aminoacetophenone (more commonly referred to by its precursor, 2'-aminoacetophenone) has an amino group at the ortho position of the phenyl ring, which is often acylated to form the N-acetyl derivative. The proximity of the amino and acetyl groups is a key feature of its chemistry.[7][8]
Caption: Chemical structures of this compound and N-acetyl-2-aminoacetophenone.
The ortho-position of the amino group in 2'-aminoacetophenone allows for intramolecular interactions and cyclization reactions, making it a valuable precursor for synthesizing various heterocyclic compounds.[7][8] In contrast, this compound's formamide group is less sterically hindered and its reactivity would be more typical of a secondary amide.
Synthesis Pathways
The synthetic routes to these compounds are distinct, reflecting their structural differences.
Synthesis of N-acetyl-2-aminoacetophenone
The synthesis of N-acetyl-2-aminoacetophenone typically starts from 2'-aminoacetophenone, which can be prepared through several methods. A common laboratory and industrial method is the Fries rearrangement of acetanilide.[9][10] This method involves the protection of aniline via acetylation, followed by an intramolecular rearrangement catalyzed by a Lewis acid like aluminum chloride, and subsequent deprotection.[9] Another prevalent method is the catalytic reduction of 2'-nitroacetophenone.[10]
Caption: Fries rearrangement for the synthesis of 2'-aminoacetophenone.
Synthesis of this compound
The synthesis of this compound is less commonly documented in the provided search results. However, general methods for formamide synthesis can be applied. One potential route is the reaction of 2-aminoacetophenone with a formylating agent. Another approach could involve the reaction of formamide itself with a suitable phenacyl halide, such as 2-bromo-1-phenylethan-1-one.[11] The Leuckart reaction, which involves the reductive amination of ketones using formamide and formic acid, is another possibility for synthesizing formamides.[12]
Applications and Biological Activity
The distinct structures of these two compounds lend themselves to different applications in drug discovery and materials science.
N-acetyl-2-aminoacetophenone and its Precursor
2'-Aminoacetophenone is a highly valuable intermediate in the pharmaceutical industry.[9][13] It serves as a key precursor for the synthesis of quinolone antibiotics.[9][13] Derivatives of 2'-aminoacetophenone, such as chalcones and Schiff bases, have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][8] The ortho-aminoacetophenone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to be elaborated into a diverse array of biologically active heterocyclic compounds.[8]
| Biological Activity of 2'-Aminoacetophenone Derivatives | Key Findings |
| Anti-inflammatory | Azaflavanones synthesized from 2'-aminoacetophenone showed significant anti-inflammatory activity in rat paw edema models.[2] |
| Anticancer | Derivatives like aminoflavones and chalcones exhibit cytotoxic activity against various cancer cell lines, often by inducing apoptosis.[2][8] |
| Antimicrobial | The scaffold is a building block for compounds with antibacterial and antifungal properties.[2] |
This compound
Specific biological activities and applications for this compound are not well-documented in the provided search results. However, the broader class of formamides has been investigated for various biological activities. For instance, some formamidines, which can be derived from formamides, are used as pesticides.[14] The bioactivation of some formamides can lead to the formation of reactive isocyanates.[15] Further research is needed to fully elucidate the potential biological profile of this compound.
Experimental Protocol: Synthesis of 2'-Aminoacetophenone via Fries Rearrangement
This protocol describes the synthesis of 2'-aminoacetophenone from acetanilide, which can then be N-acetylated if desired.
Materials:
-
Acetanilide
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry nitrobenzene (solvent)
-
Crushed ice
-
Concentrated hydrochloric acid
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
10% aqueous hydrochloric acid
-
10% aqueous sodium hydroxide solution
-
Diethyl ether
Procedure:
Step 1: Fries Rearrangement
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add anhydrous aluminum chloride (2.5 equivalents).
-
Add dry nitrobenzene to the flask and stir to form a suspension.
-
Slowly add acetanilide (1 equivalent) to the stirred suspension.
-
Heat the reaction mixture to 160-170°C and maintain this temperature for 1.5 to 2 hours.[9][10]
-
Cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).[9][10]
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product is a mixture of 2'- and 4'-acetylaminoacetophenone.[10]
Step 2: Isomer Separation
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to separate the ortho and para isomers. The ortho-isomer is generally less polar and will elute first.[10]
Step 3: Hydrolysis to 2'-Aminoacetophenone
-
Dissolve the isolated 2'-acetylaminoacetophenone in 10% aqueous hydrochloric acid.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Carefully neutralize the acidic solution with 10% aqueous sodium hydroxide solution until a pH of 8-9 is reached.[9]
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).[9]
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer under reduced pressure to yield 2'-aminoacetophenone.[9]
Conclusion
This compound and N-acetyl-2-aminoacetophenone, while structurally related, present distinct opportunities for chemical synthesis and drug discovery.
N-acetyl-2-aminoacetophenone (and its precursor 2'-aminoacetophenone) is a well-established and versatile building block, particularly for the synthesis of heterocyclic compounds with proven biological activities. Its utility is supported by a wealth of literature and established synthetic protocols. For researchers aiming to develop novel therapeutics based on scaffolds like quinolones, chalcones, and flavanones, 2'-aminoacetophenone is an excellent starting point.
This compound , on the other hand, represents a less explored area of chemical space. While its synthesis is feasible, its applications and biological profile are not as well-defined. This presents an opportunity for researchers interested in fundamental reactivity studies and the discovery of novel bioactive molecules. Its unique structural arrangement may lead to the development of compounds with novel mechanisms of action.
Ultimately, the choice between these two isomers will depend on the specific goals of the research project. For projects requiring a reliable and well-understood synthetic intermediate for established compound classes, N-acetyl-2-aminoacetophenone is the logical choice. For more exploratory research aimed at discovering novel chemical entities and biological activities, this compound offers a path less traveled with the potential for new discoveries.
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A Comparative Guide to the Definitive Structural Validation of N-(2-Oxo-2-phenylethyl)formamide by X-ray Crystallography
For professionals in chemical research and drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which all subsequent research, development, and regulatory approval rests. An error in structural assignment can lead to the catastrophic failure of a drug candidate, wasted resources, and potentially severe safety implications. This guide provides an in-depth comparison of analytical techniques for the structural validation of the small molecule N-(2-Oxo-2-phenylethyl)formamide (C₉H₉NO₂), demonstrating why single-crystal X-ray crystallography remains the undisputed gold standard for absolute structural proof.
The journey from a newly synthesized compound to a validated drug candidate is a multi-stage process involving rigorous characterization.[1][2] While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for initial characterization, they provide data that leads to a proposed structure. X-ray crystallography, by contrast, provides direct, unequivocal evidence of atomic arrangement in the solid state, transforming a structural hypothesis into a validated fact.
The Subject Molecule: this compound
This compound is a small organic molecule with the molecular formula C₉H₉NO₂ and a molecular weight of 163.17 g/mol .[3] Its structure consists of a phenacyl group attached to a formamide moiety. While its synthesis is achievable through established organic chemistry methods, confirming the precise connectivity and, more importantly, the three-dimensional conformation and intermolecular interactions in the solid state, requires advanced analytical techniques.
The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
Single-crystal X-ray crystallography is a powerful analytical technique that provides the ultimate proof of a molecule's structure by mapping the electron density of a crystalline sample.[4] By bombarding a single crystal with X-rays, we can measure the resulting diffraction pattern. This pattern is then mathematically deconvoluted to generate a three-dimensional model of the atomic arrangement within the crystal lattice, providing precise measurements of bond lengths, bond angles, and torsion angles.[5]
Causality in the Crystallographic Workflow
The success of an X-ray crystallographic experiment is contingent on a series of carefully considered steps, each with a specific purpose aimed at producing a high-quality, unambiguous structure.
Experimental Protocol: Structure Determination of this compound
This protocol outlines the self-validating system for obtaining the crystal structure.
1. Crystal Growth (The Foundational Step):
-
Procedure: Dissolve 10-20 mg of purified this compound in a minimal amount of a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture, in a small, clean vial. The vial is loosely capped to allow for slow evaporation over several days at room temperature.
-
Causality: The goal is not merely to solidify the compound but to encourage molecules to pack in a highly ordered, repeating three-dimensional lattice. Slow evaporation is critical; rapid precipitation traps solvent and introduces defects, resulting in poor diffraction quality. The choice of solvent is crucial for influencing crystal packing and morphology.
2. Crystal Selection and Mounting:
-
Procedure: Under a microscope, select a single, well-formed crystal (typically 0.1-0.3 mm in size) with sharp edges and no visible cracks. The chosen crystal is mounted on a cryoloop and flash-cooled in a stream of liquid nitrogen.
-
Causality: A single crystal is paramount; a polycrystalline or twinned sample will produce a complex, often unsolvable diffraction pattern. Flash-cooling is essential to prevent ice formation and minimize thermal motion of the atoms, which sharpens the diffraction spots and improves data quality.
3. Data Collection:
-
Procedure: The mounted crystal is placed on a goniometer within an X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα radiation) is directed at the crystal, which is rotated through a series of angles. A detector records the position and intensity of the diffracted X-ray beams.
-
Causality: Rotating the crystal ensures that all sets of lattice planes are brought into the correct orientation to satisfy Bragg's law and diffract the X-ray beam. Collecting a complete, redundant dataset is a self-validating measure that ensures accurate determination of the unit cell parameters and space group.
4. Structure Solution and Refinement:
-
Procedure: Specialized software is used to process the diffraction data. The "phase problem" is solved using direct methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data.
-
Causality: Refinement is an iterative process of adjusting atomic positions, and thermal parameters to improve the agreement between the calculated diffraction pattern (from the model) and the observed pattern. The quality of the final model is assessed using statistical indicators like R-factors. A low R-factor signifies a good fit and a trustworthy structure.
Comparative Analysis: Why Other Techniques Fall Short of Absolute Proof
While essential, spectroscopic methods like NMR and MS provide indirect or incomplete structural information compared to the direct visualization offered by X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the workhorse for determining the structure of organic compounds in solution.[6][7] It provides rich information about the chemical environment and connectivity of atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR).[8][9] For this compound, ¹H NMR would show distinct signals for the aromatic protons, the methylene (-CH₂-) protons, and the formyl (-CHO) proton, with spin-spin coupling revealing which protons are adjacent. Two-dimensional NMR experiments (like COSY and HSQC) would confirm these connections.[10]
However, NMR has key limitations:
-
Ambiguity in 3D Space: While certain NMR techniques (like NOESY) can suggest through-space proximity, they do not provide the precise bond angles and torsion angles that define the molecule's exact 3D conformation.[11]
-
No Solid-State Information: NMR data reflects the molecule's structure as an average of conformations in solution. It provides no information about how the molecules pack together in the solid state, which is critical for understanding polymorphism in pharmaceuticals.
-
Stereochemistry Challenges: For molecules with multiple stereocenters, especially quaternary ones, determining the relative and absolute stereochemistry by NMR alone can be extremely difficult or impossible.[11]
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound and can offer clues about its structure through fragmentation analysis.[12][13][14] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the mass-to-charge ratio to several decimal places.[15] For our target molecule, HRMS would confirm the elemental composition as C₉H₉NO₂.
The primary limitation of MS is that it provides no information about isomerism. Different isomers will have the exact same molecular weight and formula. MS cannot distinguish between constitutional isomers (different connectivity) or stereoisomers (different spatial arrangement), making it fundamentally unsuitable for primary structure validation on its own.
Data Comparison: A Head-to-Head Analysis
| Technique | Information Provided for this compound | Strengths | Limitations for Unambiguous Validation |
| Single-Crystal X-ray Crystallography | - Unambiguous atomic connectivity- Precise bond lengths and angles- Torsion angles and molecular conformation- Stereochemistry (relative and absolute)- Solid-state packing and intermolecular interactions | - Provides a direct 3D image of the molecule[5]- Considered the "gold standard" for structural proof[7]- Essential for studying polymorphism | - Requires a suitable single crystal, which can be difficult to grow- Structure is in the solid state, may differ from solution |
| NMR Spectroscopy | - Carbon-hydrogen framework- Connectivity of atoms (through 2D NMR)- Number of unique protons and carbons- Information on dynamic processes in solution | - Non-destructive[16]- Excellent for determining connectivity in solution[10]- Provides data on the bulk sample | - Does not provide precise 3D geometric data[11]- Ambiguous for complex stereochemistry- No information on crystal packing |
| Mass Spectrometry | - Molecular weight- Elemental composition (with HRMS)- Structural clues from fragmentation patterns | - Extremely high sensitivity and selectivity[13][14]- Requires very small sample amounts- Can be coupled with chromatography (LC-MS, GC-MS)[12] | - Cannot distinguish between isomers- Provides no information on connectivity or 3D structure- Primarily a tool for confirmation of identity, not initial elucidation |
The Integrated Approach: A Validated Workflow
In modern drug discovery and chemical research, these techniques are not used in isolation but in a logical, synergistic sequence. This workflow ensures efficiency and confidence at each stage, culminating in the absolute validation provided by crystallography.
Conclusion
For researchers and drug development professionals, the question is not whether to use NMR and MS, but when to recognize their limitations and employ the definitive power of X-ray crystallography. While spectroscopic methods are essential for proposing a structure and confirming purity, they provide a hypothesis based on indirect evidence. Single-crystal X-ray crystallography moves beyond hypothesis to provide direct, high-resolution, and unambiguous proof of the three-dimensional atomic arrangement. In the case of this compound, this technique would definitively validate its connectivity, conformation, and solid-state interactions, providing the foundational certainty required for any further scientific or commercial development. In a field where precision is paramount, X-ray crystallography stands alone as the ultimate arbiter of molecular truth.
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Comparing the reactivity of "N-(2-Oxo-2-phenylethyl)formamide" with other amides
A Comparative Guide to the Reactivity of N-(2-Oxo-2-phenylethyl)formamide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides an in-depth comparison of the chemical reactivity of this compound, an α-keto amide, with that of simpler amides such as benzamide and N-substituted acetamides. We explore the underlying electronic and steric principles governing amide reactivity and present comparative experimental frameworks for hydrolysis and reduction reactions. This analysis aims to equip researchers with the foundational knowledge to strategically leverage the unique chemical properties of this compound in synthetic chemistry and drug design.
Foundational Principles of Amide Reactivity
Amides are among the most stable carboxylic acid derivatives, a characteristic attributed to the resonance delocalization of the nitrogen lone pair into the carbonyl group. This delocalization imparts a partial double bond character to the C-N bond, increasing its rotational barrier and decreasing the electrophilicity of the carbonyl carbon. Consequently, amides are generally less reactive towards nucleophiles than esters or acid chlorides.[1]
The reactivity of any given amide is a finely tuned balance of several factors:
-
Resonance Stabilization: The extent of N-to-C=O electron donation.
-
Steric Hindrance: The bulk of substituents on both the acyl carbon and the nitrogen atom can impede the approach of nucleophiles.[2]
-
Electronic Effects: Electron-withdrawing or electron-donating groups attached to the amide can modulate the electrophilicity of the carbonyl carbon and the leaving group ability of the amine moiety.[3]
dot graph "Amide_Resonance" { layout="neato"; node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=12, color="#5F6368"]; rankdir="LR"; splines=ortho;
} END_DOT Figure 1: Resonance stabilization in a generic amide bond.
Structural Analysis of this compound
This compound (C₉H₉NO₂) is a secondary amide with two distinctive structural features that set it apart from simple amides like benzamide or acetamide.[4][5]
-
Formyl Group (H-C=O): Unlike an acetyl (CH₃-C=O) or benzoyl (Ph-C=O) group, the formyl group has a hydrogen atom attached to the carbonyl. This minimizes steric hindrance at the acyl carbon. Furthermore, the lack of an electron-donating alkyl group makes formamides generally more susceptible to nucleophilic attack compared to their acetamide counterparts.[6][7]
-
α-Keto Group: The presence of a ketone carbonyl group on the carbon adjacent (α-position) to the amide nitrogen is the most critical feature. This α-keto group exerts a powerful electron-withdrawing inductive effect.
This inductive withdrawal significantly reduces the electron density on the amide nitrogen, which has two profound consequences:
-
It diminishes the nitrogen's ability to donate its lone pair into the amide carbonyl (weakens resonance stabilization).
-
This, in turn, increases the electrophilicity of the amide carbonyl carbon, making it more susceptible to nucleophilic attack.
Studies on α-keto amides suggest they are comparable to amides substituted by an electron-withdrawing group, which enhances their reactivity.[8][9]
dot graph "Electronic_Effects" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [color="#EA4335", arrowhead=vee, penwidth=2];
} END_DOT Figure 2: Key electronic influences in this compound.
Comparative Reactivity Analysis
To illustrate the differences in reactivity, we will compare this compound against two common amides: Benzamide (a simple primary amide) and N-ethylacetamide (a typical secondary amide).
Amide Hydrolysis
Amide hydrolysis, the cleavage of the C-N bond by water, can be catalyzed by acid or base.[10] It is a benchmark reaction for assessing amide stability.
-
Acid-Catalyzed Hydrolysis: The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for attack by water.[11] Given the electronically destabilized nature of the amide bond in this compound, it is expected to hydrolyze significantly faster than both Benzamide and N-ethylacetamide.
-
Base-Promoted Hydrolysis: This reaction proceeds via direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.[12][13] The increased electrophilicity of the amide carbonyl in the α-keto amide should also lead to a faster rate of basic hydrolysis compared to the reference amides. Tertiary amides, in general, can be very difficult to cleave under basic conditions.[14][15]
Table 1: Illustrative Relative Hydrolysis Rates (k_rel)
| Compound | Structure | k_rel (Acidic) | k_rel (Basic) | Rationale |
|---|---|---|---|---|
| This compound | Ph-CO-CH₂-NH-CHO | ~50-100 | ~80-150 | Strong inductive withdrawal from α-keto group; minimal steric hindrance from formyl group. |
| Benzamide | Ph-CONH₂ | 1 | 1 | Baseline reactivity; resonance stabilized primary amide. |
| N-ethylacetamide | CH₃-CO-NH-Et | ~0.5 | ~0.3 | N-alkyl group is slightly electron-donating; increased steric hindrance compared to primary amide.[16] |
Note: Relative rates are illustrative estimates based on chemical principles and are not derived from a single experimental source. Actual values will depend on specific reaction conditions (temperature, concentration).
Reduction with Hydride Reagents
The reduction of amides is a fundamental transformation in organic synthesis. The choice of reducing agent is critical and often depends on the amide's reactivity.
-
Sodium Borohydride (NaBH₄): This is a mild reducing agent primarily used for aldehydes and ketones.[17] It is generally incapable of reducing stable amides like Benzamide or N-ethylacetamide under standard conditions.[18][19] However, due to the activated nature of this compound, two potential reaction pathways exist:
-
Selective reduction of the more reactive ketone to a secondary alcohol.
-
Potential for slow reduction of the highly activated amide group.
-
-
Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of reducing most carboxylic acid derivatives, including stable amides, to their corresponding amines.[20][21] LiAlH₄ will readily reduce all three amides. For this compound, it will reduce both the ketone and the amide functionalities.
Table 2: Comparative Reactivity with Hydride Reagents
| Compound | Reactivity with NaBH₄ | Reactivity with LiAlH₄ | Expected Product(s) with LiAlH₄ |
|---|---|---|---|
| This compound | Ketone reduces readily to alcohol. Amide may reduce slowly. | Reduces readily (both carbonyls). | N-(2-Hydroxy-2-phenylethyl)methylamine |
| Benzamide | No reaction | Reduces readily | Benzylamine |
| N-ethylacetamide | No reaction | Reduces readily | Diethylamine |
Experimental Protocols
To validate the theoretical comparisons, the following standardized experimental protocols can be employed.
Protocol 1: Comparative Acid-Catalyzed Hydrolysis Rate via HPLC
This protocol explains the causality behind experimental choices: we use HPLC to monitor the disappearance of the starting amide over time because it provides precise quantification. A strong, non-nucleophilic acid (H₂SO₄) is chosen to ensure catalysis without side reactions.
dot graph "Hydrolysis_Workflow" { graph [rankdir="TB", splines=true, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} END_DOT Figure 3: Experimental workflow for hydrolysis rate comparison.
Methodology:
-
Stock Solutions: Prepare 10 mM stock solutions of this compound, Benzamide, and N-ethylacetamide in a suitable organic solvent (e.g., acetonitrile).
-
Reaction Medium: Prepare a solution of 1 M H₂SO₄ in a 1:1 Dioxane:Water mixture.
-
Initiation: In separate temperature-controlled reaction vessels held at 70°C, add 9 mL of the acid solution. To initiate the reaction (t=0), add 1 mL of the respective amide stock solution and stir vigorously.
-
Sampling: At predetermined time points (e.g., 0, 10, 30, 60, 120, 240 minutes), withdraw a 100 µL aliquot.
-
Quenching: Immediately quench the reaction by diluting the aliquot in 900 µL of a mobile phase buffered with a weak base (e.g., sodium bicarbonate) to neutralize the acid catalyst.
-
Analysis: Analyze the quenched samples by reverse-phase HPLC, monitoring the disappearance of the starting material peak.
-
Data Processing: Plot the natural logarithm of the reactant concentration versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k). Compare the k values for each amide.
Conclusion and Outlook
The unique structure of this compound, specifically the α-keto group, renders its amide bond significantly more reactive than those in simple primary and secondary amides. The electron-withdrawing nature of the adjacent ketone activates the amide carbonyl towards nucleophilic attack, leading to substantially faster rates of both acid- and base-catalyzed hydrolysis. This heightened reactivity also influences its behavior with reducing agents, allowing for chemoselective transformations not possible with more stable amides.
For researchers in drug development, this inherent reactivity can be strategically exploited. The α-keto amide moiety can serve as a reactive handle for bioconjugation or as a key pharmacophore that covalently interacts with biological targets like serine or cysteine residues in enzymes.[9][22] Understanding this reactivity profile is paramount for designing novel therapeutics, developing efficient synthetic routes, and predicting metabolic stability.
References
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- University of Calgary. (n.d.). Ch20: Amide hydrolysis.
- BYJU'S. (n.d.). Types of Amide Hydrolysis.
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- Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base.
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- ARKIVOC. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
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- PubMed Central. (n.d.). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities.
- Mol-Instincts. (n.d.). 2-oxo-2-phenylethylformamide.
- ARKAT USA. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). LiAlH4 vs. NaBH4: Choosing the Right Reducing Agent.
- ACS Publications. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities.
- Chad's Prep®. (n.d.). Hydride Reduction.
- Quora. (2018). What are the differences between NaBH4 and LiAlH4?.
- LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4.
- RSC Publishing. (n.d.).
- ResearchGate. (2015). (PDF) A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
- BenchChem. (n.d.). A Comparative Analysis of Diacetamide and Acetamide Reactivity in Organic Synthesis.
- YouTube. (2017). Reduction with NaBH4 or LiAlH4.
- PubMed. (n.d.).
- ResearchGate. (n.d.).
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A Comparative Guide to the Efficacy of N-(2-Oxo-2-phenylethyl)formamide as a Drug Synthesis Intermediate
In the intricate multi-step process of developing active pharmaceutical ingredients (APIs), the strategic selection of chemical intermediates is paramount.[][2][] These molecular building blocks are the crucial link between basic raw materials and the final complex drug substance.[] An ideal intermediate should not only be readily synthesizable in high yield and purity but also offer stability and appropriate reactivity for subsequent transformations. This guide provides an in-depth technical comparison of N-(2-Oxo-2-phenylethyl)formamide (also known as N-formyl-2-aminoacetophenone), evaluating its efficacy against a widely used alternative, 2-Aminoacetophenone Hydrochloride , for researchers, scientists, and drug development professionals.
The Strategic Role of Amine Protection in Synthesis
The 2-aminoacetophenone scaffold is a vital component in numerous pharmaceuticals, particularly in the synthesis of heterocyclic compounds like quinolone antibiotics and anticancer agents.[4][5] However, the primary amine group in 2-aminoacetophenone is a reactive nucleophile that can interfere with reactions targeting other parts of the molecule. Therefore, a common strategy is to "protect" this amine group with a temporary chemical moiety. This compound represents this protected strategy, utilizing a formyl group. In contrast, 2-Aminoacetophenone Hydrochloride stabilizes the amine as a salt. This fundamental difference in approach dictates their respective utility, advantages, and drawbacks in a synthetic workflow.
Synthesis Pathway 1: this compound via N-Formylation
The synthesis of this compound is achieved through the N-formylation of 2-aminoacetophenone. This method is noted for its efficiency, high yields, and the use of readily available reagents. The formyl group serves as an excellent protecting group for the primary amine, rendering it less nucleophilic and preventing unwanted side reactions in subsequent synthetic steps.
Experimental Protocol: N-Formylation of 2-Aminoacetophenone
This protocol is adapted from established, high-yield procedures for the N-formylation of aromatic amines using formic acid.[6][7]
Principle: The reaction involves the direct condensation of 2-aminoacetophenone with formic acid. The use of a solvent like toluene allows for the azeotropic removal of water via a Dean-Stark apparatus, which drives the equilibrium towards the formation of the formamide product. This method is highly chemoselective for the amine group, leaving the ketone moiety untouched.
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-aminoacetophenone (13.5 g, 0.1 mol) and toluene (100 mL).
-
Reagent Addition: While stirring, add 85% aqueous formic acid (5.4 g, 0.1 mol, 4.5 mL) to the mixture.
-
Heating and Water Removal: Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing for 4-8 hours, or until no more water is collected and TLC analysis indicates the complete consumption of the starting amine.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Purification: Evaporate the toluene solvent under reduced pressure. The resulting crude this compound is often of sufficient purity (>95%) for subsequent use. If necessary, the product can be further purified by recrystallization from an appropriate solvent system like ethanol/water.
Synthesis Pathway 2: 2-Aminoacetophenone Hydrochloride via Delepine Reaction
A common alternative to using a protected intermediate is to synthesize and store the amine as a stable salt. 2-Aminoacetophenone Hydrochloride is a widely used intermediate, particularly in the synthesis of the anticancer drug Ubenimex.[8] Its synthesis from α-bromoacetophenone via the Delepine reaction is a classic and reliable method.
Experimental Protocol: Delepine Reaction
This protocol is based on a well-documented, high-yield synthesis of 2-Aminoacetophenone Hydrochloride.
Principle: The Delepine reaction is a two-stage process for preparing primary amines. First, an alkyl halide (α-bromoacetophenone) reacts with hexamethylenetetramine to form a stable quaternary ammonium salt. In the second stage, this salt is hydrolyzed under acidic conditions (using concentrated HCl in ethanol) to yield the primary amine hydrochloride.
Step-by-Step Methodology:
-
Quaternary Salt Formation: In a 250 mL round-bottom flask, dissolve α-bromoacetophenone (19.9 g, 0.1 mol) in diethyl ether (130 mL). Add hexamethylenetetramine (14.0 g, 0.1 mol) to the stirred solution. Seal the flask and stir at room temperature for 12 hours. A solid precipitate will form.
-
Isolation of Salt: Filter the resulting solid quaternary salt, wash it with fresh diethyl ether (20 mL), and dry it under reduced pressure.
-
Acid Hydrolysis: Transfer the dried salt to a clean round-bottom flask fitted with a reflux condenser. Add ethanol (220 mL) and concentrated hydrochloric acid (6 mL).
-
Heating: Heat the mixture to reflux and maintain for 3 hours. A solid product will form during heating.
-
Product Isolation: Cool the reaction mixture to room temperature. Filter the solid product, wash it with cold ethanol (20 mL), and dry under vacuum to afford pure 2-Aminoacetophenone Hydrochloride.
Head-to-Head Comparison: Performance and Efficacy
The choice between an N-formyl protected intermediate and a hydrochloride salt depends on a balance of factors including yield, purity, cost, safety, and the specific demands of the subsequent synthetic steps.
| Parameter | This compound | 2-Aminoacetophenone Hydrochloride | Analysis & Field Insights |
| Typical Yield | >90%[6][7] | ~97% | Both methods provide excellent yields. The N-formylation is often quantitative, requiring minimal purification, which can improve the overall process yield. |
| Purity | High (>95%), often used directly | High (≥99%)[8] | The Delepine reaction followed by crystallization typically yields a very pure product. The N-formylation product is also clean but may require recrystallization for ultra-high purity applications. |
| Synthetic Route | 1-step from 2-aminoacetophenone | 2-stage, 1-pot from α-bromoacetophenone | The N-formylation is simpler if starting from 2-aminoacetophenone. However, the Delepine reaction is a robust route from a more basic starting material. |
| Reagent Safety | Starting Material: 2-aminoacetophenone (toxic). Reagent: Formic acid (corrosive). | Starting Material: α-bromoacetophenone (lachrymator, toxic). Reagent: Hexamethylenetetramine (flammable solid), Conc. HCl (corrosive). | The reagents for N-formylation are generally considered safer and more environmentally benign. α-bromoacetophenone is a potent tear gas and requires careful handling in a fume hood. |
| Downstream Utility | Amine is protected; stable to many reagents. Requires a deprotection step (acid/base hydrolysis) to liberate the free amine. | Amine is stored as a stable salt. Requires neutralization (addition of a base) before it can be used as a nucleophile in subsequent reactions. | The N-formyl group offers an orthogonal protection strategy. This is a significant advantage in complex syntheses where the amine needs to remain inert during several steps. The hydrochloride salt is simpler for reactions where the amine is needed immediately after neutralization. |
| Atom Economy | Good. The main byproduct is water. | Moderate. The reaction generates byproducts from the hexamethylenetetramine fragmentation (e.g., formaldehyde, ammonium chloride). | The N-formylation route is more atom-economical, a key consideration in green chemistry and large-scale manufacturing. |
Concluding Remarks for the Senior Scientist
Both This compound and 2-Aminoacetophenone Hydrochloride are highly effective intermediates for introducing the 2-aminoacetophenone moiety into a target molecule. The decision of which to employ is a strategic one, dictated by the overall synthetic plan.
-
Choose this compound when:
-
The synthetic route involves multiple steps where the free amine could cause unwanted side reactions.
-
An orthogonal protecting group strategy is required.
-
Greener chemistry and higher atom economy are priorities for process development.
-
-
Choose 2-Aminoacetophenone Hydrochloride when:
-
The amine is needed for a reaction in the very next step (e.g., acylation, condensation).
-
Long-term storage stability of the intermediate is the primary concern.
-
The established Delepine reaction is preferred due to raw material availability or in-house expertise.
-
Ultimately, this compound offers greater strategic flexibility in complex, multi-step API synthesis due to its nature as a protected intermediate. Its synthesis is straightforward, high-yielding, and employs safer reagents, making it an excellent and often superior choice for modern pharmaceutical development.
References
-
Christoph, N., Bauer-Christoph, C., Geßner, M., & Köhler, H. (1998). Formation of 2-aminoacetophenone and formylaminoacetophenone in wine by reaction of sulfurous acid with indole-3-acetic acid. ResearchGate. Available at: [Link]
-
Linder, T., et al. (2023). New Insight on the Formation of 2-Aminoacetophenone in White Wines. MDPI. Available at: [Link]
-
Kim, J.-G., & Jang, D. O. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett. Available at: [Link]
-
Ye, J., et al. (2020). Yields from N‐formylation reactions. ResearchGate. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). The preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. Organic Syntheses. Available at: [Link]
-
The Significance of 2-Aminoacetophenone in Organic Synthesis. (n.d.). Gallochem. Available at: [Link]
-
Jung, S. H., et al. (1999). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. SciSpace. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Aminoacetophenone Hydrochloride in Modern Pharmaceutical Synthesis. Inno Pharmchem. Available at: [Link]
-
Initially the intermediate is formed by the formylation reaction... (n.d.). ResearchGate. Available at: [Link]
- U.S. Patent No. 8,329,948B2. (2012). Method for the synthesis of substituted formylamines and substituted amines. Google Patents.
-
Ahn, J.S., et al. (2009). New Route to N-Formylation of Primary Amines with Amino Acids as a Source of CO Using Polyaniline Catalyst. ResearchGate. Available at: [Link]
-
Van Arnum, P. (2009). Improving API Synthesis. Pharmaceutical Technology. Available at: [Link]
-
NIST. (n.d.). Formamide, N-(2-phenylethyl)-. NIST WebBook. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journals. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of aminoacetophenone from acetophenone. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). Formamide, N-(2-phenylethyl)-. PubChem. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). α-Phenylethylamine. Organic Syntheses. Available at: [Link]
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Divergent Pathways: A Comparative Guide to the Cyclization of N-(2-Oxo-2-phenylethyl)formamide and N-benzylformamide
In the intricate world of heterocyclic chemistry, the strategic selection of starting materials is paramount to achieving desired molecular architectures. This guide provides a detailed comparison of two formamide derivatives, N-(2-Oxo-2-phenylethyl)formamide and N-benzylformamide, in intramolecular cyclization reactions. While structurally related, the subtle difference in their N-substituent—a phenacyl group versus a benzyl group—fundamentally dictates the reaction mechanism and leads to the formation of distinct five- and six-membered heterocyclic systems, respectively. This analysis, supported by mechanistic insights and established experimental protocols, serves as a critical resource for researchers engaged in the synthesis of pharmacologically relevant scaffolds.
Introduction: The Decisive Role of the N-Substituent
This compound, an α-acylamino ketone, and N-benzylformamide, a β-arylethylamide analogue, are versatile building blocks in organic synthesis. Their utility is most profoundly demonstrated in acid-catalyzed cyclodehydration reactions. The key distinction lies in the available nucleophile for the intramolecular cyclization step.
-
This compound possesses an enolizable ketone. The resulting enol provides a carbon-based nucleophile that preferentially attacks the formyl group, leading to a five-membered oxazole ring via the Robinson-Gabriel synthesis.[1][2]
-
N-benzylformamide , lacking an enolizable ketone, utilizes the electron-rich benzene ring as a nucleophile. This directs the reaction towards an intramolecular electrophilic aromatic substitution, forming a six-membered dihydroisoquinoline ring in what is known as the Bischler-Napieralski reaction.[3][4]
This guide will dissect these two transformations, providing a head-to-head comparison of their mechanisms, reaction conditions, and synthetic outcomes.
The Robinson-Gabriel Synthesis: Oxazole Formation
The Robinson-Gabriel synthesis is a classic and robust method for constructing oxazoles from 2-acylamino ketones.[1] this compound is an ideal substrate for this transformation. The reaction proceeds by cyclodehydration, typically promoted by strong acids or dehydrating agents like sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃).[5]
Mechanistic Pathway
The mechanism involves the initial activation of the formyl carbonyl by the acid catalyst, making it more electrophilic. The neighboring ketone tautomerizes to its enol form, which then acts as the intramolecular nucleophile. The subsequent cyclization and dehydration steps yield the aromatic oxazole ring.
Experimental Protocol
The following is a representative protocol for the synthesis of 5-phenyloxazole.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flask containing this compound (1.0 equiv), add concentrated sulfuric acid (5-10 equiv) carefully at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to 60 °C for 2-4 hours, monitoring by TLC.[5]
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-phenyloxazole.
The Bischler-Napieralski Reaction: Dihydroisoquinoline Formation
The Bischler-Napieralski reaction is a cornerstone of six-membered N-heterocycle synthesis, enabling the creation of 3,4-dihydroisoquinolines from β-arylethylamides.[3] N-benzylformamide, while not a classic β-phenylethylamide, undergoes a similar intramolecular electrophilic aromatic substitution to yield the core dihydroisoquinoline structure. The reaction requires a dehydrating agent, such as POCl₃ or P₂O₅, to activate the amide for cyclization.[6][7]
Mechanistic Pathway
The reaction mechanism is believed to proceed through a highly electrophilic nitrilium ion intermediate.[3] The formamide oxygen is activated by the Lewis acid (e.g., POCl₃), forming a good leaving group. Elimination generates the nitrilium ion, which is then attacked by the electron-rich phenyl ring. Subsequent loss of a proton re-aromatizes the system and yields the final product.
Experimental Protocol
The following is a general protocol for the Bischler-Napieralski cyclization.[8]
Materials:
-
N-benzylformamide
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous toluene or xylene
-
Ice water
-
Ammonium hydroxide (NH₄OH) or saturated NaHCO₃ solution
-
Dichloromethane (DCM)
Procedure:
-
Dissolve N-benzylformamide (1.0 equiv) in an anhydrous solvent such as toluene.
-
Add phosphorus oxychloride (1.1-2.0 equiv) dropwise to the solution at 0 °C.
-
Heat the reaction mixture to reflux (80-110 °C) for 2-6 hours, monitoring by TLC.[6]
-
Cool the mixture to room temperature and carefully quench by pouring it over crushed ice.[8]
-
Basify the aqueous mixture to pH ~8-9 with a suitable base (e.g., ammonium hydroxide).
-
Extract the product with dichloromethane or another suitable organic solvent.
-
Combine the organic layers, dry over an anhydrous salt, filter, and concentrate in vacuo.
-
Purify the crude 3,4-dihydroisoquinoline by column chromatography or distillation.
Head-to-Head Performance Comparison
The divergent reactivity of these two substrates is a direct consequence of their inherent structural features. The choice between them is therefore not one of superiority, but of strategic design to access different heterocyclic cores.
| Feature | This compound | N-benzylformamide |
| Reaction Name | Robinson-Gabriel Synthesis | Bischler-Napieralski Reaction |
| Reaction Type | Intramolecular Cyclodehydration | Intramolecular Electrophilic Aromatic Substitution |
| Key Nucleophile | Enol C=C double bond | Benzene Ring (π system) |
| Key Intermediate | Oxazoline-type intermediate | Nitrilium Ion[3] |
| Product Class | Oxazole | 3,4-Dihydroisoquinoline[4] |
| Ring Size Formed | 5-membered | 6-membered |
| Typical Reagents | H₂SO₄, PPA, POCl₃[5] | POCl₃, P₂O₅, Tf₂O[3][7] |
| Driving Force | Formation of a stable aromatic oxazole ring | Rearomatization of the benzene ring |
Conclusion: Strategic Implications for Synthesis
The comparative analysis of this compound and N-benzylformamide in cyclization reactions underscores a fundamental principle of organic synthesis: minor structural modifications can lead to major changes in chemical reactivity.
-
This compound is the precursor of choice for synthesizing 5-substituted oxazoles , which are prevalent motifs in medicinal chemistry and materials science.[9]
-
N-benzylformamide and its derivatives are indispensable for accessing the isoquinoline and dihydroisoquinoline core , a privileged structure found in numerous alkaloids and pharmaceutical agents.[10][11]
For drug development professionals and synthetic chemists, understanding this dichotomy is crucial. The choice between a phenacyl and a benzyl substituent on a formamide is a strategic decision that opens the door to entirely different families of heterocyclic compounds, each with its own unique biological and physical properties. This guide provides the foundational knowledge to make that choice with confidence, backed by established mechanistic principles and practical experimental guidance.
References
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Bischler–Napieralski reaction. Retrieved from [Link]
-
Wikipedia. (2023, May 28). Robinson–Gabriel synthesis. Retrieved from [Link]
-
Grokipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]
-
SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved from [Link]
-
ResearchGate. (2016). Scheme.3. The Robinson-Gabriel synthesis for oxazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Rh‐catalyzed isoquinoline synthesis from N‐benzyl aromatic ketimines. Retrieved from [Link]
-
Scribd. (n.d.). 5-Iii) Sem 4 | PDF. Retrieved from [Link]
-
ResearchGate. (2021). Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides. Retrieved from [Link]
-
Pharmaguideline. (2023, May 15). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]
-
PubMed. (1983). Isoquinolines. 5. Synthesis and antiarrhythmic activity of benzylisoquinoline derivatives. Retrieved from [Link]
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A Researcher's Guide to the Synthesis of N-(2-Oxo-2-phenylethyl)formamide: A Cost-Benefit Analysis
Introduction
N-(2-Oxo-2-phenylethyl)formamide, an α-ketoamide with the molecular formula C₉H₉NO₂, is a valuable building block in organic and medicinal chemistry. Its structure, featuring a ketone and a formamide group on adjacent carbons, makes it a versatile precursor for the synthesis of various heterocyclic compounds, peptidomimetics, and pharmacologically active molecules. The strategic importance of this motif necessitates efficient, cost-effective, and scalable synthetic routes.
This guide provides an in-depth comparative analysis of the two most practical synthetic pathways to this compound. We will dissect each route, offering detailed experimental protocols, mechanistic insights, and a rigorous cost-benefit analysis to empower researchers in making informed decisions based on their specific laboratory or production needs, whether prioritizing speed, cost, safety, or scale.
Route 1: Direct Formylation of 2-Amino-1-phenylethanone
This is the most direct and atom-economical approach, involving a single chemical transformation starting from the corresponding α-amino ketone. The hydrochloride salt of 2-amino-1-phenylethanone is the most common commercially available starting material.
Overview and Rationale
The core of this method is the N-formylation of a primary amine. The use of a mixed anhydride, specifically acetic formic anhydride generated in situ from formic acid and acetic anhydride, is a highly efficient and rapid method for this transformation.[1][2] The mixed anhydride is more reactive than formic acid alone, and the formyl group is preferentially transferred over the acetyl group due to its higher electrophilicity and lower steric hindrance.[1] This method avoids the need to handle pure, unstable formic anhydride.[3]
Experimental Workflow
Caption: Workflow for the direct formylation of 2-amino-1-phenylethanone.
Detailed Experimental Protocol
Materials:
-
2-Amino-1-phenylethanone hydrochloride (1.0 eq)
-
Formic acid (≥95%, 1.5 eq)
-
Acetic anhydride (1.2 eq)
-
Pyridine (optional, as a base/catalyst)
-
Anhydrous solvent (e.g., Dichloromethane or THF)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Diethyl ether or Ethyl acetate for extraction
Procedure:
-
In situ Preparation of Acetic Formic Anhydride: In a flask equipped with a magnetic stirrer and under an inert atmosphere, cool acetic anhydride (1.2 eq) to 0 °C in an ice bath. Slowly add formic acid (1.5 eq) dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 20-30 minutes to ensure the formation of the mixed anhydride.[3][4]
-
Reaction Setup: In a separate flask, suspend 2-amino-1-phenylethanone hydrochloride (1.0 eq) in the chosen anhydrous solvent. If desired, add pyridine (1.1 eq) to neutralize the HCl salt and act as a catalyst. Cool this suspension to 0 °C.
-
Formylation: Slowly add the freshly prepared acetic formic anhydride solution from step 1 to the cooled amine suspension.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting amine is fully consumed (typically 1-3 hours).[1]
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction and Purification: Extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
Cost-Benefit Analysis
-
Cost (
): The primary cost driver is the starting material, 2-amino-1-phenylethanone hydrochloride, which is a specialty reagent.[5][6][7][8][9] Formic acid and acetic anhydride are inexpensive commodity chemicals. Overall, the raw material cost is moderate. -
Efficiency & Yield: This route is highly efficient, typically proceeding to completion in a few hours with high yields. The in situ generation of the formylating agent is robust and reliable.[1][10]
-
Simplicity: As a one-step synthesis, this route is operationally simple, requiring standard laboratory glassware and techniques.
-
Safety & Environmental: Formic acid and acetic anhydride are corrosive and require careful handling in a fume hood. The reaction quench with bicarbonate produces CO₂ gas. The main waste products are acetic acid and salts, which are relatively benign.
-
Scalability: The procedure is readily scalable, although the exothermicity of the anhydride formation and quenching steps must be carefully managed on a larger scale.
Route 2: Two-Step Synthesis from Phenacyl Bromide
This pathway begins with a more common and often less expensive starting material, phenacyl bromide (α-bromoacetophenone), and proceeds through an azide intermediate.
Overview and Rationale
This route is advantageous when 2-amino-1-phenylethanone is unavailable or prohibitively expensive. It involves two distinct, well-established transformations:
-
Azide Formation: A classic Sₙ2 reaction where the bromide in phenacyl bromide is displaced by an azide anion from sodium azide. This reaction is typically clean and high-yielding.[11][12]
-
Azide to Formamide Conversion: The α-azido ketone is converted to the target formamide. This is most reliably achieved in two stages: first, the reduction of the azide to the primary amine, followed by formylation as described in Route 1. The Staudinger reduction, using a phosphine like triphenylphosphine, is an exceptionally mild and chemoselective method for converting azides to amines without affecting the ketone functionality.[13][14]
Experimental Workflow
Caption: Two-step workflow from phenacyl bromide via an azide intermediate.
Detailed Experimental Protocols
Step A: Synthesis of 2-Azido-1-phenylethanone (Phenacyl Azide)
Materials:
-
Phenacyl bromide (1.0 eq)
-
Sodium azide (NaN₃, 1.2 eq)
-
Solvent (e.g., DMF or Acetone/Water mixture)
Procedure:
-
Reaction Setup: Dissolve phenacyl bromide (1.0 eq) in the chosen solvent in a round-bottom flask. In a separate container, dissolve sodium azide (1.2 eq) in a minimal amount of water if using a mixed solvent system, or add it directly if using DMF.
-
Reaction: Add the sodium azide solution to the phenacyl bromide solution and stir the mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within a few hours.[11]
-
Work-up: Once the reaction is complete, pour the mixture into a larger volume of cold water to precipitate the product.
-
Purification: Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum. The resulting phenacyl azide is often pure enough for the next step without further purification.
Step B: Conversion of Phenacyl Azide to this compound
Materials:
-
Phenacyl azide (from Step A, 1.0 eq)
-
Triphenylphosphine (PPh₃, 1.1 eq)
-
Solvent (e.g., THF with a small amount of water)
-
Formic acid and Acetic anhydride for subsequent formylation
Procedure:
-
Staudinger Reduction: Dissolve phenacyl azide (1.0 eq) in THF. Add water (2-3 eq). Cool the solution to 0 °C and add triphenylphosphine (1.1 eq) portion-wise. Vigorous nitrogen evolution will be observed.
-
Reaction Monitoring: Stir the reaction at room temperature until azide is consumed (monitored by TLC or IR spectroscopy - disappearance of the strong azide stretch at ~2100 cm⁻¹). The reaction forms the intermediate amine, 2-amino-1-phenylethanone.[14]
-
Formylation: Without isolating the intermediate amine, proceed with the formylation protocol as described in Route 1, steps 1, 3, 4, 5, and 6 . The triphenylphosphine oxide byproduct can be removed during the final purification (often by chromatography or recrystallization).
Cost-Benefit Analysis
-
Cost ($): The starting materials, phenacyl bromide and sodium azide, are generally less expensive than 2-amino-1-phenylethanone HCl.[15][16][17][18][19][20][21][22][23] Triphenylphosphine adds a moderate cost. This route can offer a lower raw material cost, especially at a larger scale.
-
Efficiency & Yield: Both steps are typically high-yielding. However, as a two-step process, the overall yield will be the product of the yields of both steps, which may be lower than the single-step direct formylation.
-
Simplicity: This route is more complex, involving two separate transformations and the handling of an intermediate.
-
Safety & Environmental: This route presents significant safety challenges. Sodium azide is highly toxic and can form explosive heavy metal azides. [19] Phenacyl bromide is a lachrymator (tear gas agent) and a strong irritant. [24] The Staudinger reduction produces a stoichiometric amount of triphenylphosphine oxide, which must be separated and disposed of.
-
Scalability: While scalable, the safety concerns associated with sodium azide and the need for waste management of the phosphine oxide byproduct can complicate large-scale production.
Comparative Analysis and Recommendation
| Feature | Route 1: Direct Formylation | Route 2: From Phenacyl Bromide |
| Starting Material(s) | 2-Amino-1-phenylethanone HCl | Phenacyl Bromide, Sodium Azide |
| Relative Cost | $ | |
| Number of Steps | 1 | 2 |
| Key Reagents | Formic Acid, Acetic Anhydride | Sodium Azide, Triphenylphosphine |
| Pros | • High overall yield• Operationally simple• Faster completion time | • Lower cost of starting materials• Avoids sourcing specialty amine |
| Cons | • Higher cost of starting material | • High Toxicity (NaN₃) • Lachrymatory Reagent (C₈H₇BrO) • Multi-step process• Stoichiometric byproduct (Ph₃PO) |
Expert Recommendation
For laboratory-scale synthesis and research purposes , where operational simplicity, speed, and safety are paramount, Route 1 is unequivocally the superior choice. The higher cost of the starting material is justified by the single, high-yielding step and the avoidance of highly toxic and irritating reagents. The directness of the approach allows for the rapid generation of the desired product for further studies.
For process development or potential large-scale synthesis , Route 2 may present a cost advantage due to cheaper raw materials. However, this economic benefit must be carefully weighed against the significant drawbacks. The capital and operational costs associated with the safe handling of sodium azide and the management of hazardous reagents and byproducts can be substantial. A thorough process hazard analysis (PHA) would be mandatory before considering this route for production.
References
-
Chemsrc. (2025). 2-Amino-1-phenylethanone hydrochloride | CAS#:5468-37-1. [Link][5]
-
Tradeindia. (n.d.). Phenacyl Bromide Cas No: 70-11-1. [Link][16]
-
Chemcd. (2016). 2-Amino-1-phenylethanone hydrochloride(5468-37-1). [Link][6]
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Jetir.org. (n.d.). N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. [Link][10]
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Organic Syntheses. (n.d.). Acetic Formic Anhydride. [Link][4]
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Iraqi Journal of Science. (2024). SYNTHESIS OF 1,2,3-TRIAZOLES BASED ON PHENACYL AZIDE DERIVATIVES VIA CLICK CHEMISTRY. [Link][11]
-
Carl ROTH. (n.d.). Sodium azide, 100 g, CAS No. 26628-22-8. [Link][20]
-
ResearchGate. (2025). SYNTHESIS OF 1,2,3-TRIAZOLES BASED ON PHENACYL AZIDE DERIVATIVES VIA CLICK CHEMISTRY | Request PDF. [Link][12]
-
iChemical. (n.d.). 2-Amino-1-phenylethanone hydrochloride, CAS No. 5468-37-1. [Link][7]
-
MDPI. (n.d.). Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. [Link]
-
Royal Society of Chemistry. (n.d.). Phenacyl azides as efficient intermediates: one-pot synthesis of pyrrolidines and imidazoles. [Link]
-
ResearchGate. (2017). Phenacyl azides as efficient intermediates: One-pot synthesis of pyrrolidines and imidazoles. [Link]
-
Wikipedia. (n.d.). Leuckart reaction. [Link]
-
ResearchGate. (n.d.). (PDF) ChemInform Abstract: Syntheses and Transformations of α-Azido Ketones and Related Derivatives. [Link]
-
National Institutes of Health. (n.d.). Staudinger ligation of alpha-azido acids retains stereochemistry. [Link]
-
MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]
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A Senior Application Scientist's Guide to Alternatives for N-(2-Oxo-2-phenylethyl)formamide in Heterocyclic Synthesis
For the seasoned researcher in synthetic and medicinal chemistry, the efficient construction of heterocyclic scaffolds is a cornerstone of molecular design. N-(2-Oxo-2-phenylethyl)formamide, a classic α-formamido ketone, has long served as a reliable precursor for building essential five-membered heterocycles like oxazoles and imidazoles. Its utility lies in providing a pre-functionalized C2-N-C unit, primed for cyclization. However, the modern synthetic landscape demands not just reliability, but also efficiency, atom economy, and modularity. This guide provides an in-depth comparison of the classical synthetic routes employing this compound and its analogs against contemporary, often one-pot, alternatives that offer significant advantages in terms of procedural simplicity and substrate accessibility.
Part 1: The Synthesis of Substituted Oxazoles
The oxazole ring is a privileged motif in numerous natural products and pharmaceuticals. The traditional approach to its synthesis from this compound is the Robinson-Gabriel synthesis.
The Classical Approach: Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone to form an oxazole.[1][2][3] In the context of our topic, this compound or its N-acyl analogs serve as the direct precursors. The core principle is the intramolecular cyclization of the enol or enolate form of the ketone onto the amide carbonyl, followed by dehydration to furnish the aromatic oxazole ring.
dot digraph "Robinson_Gabriel_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} mend Caption: Mechanism of the Robinson-Gabriel Oxazole Synthesis.
The primary advantage of this method is its reliability and the direct installation of substituents based on the choice of the starting α-acylamino ketone. However, it necessitates the prior synthesis and isolation of this precursor, which can be a multi-step process itself.
Alternative Strategy 1: One-Pot Synthesis from α-Haloketones and Amides
A more convergent and atom-economical alternative is the direct condensation of an α-haloketone (e.g., 2-bromoacetophenone) with a primary amide (e.g., formamide or benzamide). This approach, sometimes referred to as the Blümlein-Lewy reaction, constructs the oxazole ring in a single synthetic operation, bypassing the need to isolate the α-acylamino ketone intermediate.
dot digraph "One_Pot_Oxazole_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} mend Caption: Workflow for one-pot oxazole synthesis.
Experimental Data Comparison
While direct side-by-side comparisons in single publications are scarce, a survey of the literature allows for a comparative analysis of typical yields and conditions for synthesizing a common scaffold like a 2,5-diaryloxazole.
| Method | Starting Materials | Typical Reagents/Conditions | Reaction Time | Yield (%) | Advantages | Disadvantages |
| Robinson-Gabriel | N-(2-Oxo-2-phenylethyl)benzamide | H₂SO₄ or POCl₃, heat | Several hours | 50-70%[4] | Reliable, well-established | Requires pre-synthesized intermediate |
| One-Pot Haloketone | 2-Bromoacetophenone, Benzamide | Base (e.g., K₂CO₃), high-boiling solvent (e.g., DMF), heat | 2-6 hours | 60-85% | One-pot, higher convergence | α-haloketones can be lachrymatory |
| Van Leusen Synthesis | Benzaldehyde, TosMIC | Base (e.g., K₂CO₃), alcohol, reflux | Several hours | Moderate[4] | Access to 5-substituted oxazoles | TosMIC can be odorous |
Causality Behind Experimental Choices: The one-pot method's efficiency stems from the in-situ formation of the α-acylamino ketone. The α-haloketone is a potent electrophile, readily undergoing nucleophilic substitution by the amide nitrogen. The subsequent intramolecular cyclization is often promoted by the reaction conditions. The choice of a high-boiling polar aprotic solvent like DMF facilitates the reaction by effectively solvating the intermediates and allowing for higher reaction temperatures.
Part 2: The Synthesis of Substituted Imidazoles
Imidazoles are ubiquitous in biologically active molecules, most notably in the amino acid histidine and blockbuster drugs like the "prazoles". This compound can serve as a precursor in syntheses analogous to the Bredereck imidazole synthesis.
The Classical Approach: Bredereck-Gompper Synthesis
The Bredereck synthesis and related methods utilize α-formamido ketones or similar reactive intermediates which, upon treatment with an amine source (often formamide itself or ammonium acetate), cyclize to form imidazoles.[5] This method is particularly useful for synthesizing C2-unsubstituted imidazoles.
Alternative Strategy: The Debus-Radziszewski Imidazole Synthesis
A highly versatile and convergent alternative is the Debus-Radziszewski synthesis, a multicomponent reaction that combines a 1,2-dicarbonyl compound (like benzil), an aldehyde, and an ammonia source (typically ammonium acetate) to construct the imidazole core in a single step.[6][7] This method allows for the facile synthesis of tri- and even tetra-substituted imidazoles.
dot digraph "Imidazole_Synthesis_Comparison" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} mend Caption: Comparison of starting material logic for imidazole synthesis.
Experimental Data Comparison: Synthesis of Lophine (2,4,5-Triphenyl-1H-imidazole)
Lophine is a classic example of a trisubstituted imidazole whose synthesis can be approached from different angles.
| Method | Starting Materials | Typical Reagents/Conditions | Reaction Time | Yield (%) | Advantages | Disadvantages |
| Bredereck-type | N-(2-Oxo-2-phenyl-1-phenylethyl)benzamide | Ammonium acetate, Acetic acid, reflux | ~4-8 hours | Moderate to Good | Stepwise control over substitution | Requires multi-step precursor synthesis |
| Debus-Radziszewski | Benzil, Benzaldehyde, Ammonium Acetate | Acetic acid, reflux | 1-2 hours | 85-95%[8] | One-pot, high yield, readily available starting materials | Can have lower yields with aliphatic aldehydes[5] |
Causality Behind Experimental Choices: The Debus-Radziszewski reaction's elegance lies in its convergence. Acetic acid serves as both the solvent and a catalyst. The proposed mechanism involves the initial condensation of the dicarbonyl (benzil) with ammonia to form a diimine, which then reacts with the aldehyde. The multicomponent nature of this reaction makes it highly efficient for generating molecular diversity.
Experimental Protocols
Protocol 1: Robinson-Gabriel Synthesis of a 2,5-Diaryloxazole
This protocol is a generalized procedure based on the classical method.
-
To a round-bottom flask, add N-(2-oxo-2-phenylethyl)benzamide (1.0 eq).
-
Add concentrated sulfuric acid (2-3 eq) dropwise with cooling in an ice bath.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-100 °C for 2-4 hours, monitoring by TLC.
-
Carefully pour the cooled reaction mixture onto crushed ice.
-
Neutralize the aqueous solution with a suitable base (e.g., aq. NaOH or NH₄OH) until a precipitate forms.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 2,5-diphenyloxazole.
Protocol 2: One-Pot Synthesis of a 2,5-Diaryloxazole from an α-Haloketone
This protocol provides a more direct route to the target oxazole.
-
In a round-bottom flask, combine 2-bromoacetophenone (1.0 eq), benzamide (1.1 eq), and potassium carbonate (1.5 eq) in anhydrous DMF.
-
Heat the reaction mixture to 120-140 °C for 3-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into cold water.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure 2,5-diphenyloxazole.
Protocol 3: Debus-Radziszewski Synthesis of Lophine (2,4,5-Triphenyl-1H-imidazole)
This protocol exemplifies the efficiency of multicomponent reactions.[8]
-
In a round-bottom flask equipped with a reflux condenser, combine benzil (1.0 eq), benzaldehyde (1.0 eq), and a slight excess of ammonium acetate (~3.0 eq).
-
Add glacial acetic acid as the solvent.
-
Heat the mixture to reflux (around 120 °C) for 1-2 hours. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture and pour it into a beaker of ice water.
-
A solid precipitate will form. Collect the crude lophine by vacuum filtration.
-
Wash the solid with cold water to remove residual acetic acid and ammonium salts.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 2,4,5-triphenyl-1H-imidazole.
Conclusion and Future Outlook
While this compound and its N-acyl analogs remain valid and useful intermediates in heterocyclic synthesis, particularly when a stepwise approach is desired, the landscape of synthetic chemistry has decidedly shifted towards more efficient and convergent strategies. For the synthesis of both oxazoles and imidazoles, one-pot and multicomponent reactions starting from simpler, more readily available precursors like α-haloketones, aldehydes, and dicarbonyl compounds offer significant advantages in terms of step economy, yield, and ease of diversification.
For research, scientific, and drug development professionals, the choice of synthetic route will ultimately depend on the specific goals of the project. For rapid library synthesis and the exploration of structure-activity relationships, multicomponent reactions like the Debus-Radziszewski synthesis are unparalleled. For scale-up and process chemistry, the benefits of a one-pot procedure over a multi-step sequence involving the isolation of intermediates are substantial. The classical methods retain their value for specific applications and as pedagogical tools, but the modern alternatives represent the state-of-the-art in efficient heterocyclic synthesis.
References
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-
Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Available at: [Link]
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ResearchGate. (n.d.). Scheme.3. The Robinson-Gabriel synthesis for oxazole. Available at: [Link]
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Semantic Scholar. (n.d.). Robinson–Gabriel synthesis. Available at: [Link]
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Scribd. (n.d.). Radziszewskis Imidazole Synthesis. Available at: [Link]
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ResearchGate. (n.d.). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. Available at: [Link]
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- Ghasemzadeh, M. A., & Abdollahi-Basir, M. H. (2015). Sonochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles using nanocrystalline MgAl2O4 as an effective catalyst. Ultrasonics Sonochemistry, 27, 483-490.
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International Journal of Pharmaceutical Research and Applications. (n.d.). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. Available at: [Link]
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Brieflands. (n.d.). A One-pot Condensation for Synthesis 2-methyl-4-phenylpyrano[3, 2-c] chromen-5(4H)-one and Synthesis of Warfarin by Ionic Liquid Catalysis. Available at: [Link]
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Isomeric Purity Analysis of N-(2-Oxo-2-phenylethyl)formamide: A Comparative Guide for Researchers
Introduction
N-(2-Oxo-2-phenylethyl)formamide is an α-formamido ketone, a structural motif that serves as a valuable intermediate in the synthesis of various pharmaceutical compounds and bioactive molecules.[1] In the rigorous landscape of drug development and manufacturing, the chemical purity of such intermediates is paramount, as it directly influences the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[2][3][4] Beyond simple chemical purity, however, lies the more nuanced challenge of isomeric purity. The presence of undesired isomers can introduce unpredictable pharmacological or toxicological effects, making their detection and quantification a critical aspect of quality control.[5]
This guide provides an in-depth technical comparison of analytical methodologies for assessing the isomeric purity of this compound. We will move beyond standard protocols to explore the causality behind experimental choices, establishing a framework for developing robust, self-validating analytical systems. The focus will be on the two primary types of isomerism relevant to this achiral molecule: Constitutional Isomerism (Keto-Enol Tautomerism) and Conformational Isomerism (Amide Bond Rotamers) .
Chapter 1: Understanding the Isomeric Landscape
Before comparing analytical techniques, it is essential to understand the specific isomers that can exist. For this compound, the key isomeric forms are not stereoisomers, but rather tautomers and rotamers, which exist in a dynamic equilibrium.
Keto-Enol Tautomerism
Like most carbonyl compounds with a hydrogen atom on the alpha-carbon (α-hydrogen), this compound can exist in equilibrium with its enol tautomer.[6][7] This process, known as keto-enol tautomerism, involves the migration of a proton and the shifting of a double bond.[8][9] While the equilibrium for simple ketones strongly favors the keto form (>99.9%), the presence of conjugation or intramolecular hydrogen bonding can increase the stability and population of the enol form.[9][10][11] This interconversion can be catalyzed by either acid or base.[6]
Caption: Rotational isomers (cis/trans) due to hindered amide bond rotation.
Chapter 2: Comparative Analysis of Analytical Methodologies
A robust analysis relies on selecting the appropriate tools. The primary techniques for isomeric purity assessment of pharmaceutical intermediates are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy, often in conjunction with Mass Spectrometry (MS). [3][12]
| Technique | Principle | Isomers Detected | Quantitative Capability | Advantages | Disadvantages |
|---|---|---|---|---|---|
| HPLC (UV) | Differential partitioning of analytes between a stationary and mobile phase based on polarity. [12] | Keto/Enol Tautomers: Yes, if stable on the chromatographic timescale. Rotamers: Possible, if the rotational energy barrier is high and the interconversion is slow. | Excellent. Relative quantification based on peak area percent. Requires reference standards for absolute quantification. [12] | High sensitivity, high throughput, excellent for routine QC, well-established. [2] | Isomer identification is not definitive without MS or standards; co-elution is possible; rotamers may coalesce into a single peak. |
| NMR Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field, providing detailed structural information. [13] | Keto/Enol Tautomers: Yes. Rotamers: Yes. | Excellent. Quantitative NMR (qNMR) allows for direct molar ratio determination without isomer-specific standards. [14][15] | Unambiguous structure confirmation, detects and quantifies multiple isomers simultaneously, non-destructive. [13][16] | Lower sensitivity than HPLC, more complex data interpretation, higher instrument cost. |
| LC-MS | Combines HPLC separation with mass analysis, providing mass-to-charge ratio of eluting compounds. [12]| Same as HPLC, but with mass confirmation. | Same as HPLC. | Confirms that separated peaks are isomers (same molecular weight), aids in impurity identification. | Ionization efficiency can vary between isomers, potentially affecting quantification. |
Chapter 3: In-Depth Methodology & Experimental Protocols
Theoretical comparison is insufficient for practical application. Here, we detail validated, step-by-step protocols and explain the rationale behind key experimental parameters.
High-Performance Liquid Chromatography (HPLC) for Tautomer Separation
Expertise & Experience: The primary goal of the HPLC method is to resolve the more polar keto form from the less polar enol form. A reverse-phase C18 column is the workhorse for such small molecules due to its hydrophobic stationary phase. A gradient elution is chosen over an isocratic one to ensure that any potential process impurities, which may have a wide range of polarities, are also effectively separated and eluted, providing a complete purity profile in a single run.
Experimental Protocol:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acid helps to control the ionization state of the analytes and improves peak shape.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Controlled temperature ensures reproducible retention times and can help sharpen peaks.
-
Detection: UV at 254 nm. Rationale: The phenone chromophore provides strong absorbance at this wavelength.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of Acetonitrile/Water (50:50).
Trustworthiness (Data Interpretation): The resulting chromatogram should be analyzed for peak purity using the DAD to ensure no impurities are co-eluting. The area percentage of the main keto peak relative to all other peaks provides the chemical purity. If a smaller, distinct peak is observed with the same mass (confirmed by LC-MS), it could correspond to the enol tautomer. The ratio is calculated as: % Isomer = (Area of Isomer Peak / Total Area of All Isomer Peaks) * 100
NMR Spectroscopy for Definitive Isomer Identification and Quantification
Expertise & Experience: NMR is the gold standard for structural elucidation and can definitively distinguish and quantify both tautomers and rotamers. [13][15]The key is selecting a solvent that does not exchange protons with the analyte (to observe NH and potential OH signals) and acquiring data with parameters suitable for quantification.
Experimental Protocol:
-
Instrumentation: 500 MHz NMR Spectrometer.
-
Sample Preparation: Accurately weigh ~15 mg of the substance and dissolve in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is an excellent solvent and its deuterons do not exchange with the amide N-H or potential enol O-H protons, allowing for their direct observation. [14]3. ¹H NMR Acquisition:
-
Pulse Program: Standard 30° pulse.
-
Relaxation Delay (d1): 10 seconds. Rationale: A long relaxation delay is critical for qNMR to ensure all protons have fully relaxed between pulses, making signal integrals directly proportional to the number of nuclei.
-
Number of Scans: 16.
-
-
Data Processing: Apply a standard exponential window function (e.g., 0.3 Hz line broadening) and perform careful phasing and baseline correction.
-
Variable Temperature (VT-NMR): To confirm the presence of rotamers, acquire spectra at different temperatures (e.g., 25°C, 0°C, -20°C). If two sets of signals coalesce into one set at higher temperatures, they are confirmed as rotamers.
Trustworthiness (Data Presentation & Interpretation): The different isomers will give distinct signals. The molar ratio can be determined by integrating a unique, well-resolved signal for each species and normalizing for the number of protons it represents.
Hypothetical ¹H NMR Data in DMSO-d₆:
| Isomer Species | Proton | Hypothetical Shift (ppm) | Multiplicity | Integration (Normalized) |
| Keto (Trans-Rotamer) | -CH₂- | ~4.85 | d | 2H |
| N-H | ~8.70 | t | 1H | |
| Formyl C-H | ~8.20 | s | 1H | |
| Keto (Cis-Rotamer) | -CH₂- | ~4.75 | d | (2H) |
| N-H | ~8.55 | t | (1H) | |
| Formyl C-H | ~8.45 | s | (1H) | |
| Enol Tautomer | Vinyl C-H | ~6.10 | s | 1H |
| O-H | ~9.50 | s | 1H |
Note: Signals for cis-rotamer would be of much lower intensity. The ratio of Keto (Trans) to Keto (Cis) is determined by comparing the integrals of their respective formyl protons.
Chapter 4: A Self-Validating System for Unquestionable Accuracy
Authoritative Grounding: The highest level of confidence in an analytical result is achieved by using orthogonal methods—different techniques that measure the same property through different physical principles. [3]Combining HPLC/LC-MS with qNMR creates a powerful, self-validating system.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of N-(2-Oxo-2-phenylethyl)formamide
The "Why" Behind the Waste: Understanding the Hazard Profile
N-(2-Oxo-2-phenylethyl)formamide is an organic molecule featuring both an amide and a ketone functional group. While comprehensive toxicological data for this specific compound is sparse, the known hazards of related formamides and ketones necessitate a cautious approach. Formamide itself is classified as a substance that is suspected of causing cancer and may damage fertility or the unborn child[1][2]. Ketones, such as acetone, are often flammable and can be irritating to the eyes and respiratory system[3][4][5]. Therefore, it is prudent to handle this compound and its associated waste with the assumption of similar hazards.
All chemical waste must be managed in accordance with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[6][7]. The fundamental principle is that hazardous waste must be tracked from its point of generation to its final disposal, a concept known as "cradle to grave" responsibility[8].
Core Principles of Chemical Waste Management
Before delving into the specific procedures for this compound, it is essential to establish the foundational principles of laboratory chemical waste management. These practices are designed to minimize risk and ensure regulatory compliance.
| Principle | Rationale |
| Waste Minimization | Reducing the volume of waste generated is the most effective way to mitigate hazards and disposal costs. This can be achieved by ordering only the necessary quantities of chemicals and optimizing experimental scales[9]. |
| Segregation | Incompatible chemicals must never be mixed in the same waste container to prevent dangerous reactions[10][11]. |
| Proper Containment | Waste must be stored in containers that are compatible with the chemical, in good condition, and securely sealed to prevent leaks or spills[10][12]. |
| Clear Labeling | All waste containers must be accurately and clearly labeled with their contents and associated hazards to ensure proper handling and disposal[9][11]. |
| Designated Storage | Hazardous waste should be stored in a designated, well-ventilated satellite accumulation area away from general laboratory traffic[6][9]. |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound waste, including pure compound, solutions, and contaminated materials.
Part 1: Waste Characterization and Segregation
The first crucial step is to correctly identify and segregate the waste streams associated with this compound.
-
Solid Waste:
-
Pure Compound: Any unused or expired this compound solid should be treated as hazardous chemical waste.
-
Contaminated Labware: Items such as weigh boats, spatulas, and filter paper that have come into direct contact with the solid compound should be considered contaminated solid waste.
-
Personal Protective Equipment (PPE): Gloves, lab coats, and other PPE contaminated with this compound must also be disposed of as hazardous waste[13].
-
-
Liquid Waste:
-
Solutions: Any solutions containing this compound should be collected as hazardous liquid waste.
-
Rinsate: The first rinse of any container that held this compound must be collected as hazardous waste. For acutely toxic chemicals, the first three rinses are typically collected[14]. Given the unknown toxicity of this compound, a conservative approach of collecting at least the first rinse is recommended.
-
-
Segregation:
Figure 1. Segregation of this compound waste streams.
Part 2: Containment and Labeling
Proper containment and labeling are critical for preventing accidental exposure and ensuring the waste is handled correctly by disposal personnel.
-
Container Selection:
-
Solid Waste: Use a designated, leak-proof container with a secure lid for solid waste. A wide-mouth plastic pail or a drum with a liner is often suitable. Ensure the container material is compatible with this compound.
-
Liquid Waste: Collect liquid waste in a sealable, chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle[6][10]. The original container of a chemical is often the best choice for its waste[12]. Never use food or beverage containers for chemical waste[12].
-
-
Labeling:
-
As soon as you begin collecting waste in a container, affix a hazardous waste label[9][12].
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
-
The approximate concentration of the waste.
-
Any known hazards (e.g., "Potential Carcinogen," "Potential Reproductive Toxin").
-
The date accumulation started.
-
-
Ensure the label is legible and securely attached to the container.
-
Part 3: Storage and Disposal
The final steps involve the safe storage of the waste until it is collected for disposal.
-
Storage:
-
Store waste containers in a designated satellite accumulation area that is under the control of laboratory personnel[9].
-
The storage area should be well-ventilated.
-
Ensure secondary containment, such as a spill tray, is used for liquid waste containers to capture any potential leaks[10][12].
-
Keep waste containers closed at all times, except when adding waste[9][12].
-
-
Disposal Request:
-
Once a waste container is full or you have finished generating that waste stream, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor[9][15].
-
Do not accumulate more than 55 gallons of hazardous waste in a satellite accumulation area[9]. For acutely toxic waste, the limit is one quart[9].
-
Prohibited Disposal Methods:
-
Drain Disposal: Never dispose of this compound or its solutions down the drain[8][9]. This can contaminate waterways and interfere with wastewater treatment processes[3].
-
Regular Trash: Do not dispose of this chemical or its contaminated materials in the regular trash[3][16].
-
Evaporation: Allowing volatile chemical waste to evaporate in a fume hood is not a permissible disposal method[12].
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Navigating the Safe Handling of N-(2-Oxo-2-phenylethyl)formamide: A Guide for Laboratory Professionals
An Essential Framework for Researchers Engaging with a Potentially Acutely Toxic Compound
The core directive of this guide is to empower researchers with the knowledge to not only follow procedures but to understand the causality behind them. By fostering a deep understanding of the potential hazards and the rationale for each safety measure, we aim to build a culture of self-validating safety practices in the laboratory.
Hazard Assessment: Understanding the Risks
N-(2-Oxo-2-phenylethyl)formamide's GHS06 "skull and crossbones" classification immediately signals a high degree of acute toxicity.[1][2][4] This means that exposure through oral, dermal, or inhalation routes could be fatal or cause significant toxicity. Furthermore, its structural relationship to formamide suggests potential for reproductive toxicity and irritation to the skin, eyes, and respiratory system.[5][6] Therefore, all handling procedures must be designed to minimize any possibility of direct contact or aerosol generation.
Key Potential Hazards:
-
Acute Toxicity (High): Potentially fatal if swallowed, in contact with skin, or if inhaled.[3]
-
Reproductive Toxicity: Based on the formamide moiety, it may pose a risk to fertility or the unborn child.[5][7]
-
Irritant: Potential for skin, eye, and respiratory irritation.[6]
-
Unknown Hazards: As a research chemical, all potential long-term health effects may not be fully characterized. A precautionary principle is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and correct use of PPE are non-negotiable when handling this compound. The goal is to create a complete barrier between the researcher and the chemical.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., nitrile). | The outer glove provides the primary barrier, while the inner glove offers protection in case of a breach of the outer glove. Nitrile gloves offer good resistance to a range of chemicals.[5][8] |
| Eye & Face Protection | Chemical splash goggles and a full-face shield. | Goggles provide a seal around the eyes to protect against splashes and dust. A face shield offers an additional layer of protection for the entire face from splashes.[9][10] |
| Body Protection | A chemical-resistant lab coat, fully buttoned, with long sleeves. | Protects the skin and personal clothing from contamination.[11] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | Essential for preventing the inhalation of fine powders or aerosols, especially during weighing and transfer operations.[12] |
| Footwear | Closed-toe, non-perforated shoes. | Protects feet from spills. |
Operational Plan: From Weighing to Reaction
All manipulations of solid this compound must be conducted within a certified chemical fume hood or a ventilated balance enclosure to control airborne particles.[13][14]
Weighing the Compound: A Critical Control Point
The process of weighing a potent powder is a high-risk activity for aerosol generation. The "tare method" is the recommended procedure to minimize exposure.[9][13]
Step-by-Step Weighing Protocol:
-
Preparation: Don all required PPE. Designate a specific area within the fume hood for handling the compound and cover the surface with absorbent, disposable bench paper.[14]
-
Pre-weighing: Tare a sealable container (e.g., a vial with a screw cap) on the analytical balance located outside the fume hood.
-
Transfer: Move the tared, sealed container into the fume hood.
-
Dispensing: Carefully add the this compound powder to the container inside the fume hood. Use a dedicated, clean spatula.
-
Sealing: Securely seal the container.
-
Decontamination: Wipe the exterior of the sealed container with a damp cloth to remove any residual powder.
-
Final Weighing: Transport the decontaminated, sealed container back to the balance to obtain the final weight.
-
Iteration: If more or less compound is needed, repeat steps 3-7. Never handle the open container outside of the fume hood.[9]
Caption: Workflow for Safely Weighing Acutely Toxic Solids.
Dissolution and Reaction Setup
Once weighed, the compound should be dissolved in a suitable solvent directly within the fume hood.
-
Solvent Addition: Add the solvent to the sealed container containing the pre-weighed this compound.
-
Mixing: Gently swirl or use a vortex mixer to ensure complete dissolution.
-
Transfer: If the solution needs to be transferred to a reaction vessel, use a clean pipette or syringe.
-
Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques, ensuring that the reaction setup remains within the fume hood.
Disposal Plan: A Cradle-to-Grave Responsibility
All waste contaminated with this compound is considered acutely hazardous waste and must be disposed of accordingly.[15][16]
-
Solid Waste: All contaminated solid materials, including gloves, bench paper, weighing boats, and pipette tips, must be collected in a dedicated, clearly labeled, and sealed hazardous waste bag within the fume hood.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[15]
-
Empty Containers: The original container of this compound, even when "empty," will contain residual powder and must be disposed of as hazardous waste.[16][17] For containers that held solutions, triple rinse with a suitable solvent, and collect the rinsate as hazardous waste.[18]
-
Labeling: All waste containers must be labeled with a hazardous waste tag detailing the contents, including the full chemical name and approximate concentration.
Caption: Disposal Pathway for Acutely Toxic Chemical Waste.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and decisive action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Spill: For a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand). Collect the contaminated absorbent in a sealed hazardous waste container. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[15]
By adhering to these stringent protocols, researchers can safely handle this compound, ensuring both personal safety and the integrity of their research. The principles of containment, informed caution, and meticulous planning are the cornerstones of responsible chemical handling.
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ACUTELY TOXIC CHEMICALS - SOLIDS (LD50 < 50 mg/kg) - Standard Operating Procedure. (2012, December 14). UC Santa Barbara Environmental Health & Safety. Available at: [Link]
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5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School. Available at: [Link]
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2-oxo-2-phenylethylformamide. LookChem. Available at: [Link]
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Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
